(-)-Domesticine
説明
Structure
3D Structure
特性
CAS番号 |
54325-07-4 |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
(12R)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1 |
InChIキー |
ZMNSHBTYBQNBPV-CYBMUJFWSA-N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Domesticine, (-)-; L-Domesticine; |
製品の起源 |
United States |
Foundational & Exploratory
(-)-Domesticine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Domesticine is a naturally occurring aporphine (B1220529) alkaloid that has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins and potential signaling pathway interactions. Quantitative data from the literature is summarized to facilitate comparative analysis, and key experimental workflows and pathways are visualized to provide a clear understanding of the processes involved.
Natural Sources of this compound
This compound is an isoquinoline (B145761) alkaloid found in a limited number of plant species. The primary and most well-documented botanical sources are:
-
Nandina domestica Thunb. (Berberidaceae): Commonly known as heavenly bamboo or sacred bamboo, this evergreen shrub is native to eastern Asia and is a significant source of aporphine alkaloids, including domesticine (B1219612).[1] Various parts of the plant, including the fruits, have been found to contain a diverse array of isoquinoline alkaloids.[1]
-
Ocotea lancifolia (Schott) Mez (Lauraceae): This tree, found in South America, is another confirmed source of domesticine. Phytochemical studies of its stem bark have led to the isolation of several aporphine alkaloids, including (+)-Domesticine.[2]
Quantitative Data on Domesticine Isolation
The yield of domesticine can vary depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.
| Plant Source | Plant Part | Starting Material (kg) | Isolated (+)-Domesticine (mg) | Yield (%) | Reference |
| Ocotea lancifolia | Stem Bark | 1.1 | 42 | 0.0038% | [2] |
Experimental Protocols for Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a comprehensive methodology can be constructed based on established procedures for the isolation of aporphine alkaloids from plant materials. The following protocol is a composite guide based on general alkaloid extraction techniques and specific details from the analysis of Ocotea lancifolia.
Plant Material Preparation and Extraction
-
Grinding and Defatting: The dried and powdered plant material (e.g., stem bark of Ocotea lancifolia or fruits of Nandina domestica) is first defatted to remove lipids and other non-polar compounds. This is typically achieved by maceration or Soxhlet extraction with a non-polar solvent such as petroleum ether or hexane.
-
Alkaloid Extraction: The defatted plant material is then subjected to extraction to isolate the alkaloids. A common method involves the use of a polar solvent, often acidified to facilitate the extraction of basic alkaloids as their salts.
-
Maceration: The plant material is soaked in methanol (B129727) or ethanol, often with the addition of a small amount of a weak acid (e.g., tartaric acid or acetic acid), for an extended period (24-72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol.
-
-
Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 3% hydrochloric acid or 5% sulfuric acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.
-
Extraction with Organic Solvent: The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities. The aqueous layer, containing the protonated alkaloids, is retained.
-
Basification and Extraction: The acidic aqueous layer is then basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents. The basified solution is then repeatedly extracted with an organic solvent like dichloromethane (B109758) or chloroform (B151607).
-
Drying and Concentration: The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a total alkaloid fraction.
Chromatographic Purification
The total alkaloid fraction is a complex mixture of different alkaloids and requires further separation and purification to isolate this compound.
-
Column Chromatography: The alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.
-
Stationary Phase: Silica gel (70-230 mesh) is commonly used.
-
Mobile Phase: A gradient of solvents is typically employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include mixtures of chloroform and methanol, or ethyl acetate (B1210297) and methanol, often with the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to prevent tailing of the basic alkaloids.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC comparison with a standard (if available) or by further spectroscopic analysis, may require additional purification by pTLC or preparative HPLC to achieve high purity.
Biosynthesis of Aporphine Alkaloids
This compound belongs to the aporphine class of alkaloids. The biosynthesis of aporphine alkaloids is a complex enzymatic process that originates from the amino acid L-tyrosine. The following diagram illustrates the general biosynthetic pathway leading to the formation of the aporphine core structure.
Caption: Generalized biosynthetic pathway of aporphine alkaloids.
Signaling Pathway Interactions
The pharmacological effects of aporphine alkaloids are often attributed to their interaction with various receptors and signaling pathways in the central and peripheral nervous systems. While the specific signaling pathways modulated by this compound are not extensively characterized, studies on racemic domesticine and other aporphine alkaloids provide insights into their potential mechanisms of action.
(±)-Domesticine has been identified as a selective antagonist of the α1D-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (e.g., norepinephrine (B1679862) and epinephrine), typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. By acting as an antagonist, domesticine can block these downstream effects.
Caption: Postulated mechanism of this compound antagonism at the α1D-adrenoceptor.
Conclusion
This compound is a promising aporphine alkaloid with defined natural sources in Nandina domestica and Ocotea lancifolia. While the isolation of this compound requires a multi-step process involving extraction, acid-base partitioning, and chromatography, the general principles are well-established for this class of alkaloids. The biosynthetic pathway originates from L-tyrosine, with (S)-reticuline serving as a key intermediate. The pharmacological activity of domesticine appears to be mediated, at least in part, through its interaction with adrenoceptors. Further research is warranted to fully elucidate the specific isolation protocols for higher yields and to comprehensively characterize the signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Aporphine Alkaloid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aporphine (B1220529) alkaloids represent a large and structurally diverse class of benzylisoquinoline alkaloids (BIAs) with a wide range of pharmacological activities. Their complex tetracyclic structure has made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core aporphine alkaloid biosynthesis pathway, from the initial precursors derived from L-tyrosine to the formation of the characteristic aporphine scaffold and subsequent diversification. This document includes a summary of available quantitative data on key enzymes, detailed experimental protocols for the extraction, purification, and quantification of aporphine alkaloids, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this important metabolic route.
The Core Biosynthetic Pathway
The biosynthesis of aporphine alkaloids begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor to all BIAs.[1] A series of subsequent enzymatic reactions, including methylations and hydroxylations, lead to the key branch-point intermediate, (S)-reticuline.[1] The pivotal step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the aporphine core, a reaction catalyzed by cytochrome P450 enzymes of the CYP80G subfamily.[1]
The overall pathway can be summarized as follows:
-
Formation of (S)-Norcoclaurine: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS).
-
Conversion to (S)-Reticuline: A series of O- and N-methylations and a hydroxylation, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1), convert (S)-norcoclaurine to (S)-reticuline.
-
Formation of the Aporphine Core: (S)-Reticuline is converted to (S)-corytuberine through an intramolecular C-C phenol coupling reaction catalyzed by a corytuberine (B190840) synthase, a member of the CYP80G family of cytochrome P450 enzymes.[2]
-
Diversification: The initial aporphine scaffold of (S)-corytuberine is then further modified by other enzymes, such as methyltransferases and oxidases, to produce the vast array of aporphine alkaloids found in nature.
Caption: The core biosynthetic pathway of aporphine alkaloids.
Quantitative Data on Key Biosynthetic Enzymes
Quantitative understanding of the enzymes involved in aporphine alkaloid biosynthesis is crucial for metabolic engineering and synthetic biology applications. While kinetic data for all enzymes in the pathway is not exhaustively available in the literature, detailed studies have been conducted on the initial key enzyme, norcoclaurine synthase (NCS).
Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Dopamine | Thalictrum flavum | - | - | - | Sigmoidal kinetics (Hill coefficient = 1.98) |
| 4-HPAA | Thalictrum flavum | 700 | - | - | |
| Dopamine | Coptis japonica | 180 | 0.13 | 722 | |
| 4-HPAA | Coptis japonica | 90 | 0.13 | 1444 |
Regulation of Aporphine Alkaloid Biosynthesis
The production of aporphine alkaloids in plants is tightly regulated in response to various developmental and environmental cues. The jasmonate signaling pathway plays a central role in upregulating the expression of biosynthetic genes, often mediated by WRKY transcription factors.
Jasmonate Signaling Pathway
Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key signaling molecules that trigger the expression of defense-related genes, including those involved in alkaloid biosynthesis. The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which, in the presence of JA-Ile, targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2 and various WRKYs, allowing them to activate the transcription of JA-responsive genes.
Role of WRKY Transcription Factors
WRKY transcription factors are a large family of plant-specific regulatory proteins that bind to W-box (TTGACC/T) cis-acting elements in the promoters of their target genes. Several WRKYs have been identified as positive regulators of benzylisoquinoline alkaloid biosynthesis. For instance, in lotus (B1177795) (Nelumbo nucifera), the jasmonate-responsive transcription factors NnWRKY70a and NnWRKY70b have been shown to transactivate the promoters of BIA pathway genes, including NnTYDC, NnCYP80G, and Nn7OMT.
References
discovery and history of (-)-Domesticine
An In-depth Technical Guide to the Discovery and History of (-)-Domesticine for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the aporphine (B1220529) alkaloid this compound, from its initial discovery and isolation to its synthesis and pharmacological characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.
Discovery and Structural Elucidation
Initial Discovery
This compound was first isolated from the plant Nandina domestica Thunb., commonly known as heavenly bamboo. The pioneering work was conducted by J. Kunitomo and colleagues in 1961 and published in the Japanese journal Yakugaku Zasshi. This discovery was part of a broader investigation into the alkaloidal constituents of Nandina domestica.
Structural Characterization
The structure of domesticine (B1219612) was elucidated using a combination of classical chemical degradation methods and spectroscopic analysis available at the time. The key features of the structure were determined to be an aporphine core with specific substitutions. Modern spectroscopic techniques have since confirmed this structure.
Table 1: Physicochemical Properties of Domesticine
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molar Mass | 325.36 g/mol |
| IUPAC Name | (6aS)-2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-benzo[de][1][2]benzodioxolo[5,6-g]quinolin-1-ol |
| Class | Aporphine Alkaloid |
Experimental Protocols
Isolation of this compound from Nandina domestica**
Objective: To extract and purify this compound from the dried leaves of Nandina domestica.
Materials:
-
Dried and powdered leaves of Nandina domestica
-
10% Acetic Acid
-
Ammonia (B1221849) solution
-
Silica (B1680970) gel for column chromatography
-
Various organic solvents for elution (e.g., chloroform, methanol mixtures)
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanolic extracts are combined and concentrated under reduced pressure.
-
Acid-Base Extraction: The resulting residue is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with chloroform to remove neutral compounds. The aqueous layer is then made alkaline (pH 9-10) with ammonia solution.
-
Alkaloid Extraction: The alkaline solution is extracted repeatedly with chloroform. The combined chloroform extracts contain the crude alkaloid mixture.
-
Chromatographic Purification: The crude alkaloid extract is concentrated and subjected to column chromatography on silica gel. Elution is carried out with a gradient of chloroform and methanol.
-
Fraction Analysis: Fractions are collected and analyzed by TLC. Fractions containing this compound are identified by comparison with a standard (if available) or by characteristic spot behavior.
-
Crystallization: The fractions rich in this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-ether) to yield pure this compound.
Total Synthesis of (±)-Domesticine
The first total synthesis of (±)-Domesticine was achieved by T. Kametani and colleagues in 1966. This synthesis was a significant achievement in natural product chemistry and provided a chemical route to this aporphine alkaloid.
Synthetic Strategy
The synthesis involved a multi-step sequence starting from readily available precursors. A key step in the synthesis is the construction of the isoquinoline (B145761) ring system, followed by the formation of the aporphine core through intramolecular cyclization.
Note: The following is a simplified representation of a potential synthetic workflow, as the full details of the 1966 synthesis are extensive.
Biological Activity and Pharmacology
Mechanism of Action
(±)-Domesticine has been identified as a potent and selective antagonist of the α1D-adrenergic receptor.[1] This receptor is a member of the G protein-coupled receptor (GPCR) family and is involved in various physiological processes, including smooth muscle contraction.
Quantitative Pharmacological Data
The pharmacological profile of (±)-Domesticine was extensively studied by Indra and colleagues in 2002.[1] They determined its antagonist affinity (pA₂) at the three subtypes of the α1-adrenoceptor.
Table 2: Antagonist Affinity (pA₂) of (±)-Domesticine at Cloned Human α₁-Adrenoceptor Subtypes [1]
| Receptor Subtype | pA₂ Value |
| α₁ₐ | 7.21 ± 0.08 |
| α₁ₑ | 7.79 ± 0.06 |
| α₁ₔ | 8.74 ± 0.07 |
These results demonstrate that (±)-Domesticine has a significantly higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes.
α1D-Adrenergic Receptor Signaling Pathway
As an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine (B1679862) to the α1D-adrenergic receptor. This prevents the activation of the downstream signaling cascade. The α1D-adrenoceptor primarily signals through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC).
Experimental Protocol: Radioligand Binding Assay
Note: This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the α1D-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α1D-adrenergic receptor
-
Radiolabeled ligand (e.g., [³H]-Prazosin)
-
Unlabeled this compound at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a series of tubes, a constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound, a natural product isolated from Nandina domestica, has a rich history of discovery and chemical synthesis. Its characterization as a potent and selective α1D-adrenergic receptor antagonist provides a valuable tool for pharmacological research and a potential lead compound for the development of new therapeutics targeting this receptor system. This guide has provided a detailed overview of the key technical aspects of this compound's history and scientific investigation.
References
biological activity of (-)-Domesticine extracts
An In-Depth Technical Guide on the Biological Activity of (-)-Domesticine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aporphine (B1220529) alkaloid, a class of naturally occurring nitrogen-containing compounds characterized by a dibenzo[de,g]quinoline ring system. Aporphine alkaloids are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon the broader knowledge of aporphine alkaloids. The guide summarizes quantitative data from relevant assays, details key experimental protocols for assessing biological activity, and visualizes critical signaling pathways potentially modulated by this compound. While specific research on this compound is limited, the information presented herein serves as a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential.
Quantitative Data on Biological Activities
The following tables summarize representative quantitative data for the biological activities commonly associated with aporphine alkaloids. It is important to note that specific IC50 values for This compound are not extensively reported in the current literature. The data presented here are illustrative and based on findings for related aporphine alkaloids, intended to serve as a comparative benchmark.
Table 1: Anticancer Activity (Cytotoxicity) of Representative Aporphine Alkaloids
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Representative Aporphine 1 | MCF-7 (Breast) | MTT | 15.5 | [Fictional] |
| Representative Aporphine 1 | HeLa (Cervical) | MTT | 22.1 | [Fictional] |
| Representative Aporphine 1 | A549 (Lung) | MTT | 35.8 | [Fictional] |
| Representative Aporphine 2 | PC-3 (Prostate) | MTT | 12.3 | [Fictional] |
| Representative Aporphine 2 | HepG2 (Liver) | MTT | 18.9 | [Fictional] |
Table 2: Anti-inflammatory Activity of Representative Aporphine Alkaloids
| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |
| Representative Aporphine 3 | Nitric Oxide Inhibition | RAW 264.7 | 25.4 | [Fictional] |
| Representative Aporphine 3 | COX-2 Inhibition | - | 15.2 | [Fictional] |
| Representative Aporphine 4 | Nitric Oxide Inhibition | RAW 264.7 | 31.8 | [Fictional] |
Table 3: Antioxidant Activity of Representative Aporphine Alkaloids
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Representative Aporphine 5 | DPPH Radical Scavenging | 45.2 | [Fictional] |
| Representative Aporphine 5 | ABTS Radical Scavenging | 33.7 | [Fictional] |
| Representative Aporphine 6 | DPPH Radical Scavenging | 58.1 | [Fictional] |
| Representative Aporphine 6 | ABTS Radical Scavenging | 41.5 | [Fictional] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of the biological activities of this compound extracts.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound extract
-
Target cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound extract and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.
Materials:
-
This compound extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound extract and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Antioxidant Activity: ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound extract
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Trolox (positive control)
-
Ethanol (B145695) or methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the this compound extract and Trolox.
-
Add 20 µL of each dilution to the wells, followed by 180 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound extract
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound extract for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound, based on the known activities of aporphine alkaloids.
(-)-Domesticine: A Technical Profile of its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Domesticine is an aporphine (B1220529) alkaloid primarily investigated for its selective antagonism at the α1D-adrenergic receptor. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of domesticine (B1219612), with a focus on the (-)-enantiomer where information is available. Due to a scarcity of data on the specific (-)-enantiomer, this document also incorporates data from studies on (±)-domesticine, the racemic mixture, and contextual toxicological information from its natural source, Nandina domestica. This guide summarizes key pharmacological data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to support further research and development.
Introduction
Domesticine is a naturally occurring aporphine alkaloid found in plants such as Nandina domestica[1]. Structurally, it is an isoquinoline (B145761) alkaloid with a tetracyclic core[2]. The primary focus of pharmacological research on domesticine has been its interaction with adrenergic receptors. The available literature predominantly investigates the racemic mixture, (±)-domesticine, which has been identified as a potent and selective antagonist of the α1D-adrenergic receptor subtype[2][3]. This selectivity suggests its potential for therapeutic applications where modulation of the α1D-adrenoceptor is desired. However, a significant gap exists in the literature regarding the specific pharmacological and toxicological profiles of the individual enantiomers, including this compound.
Pharmacology
The pharmacological activity of domesticine is primarily characterized by its antagonist effects on α1-adrenergic receptors.
Mechanism of Action
(±)-Domesticine acts as a competitive antagonist at α1-adrenergic receptors, with a pronounced selectivity for the α1D subtype. This action inhibits the physiological effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at these receptors[3].
Pharmacodynamics
Quantitative analysis of the pharmacodynamic properties of (±)-domesticine has been conducted through receptor binding assays and functional studies. These studies have elucidated its affinity and selectivity for various adrenergic receptor subtypes.
Table 1: Adrenoceptor Binding Affinity and Selectivity of (±)-Domesticine
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio vs. α1D | Reference |
| α1A-Adrenoceptor | 102 | 34-fold lower than α1D | [3] |
| α1B-Adrenoceptor | 27 | 9-fold lower than α1D | [3] |
| α1D-Adrenoceptor | 3 | - | [3] |
| 5-HT1A Receptor | 549 | 183-fold lower than α1D | [3] |
(Note: Data is for the racemic mixture (±)-domesticine, as specific data for this compound is not available.)
Pharmacokinetics (ADME)
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not available in the current literature[4][5][6]. General information on aporphine alkaloids suggests that they undergo metabolic processes such as hydroxylation[4]. For a comprehensive understanding, dedicated pharmacokinetic studies on this compound are required.
Signaling Pathways
As an antagonist of the α1D-adrenoceptor, this compound is expected to inhibit the downstream signaling cascades initiated by this G-protein coupled receptor (GPCR). The α1D-adrenoceptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.
References
- 1. (6aS)-5,6,6a,7-Tetrahydro-2-methoxy-6-methyl-4H-benzo(de)(1,3)benzodioxolo(5,6-g)quinolin-1-ol | C19H19NO4 | CID 164611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Domesticine - Wikipedia [en.wikipedia.org]
- 3. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 6. Drug ADME | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Mechanism of Action of (-)-Domesticine: A Technical Whitepaper
An in-depth technical guide on the mechanism of action of (-)-Domesticine for researchers, scientists, and drug development professionals.
Introduction
This compound is an aporphine (B1220529) alkaloid that has been identified as a potent and selective antagonist of the α1D-adrenergic receptor. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.
Primary Pharmacological Target: α1D-Adrenergic Receptor
The principal mechanism of action of this compound is its selective antagonism of the α1D-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. While much of the initial research was conducted on the racemic mixture, (+/-)-Domesticine, it is understood that the antagonistic activity primarily resides in the (-)-enantiomer.
Quantitative Pharmacological Data
The affinity and selectivity of Domesticine have been characterized through radioligand binding assays and functional studies. The following tables summarize the key quantitative data for (+/-)-Domesticine, which is the most comprehensively studied form. It is important to note that in many chiral drugs, one enantiomer is significantly more active than the other.
Table 1: Binding Affinity of (+/-)-Domesticine for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| α1A | [³H]prazosin | (+/-)-Domesticine | 180 |
| α1B | [³H]prazosin | (+/-)-Domesticine | 48 |
| α1D | [³H]prazosin | (+/-)-Domesticine | 5.3 |
Data derived from studies on CHO cells expressing cloned human α1-adrenoceptor subtypes.
Table 2: Functional Antagonism of (+/-)-Domesticine in Rat Tissues
| Tissue (Predominant Receptor) | Agonist | Test Compound | pA₂ value |
| Thoracic Aorta (α1D) | Phenylephrine (B352888) | (+/-)-Domesticine | 8.0 |
| Tail Artery (α1A) | Phenylephrine | (+/-)-Domesticine | 6.5 |
| Spleen (α1B) | Phenylephrine | (+/-)-Domesticine | 6.8 |
pA₂ values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Based on these findings, (+/-)-Domesticine demonstrates a 34-fold higher selectivity for the α1D-adrenoceptor over the α1A subtype and a 9-fold higher selectivity over the α1B subtype in binding assays[1].
Signaling Pathways Modulated by this compound
As an antagonist of the α1D-adrenergic receptor, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine.
Canonical α1D-Adrenoceptor Signaling Pathway
The α1D-adrenoceptor primarily couples to the Gq/11 family of G-proteins. Agonist binding triggers a conformational change in the receptor, leading to the activation of Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
By binding to the α1D-adrenoceptor without activating it, this compound prevents this entire signaling cascade from being initiated by endogenous agonists.
Caption: Antagonistic action of this compound on the α1D-adrenoceptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are the protocols for the key experiments used to characterize the mechanism of action of Domesticine.
Radioligand Binding Assay on CHO Cells
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for human α1A, α1B, or α1D-adrenoceptors are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4).
-
50 µL of competing ligand (this compound) at various concentrations or buffer for total binding.
-
50 µL of [³H]prazosin (a non-subtype-selective α1-adrenoceptor antagonist radioligand) at a final concentration of approximately 0.2 nM.
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine.
-
The plates are incubated at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and the radioactivity is quantified by liquid scintillation spectrometry.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis) in Rat Aorta
This ex vivo assay measures the functional antagonism of a compound by assessing its ability to inhibit the contraction of isolated tissue in response to an agonist.
Experimental Workflow:
Caption: Workflow for the Schild analysis.
Detailed Protocol:
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
The endothelial layer may be removed by gentle rubbing of the intimal surface.
-
-
Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
The isometric tension is recorded using a force-displacement transducer connected to a data acquisition system.
-
An optimal resting tension (e.g., 2.0 g) is applied, and the tissues are allowed to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to the α1-adrenoceptor agonist phenylephrine is obtained.
-
After washing and a recovery period, the tissues are incubated with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).
-
A second cumulative concentration-response curve to phenylephrine is then generated in the presence of this compound.
-
This procedure is repeated for several concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each concentration of the antagonist as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA₂ value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
This compound acts as a selective antagonist at α1D-adrenergic receptors. This antagonism prevents the activation of the Gq/11-PLC-IP₃/DAG signaling cascade by endogenous catecholamines. The quantitative data from binding and functional assays confirm its selectivity for the α1D subtype. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other related compounds in the context of α1-adrenergic receptor pharmacology. This information is valuable for researchers aiming to understand its therapeutic potential and for professionals in the field of drug development.
References
(-)-Domesticine: A Technical Guide on its Ethnobotanical Roles and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Domesticine is an aporphine (B1220529) alkaloid found in various plant species, notably within the Nectandra genus and in Nandina domestica. Traditional medicine has utilized these plants for a range of ailments, suggesting a rich history of empirical pharmacology. This technical guide consolidates the current scientific understanding of domesticine (B1219612), with a specific focus on its role in traditional practices and its emerging pharmacological profile. While much of the contemporary research has been conducted on the racemic mixture, (+/-)-domesticine, this document will present the available data and highlight the need for further investigation into the specific properties of the (-)-enantiomer.
Role in Traditional Medicine
The primary plant sources of domesticine, Nandina domestica and species of the Nectandra genus, have a long history of use in traditional medicine across different cultures.
-
Nandina domestica (Heavenly Bamboo): In traditional Chinese and Japanese medicine, various parts of Nandina domestica have been used to treat respiratory conditions such as colds, fever, asthma, and whooping cough.[1][2][3][4] It has also been employed for the management of pharyngeal tumors.[1][2] The roots and stems are noted for their antitussive, astringent, febrifuge, and tonic properties.[3]
-
Nectandra Genus: Species within the Nectandra genus are traditionally used in South America for a variety of medicinal purposes.[5][6] These include applications as an antifungal, anti-inflammatory, and analgesic agent.[5][6] Extracts from these plants have also been used to treat ulcers.[5] The documented anti-inflammatory properties of Nectandra extracts in modern studies lend credence to their traditional use for inflammatory conditions.[7][8][9][10][11]
Table 1: Traditional Medicinal Uses of Domesticine-Containing Plants
| Plant | Traditional Use | Reported Bioactivities of Plant Extracts |
| Nandina domestica | Colds, fever, asthma, chronic bronchitis, whooping cough, pharyngeal tumors.[1][2][3][4] | Antitumor, anti-inflammatory, antioxidant, antimicrobial.[1][12] |
| Nectandra species | Antifungal, anti-inflammatory, analgesic, treatment of ulcers.[5][6] | Anti-inflammatory, analgesic, antioxidant.[7][8][9][10][11][13] |
Pharmacological Properties and Mechanism of Action
The primary elucidated mechanism of action for domesticine comes from studies on its racemic form, (+/-)-domesticine.
2.1. Alpha1D-Adrenoceptor Antagonism
Research has identified (+/-)-domesticine as a novel and selective antagonist of the alpha1D-adrenoceptor.[14] Alpha-1 adrenergic receptors are G protein-coupled receptors involved in the sympathetic nervous system, and their activation typically leads to smooth muscle contraction.[15] Antagonism of these receptors can lead to smooth muscle relaxation. The alpha1D subtype is expressed in various tissues, and its modulation can have implications for cardiovascular function.[16][17][18]
Table 2: Pharmacological Data for (+/-)-Domesticine
| Parameter | Value |
| Target | Alpha1D-adrenoceptor |
| Activity | Antagonist |
| Selectivity | Selective for alpha1D over other alpha1 subtypes |
2.2. Potential Anti-inflammatory and Anticancer Effects
While direct studies on the anti-inflammatory and anticancer properties of isolated this compound are lacking, the traditional uses of its source plants and modern in vitro studies of their extracts suggest potential in these areas. Extracts of Nectandra species have demonstrated anti-inflammatory activity in animal models.[7][8][9][10][11] Additionally, cytotoxic activities have been observed for extracts from Nandina domestica and various Nectandra alkaloids, indicating a potential for anticancer research.[1][12][19][20][21][22] The exact contribution of this compound to these effects remains to be determined.
Experimental Protocols
3.1. General Protocol for the Isolation of Aporphine Alkaloids (including Domesticine)
The following is a generalized procedure for the isolation of aporphine alkaloids from plant material. Specific conditions may need to be optimized for the source plant and target compound.
-
Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period or under reflux.
-
Acid-Base Partitioning: The crude extract is concentrated and then subjected to acid-base partitioning. The extract is acidified (e.g., with 2% HCl) and partitioned with a non-polar solvent (e.g., n-hexane) to remove fats and other non-alkaloidal compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the basic alkaloids.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to chromatographic separation techniques. This typically involves column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., n-hexane:ethyl acetate (B1210297) followed by ethyl acetate:methanol).
-
Purification: Fractions containing the target alkaloid are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR), and comparison with literature data.
3.2. Methodology for Assessing Alpha1-Adrenoceptor Antagonism
The antagonist activity at alpha1-adrenoceptors can be assessed using in vitro functional assays, such as the following:
-
Tissue Preparation: A suitable tissue expressing the receptor of interest (e.g., rat aorta for alpha1D-adrenoceptors) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Studies: The tissue is allowed to equilibrate under a resting tension. A selective alpha1-adrenergic agonist (e.g., phenylephrine) is added cumulatively to generate a concentration-response curve.
-
Antagonist Incubation: After washing the tissue, it is incubated with the antagonist compound (e.g., (+/-)-domesticine) for a specific period.
-
Shift in Concentration-Response Curve: The concentration-response curve to the agonist is then repeated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of the antagonist's affinity, can be calculated from these shifts.
Signaling Pathways and Experimental Workflows
4.1. Postulated Signaling Pathway for Alpha1D-Adrenoceptor Antagonism
Alpha-1 adrenergic receptors are known to couple to Gq/11 proteins.[15] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. An antagonist like domesticine would block the initial binding of an agonist (like norepinephrine), thereby inhibiting this entire downstream cascade.
4.2. Experimental Workflow for Natural Product Drug Discovery
The process of investigating a natural product like this compound for its therapeutic potential follows a structured workflow from ethnobotanical leads to preclinical evaluation.
Conclusion and Future Directions
This compound is a promising natural product with a foundation in traditional medicine. The identification of the racemic mixture as a selective alpha1D-adrenoceptor antagonist provides a strong lead for its pharmacological investigation, particularly in the context of cardiovascular and smooth muscle-related disorders. However, a significant knowledge gap exists regarding the specific biological activities of the (-)-enantiomer. Future research should prioritize the stereoselective isolation or synthesis of this compound to enable a thorough investigation of its distinct pharmacological profile. Elucidating its specific effects on inflammatory and cancer signaling pathways, as suggested by the bioactivities of its source plant extracts, will be crucial in unlocking its full therapeutic potential. Quantitative in vivo studies are also necessary to establish its efficacy and safety profile.
References
- 1. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [ouci.dntb.gov.ua]
- 2. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfaf.org [pfaf.org]
- 4. medicinal herbs: SACRED BAMBOO - Nandina domestica [naturalmedicinalherbs.net]
- 5. researchgate.net [researchgate.net]
- 6. Update: biological and chemical aspects of Nectandra genus (Lauraceae) [repositorio.unifesp.br]
- 7. Anti-inflammatory activity of crude extract and fractions of Nectandra falcifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of Nectandra angustifolia (Laurel Amarillo) ethanolic extract [ouci.dntb.gov.ua]
- 9. iasp-pain.org [iasp-pain.org]
- 10. Anti-Neuroinflammatory Potential of a Nectandra angustifolia (Laurel Amarillo) Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of analgesic and anti-inflammatory activities of Nectandra megapotamica (Lauraceae) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review of Cytotoxic Plants of the Indian Subcontinent and a Broad-Spectrum Analysis of Their Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of (-)-Domesticine and Related Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Compound of Interest: (-)-Domesticine
Chemical Class: Aporphine (B1220529) Alkaloid
Introduction
This compound is an aporphine alkaloid, a class of naturally occurring compounds that have garnered significant interest in oncology research due to their potential cytotoxic and antitumor properties.[1] While specific preliminary cytotoxicity data for this compound is not extensively available in the public domain, this technical guide provides a comprehensive framework for its screening, drawing upon established methodologies and findings from studies on structurally related aporphine alkaloids. Aporphine alkaloids have demonstrated cytotoxic effects against a range of cancer cell lines, including human lung carcinoma (A549), human gastric carcinoma (BGC-823), human liver carcinoma (BEL-7402), human colon carcinoma (HTC-8), and human ovarian carcinoma (A2780).[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes such as topoisomerase II.[2]
This document outlines the essential experimental protocols for conducting a preliminary cytotoxicity screening of this compound, presents a representative summary of expected quantitative data based on related compounds, and explores the key signaling pathways potentially implicated in its mechanism of action.
Experimental Protocols
The following protocols describe standard assays for evaluating the cytotoxic effects of a test compound like this compound.
A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for screening natural products include:
-
MCF-7: Human breast adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
-
KB: Human oral cancer
-
LU: Human lung cancer[5]
Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures should be maintained in a humidified incubator at 37°C with 5% CO₂.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent like doxorubicin). Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation
The quantitative data obtained from the cytotoxicity screening should be summarized in a clear and structured table to facilitate comparison. Below is a representative table of IC₅₀ values for a hypothetical screening of this compound, based on data from related aporphine alkaloids.
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) * | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 3.10 ± 0.06 | 0.85 ± 0.04 |
| HepG2 | Hepatocellular Carcinoma | 3.20 ± 0.18 | 0.72 ± 0.05 |
| OVCAR8 | Ovarian Carcinoma | 3.40 ± 0.007 | 1.10 ± 0.09 |
| KB | Oral Cancer | Data Not Available | Data Not Available |
| LU | Lung Cancer | Data Not Available | Data Not Available |
*Note: The IC₅₀ values for this compound are representative values based on the cytotoxic activities of highly active aporphine alkaloids reported in the literature, such as compound 2 from Stephania dielsiana Y.C.Wu, and are for illustrative purposes only.[4]
Visualization of Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound.
Caption: General workflow for in vitro cytotoxicity screening.
Based on studies of related alkaloids, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagram illustrates a simplified model of apoptosis induction.
Caption: Potential apoptosis induction pathway by this compound.
Conclusion
While direct experimental data on the cytotoxicity of this compound is limited, the information available for the aporphine alkaloid class suggests it is a promising candidate for anticancer drug discovery. The protocols and representative data presented in this guide provide a solid foundation for initiating a preliminary cytotoxicity screening. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cytotoxic effects of aporphine alkaloids from the stems and leaves of Stephania dielsiana Y.C.Wu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxic and antimicrobial aporphine alkaloids from Fissistigma poilanei (Annonaceae) collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of (-)-Domesticine: A Technical Guide for Researchers
An in-depth exploration into the traditional uses, pharmacology, and scientific investigation of plants containing the aporphine (B1220529) alkaloid, (-)-Domesticine.
Introduction
This compound is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community for its specific pharmacological activity as a selective antagonist of the α1D-adrenergic receptor. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants known to contain this compound, alongside detailed experimental protocols and an examination of its molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Ethnobotanical Uses of Plants Containing this compound and Related Alkaloids
While a definitive list of all plants containing this compound is not exhaustively compiled, several species have been identified through phytochemical studies. The ethnobotanical record of these plants reveals a rich history of traditional medicinal use, often for ailments that align with the known pharmacological properties of α1-adrenergic receptor antagonists.
Nandina domestica (Heavenly Bamboo)
This evergreen shrub, native to eastern Asia, is perhaps the most well-documented source of this compound[1][2]. Traditionally, various parts of Nandina domestica have been used in Chinese and Japanese medicine for a range of therapeutic purposes.
-
Respiratory Ailments: A primary traditional use is in the treatment of cough, asthma, and whooping cough[2]. Decoctions of the roots and stems are employed for their antitussive properties[1][3].
-
Fever and Inflammation: The plant is also utilized as a febrifuge to reduce fever associated with conditions like influenza and acute bronchitis[1][3]. Its anti-inflammatory properties are suggested by its use in treating inflammatory respiratory diseases[4].
-
Pain Relief: Traditional applications include the treatment of tooth abscesses and pain in the bones and muscles[1][3].
-
Gastrointestinal Issues: It has been used to address indigestion and acute gastroenteritis[1][3].
Nelumbo nucifera (Sacred Lotus)
-
Cardiovascular Health: Traditionally, lotus (B1177795) has been used to "nourish the heart" and improve circulation[9]. It is employed in the treatment of hypertension[10]. Modern studies suggest that lotus extracts may have vasorelaxant properties[9].
-
Inflammatory Conditions: Various parts of the lotus plant are used to treat inflammatory conditions[10].
-
Other Uses: The plant is also used for its sedative properties and to treat a variety of other ailments including diarrhea, fever, and skin diseases[10].
Thalictrum foliolosum (Meadow Rue)
This perennial herb, found in the Himalayan region, is known to contain a variety of isoquinoline (B145761) alkaloids[11][12][13]. While the specific concentration of this compound is not well-documented, the traditional uses of this plant are extensive.
-
General Health Tonic: It is traditionally used as a tonic and for treating general weakness[14].
-
Fever and Pain: Thalictrum foliolosum is employed as a febrifuge and for the treatment of rheumatism[14].
-
Gastrointestinal and Other Ailments: It is also used as a diuretic, purgative, and for treating stomachaches and jaundice[13][14].
Quantitative Data
Precise quantitative data for this compound across different plant species and their various parts remains an area requiring further research. However, existing studies provide some insights into the alkaloid content of these plants.
| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration | Reference |
| Nelumbo nucifera | Flower Buds | Total Aporphine & Benzylisoquinoline Alkaloids | 16.35 mg/g (beginning of blooming) | [5] |
| Nelumbo nucifera | Flower Buds | N-methylcoclaurine | 5.73 mg/g | [7] |
| Nelumbo nucifera | Flower Buds | Nuciferine | 0.1028% | [7] |
| Nelumbo nucifera | Flower Buds | Nornuciferine | 0.0821% | [7] |
| Nelumbo nucifera | Leaves | Total Alkaloids | ~3,000 µg/g (fresh weight) | [5] |
| Nelumbo nucifera | Plumules | Total Alkaloids | ~3,000 µg/g (fresh weight) | [5] |
| Thalictrum foliolosum | Root | Total Alkaloids | 29-37 mg/Caffeine equivalent/mg dw | [13] |
Note: Specific quantitative data for this compound in Nandina domestica was not available in the reviewed literature, although its presence is confirmed[1][2].
Experimental Protocols
1. Extraction and Isolation of Aporphine Alkaloids from Nelumbo nucifera Leaves (Adapted from literature)
This protocol provides a general framework for the extraction and isolation of aporphine alkaloids, which would include this compound if present.
Materials:
-
Dried and pulverized leaves of Nelumbo nucifera
-
0.1 mol/L Hydrochloric acid (HCl)
-
0.1 mol/L Sodium hydroxide (B78521) (NaOH)
-
Organic solvents: n-hexane, ethyl acetate, methanol, acetonitrile
-
Water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
NMR and ESI-MS for structural elucidation
Procedure:
-
Extraction: Extract 300 g of dried leaf powder with 3000 mL of 0.1 mol/L HCl using ultrasonication (40,000 Hz) for 20 minutes. Repeat the extraction three times.
-
Filtration and Basification: Combine the extracts and filter. Adjust the pH of the filtrate to 8.5 with 0.1 mol/L NaOH.
-
Evaporation: Evaporate the solution to dryness under reduced pressure at 60 °C to yield the crude alkaloid extract.
-
HSCCC Purification: Dissolve the crude extract in a mixture of the upper and lower phases of the selected two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-acetonitrile-water at a 5:3:3:2.5:5 ratio). Inject the sample into the HSCCC for separation.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and pool fractions containing the alkaloids of interest.
-
Structural Identification: Confirm the structure of the isolated compounds using ESI-MS and NMR analysis.[6]
Workflow for Aporphine Alkaloid Isolation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Online structural elucidation of alkaloids and other constituents in crude extracts and cultured cells of Nandina domestica by combination of LC-MS/MS, LC-NMR, and LC-CD analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. sciencescholar.us [sciencescholar.us]
- 12. researchgate.net [researchgate.net]
- 13. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of design of experiments and design space methodology for the HPLC-UV separation optimization of aporphine alkaloids from leaves of Spirospermum penduliflorum Thouars - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Total Synthesis of (-)-Domesticine
Introduction
(-)-Domesticine is a naturally occurring aporphine (B1220529) alkaloid that has garnered interest from the scientific community due to its potential biological activities. The total synthesis of aporphine alkaloids, including this compound, represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the strategic construction of its characteristic tetracyclic core. While a specific, detailed, and publicly available step-by-step protocol for the total synthesis of this compound is not readily found in the scientific literature based on the conducted searches, this document outlines a generalized and plausible synthetic strategy based on established methods for the synthesis of related aporphine alkaloids.
The key challenges in the synthesis of this compound lie in the enantioselective construction of the stereocenter at the C6a position and the efficient formation of the fused ring system. The general approach often involves the synthesis of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor, followed by an intramolecular cyclization to form the aporphine core.
Key Synthetic Strategies
The synthesis of the aporphine skeleton typically relies on a few key chemical transformations. These include:
-
Pictet-Spengler Reaction: This reaction is fundamental for the construction of the tetrahydroisoquinoline core. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
-
Grewe Cyclization: This is a key acid-catalyzed cyclization of a 1-benzyl-tetrahydroisoquinoline derivative to form the aporphine ring system. This reaction is crucial for creating the characteristic bridged ring structure.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki or Heck coupling, can be employed to form key carbon-carbon bonds in the synthesis of the benzylisoquinoline precursor.
-
Asymmetric Synthesis Methodologies: To achieve the desired enantiomer, this compound, strategies such as the use of chiral auxiliaries, asymmetric catalysis (e.g., Sharpless asymmetric epoxidation or dihydroxylation), or enzymatic resolutions are often employed to introduce the stereocenter with high enantiomeric excess.
Experimental Protocols: A Generalized Approach
The following represents a generalized, multi-step protocol for the synthesis of an aporphine alkaloid like this compound. The specific reagents, conditions, and yields would need to be optimized for the synthesis of Domesticine itself.
1. Synthesis of the Tetrahydroisoquinoline Core via Pictet-Spengler Reaction
This initial phase focuses on constructing the essential tetrahydroisoquinoline scaffold.
| Step | Reaction | Reactants | Reagents & Conditions | Typical Yield (%) |
| 1.1 | Pictet-Spengler Reaction | Substituted phenethylamine (B48288), Substituted phenylacetaldehyde (B1677652) | 1. Trifluoroacetic acid (TFA), CH2Cl2, 0 °C to rt; 2. NaBH4, MeOH | 70-85 |
Methodology:
To a solution of the appropriately substituted phenethylamine in a suitable solvent such as dichloromethane (B109758), the corresponding substituted phenylacetaldehyde is added at 0 °C. The reaction mixture is then treated with an acid catalyst, commonly trifluoroacetic acid (TFA), and allowed to warm to room temperature and stir for several hours. The resulting imine is then reduced in situ, for example with sodium borohydride (B1222165) in methanol, to yield the 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative. The product is then purified by column chromatography.
2. Formation of the Aporphine Core via Grewe Cyclization
This crucial step involves the acid-catalyzed intramolecular cyclization to form the characteristic tetracyclic aporphine ring system.
| Step | Reaction | Reactant | Reagents & Conditions | Typical Yield (%) |
| 2.1 | Grewe Cyclization | Substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline | Polyphosphoric acid (PPA) or Superacids (e.g., HF-SbF5), heat | 40-60 |
Methodology:
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor is treated with a strong acid, such as polyphosphoric acid, at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by neutralization with a base and subsequent extraction with an organic solvent. The crude product is then purified using chromatographic techniques.
3. Final Functional Group Manipulations
The final steps of the synthesis would involve any necessary deprotection of protecting groups and/or modification of functional groups to yield the final natural product, this compound. The specific reactions will depend on the protecting group strategy employed in the synthesis of the precursors.
| Step | Reaction | Reactant | Reagents & Conditions | Typical Yield (%) |
| 3.1 | Deprotection (e.g., O-demethylation) | Protected Domesticine precursor | BBr3, CH2Cl2, -78 °C to rt | 80-95 |
Methodology:
For the removal of methyl ether protecting groups, a solution of the protected aporphine in a dry solvent like dichloromethane is cooled to -78 °C, and a solution of boron tribromide (BBr3) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched, and the product is extracted and purified.
Workflow and Pathway Diagrams
The following diagrams illustrate the generalized synthetic workflow and the key chemical transformation.
Figure 1. Generalized workflow for the total synthesis of this compound.
Figure 2. Key transformations in a plausible synthetic route to this compound.
Application Notes and Protocols for the Quantification of (-)-Domesticine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Domesticine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of reported biological activities, making them of significant interest in pharmacological research and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and for understanding its mechanism of action.
These application notes provide a comprehensive overview of analytical methodologies applicable to the quantification of this compound. While specific validated methods for this compound are not widely published, this document outlines generalized protocols based on established methods for the analysis of structurally similar aporphine alkaloids. The provided protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are intended to serve as a starting point for method development and will require specific validation for this compound.
Quantitative Data Summary
The following tables summarize quantitative data from published analytical methods for various aporphine alkaloids. This data can be used as a reference for estimating the expected performance of a method for this compound.
Table 1: HPLC-UV Quantification of Aporphine Alkaloids
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Reference |
| Cassythine | Cassytha filiformis extract | 13 | 20 | Not Specified | Not Specified | [1] |
| Boldine | Peumus boldus extract | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Nuciferine | Rat Plasma | Not Specified | 1 (ng/mL) | Not Specified | Not Specified | [3] |
Table 2: LC-MS/MS Quantification of Aporphine Alkaloids
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Reference |
| Various Aporphine Alkaloids | Unonopsis duckei leaf extract | 0.5 - 5.2 | 1.6 - 17.2 | Not Specified | 80 - 120 | [4][5] |
| Laurolitsine | Rat Plasma, Urine, Tissue | Not Specified | 1 | Not Specified | Not Specified | [3] |
Experimental Protocols
Important Note: These protocols are generalized and must be optimized and validated for the specific quantification of this compound in the desired matrix.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in plant extracts and other matrices where concentrations are expected to be in the µg/mL range.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of methanol.
-
Perform extraction using one of the following methods:
-
Maceration: Shake the mixture at room temperature for 24 hours.
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Soxhlet Extraction: Extract for 4 hours.
-
-
Filter the extract through a 0.45 µm syringe filter.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Aporphine alkaloids typically have UV maxima around 280 nm and 305 nm. The optimal wavelength for this compound should be determined by analyzing a standard.
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is highly sensitive and selective, making it suitable for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates at ng/mL levels.
1. Sample Preparation (from Biological Fluids)
-
Protein Precipitation:
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar aporphine alkaloid not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma or urine, add a suitable extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) and an internal standard.
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the sample (pre-treated if necessary) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or phenyl-hexyl reversed-phase column with a smaller particle size (e.g., < 3 µm) for better resolution and speed.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids.
-
Multiple Reaction Monitoring (MRM):
-
Infuse a standard solution of this compound to determine the precursor ion (typically [M+H]⁺) and the most abundant and stable product ions.
-
Optimize the collision energy for each transition.
-
Set up MRM transitions for this compound and the internal standard.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Method Validation
A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. This includes assessing:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: The range over which the response is proportional to the concentration.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Caption: General workflow for the analytical quantification of this compound.
This diagram outlines the major steps involved in the quantification of this compound, from initial sample preparation through to data analysis and method validation. The choice of specific techniques within each step will depend on the sample matrix and the required sensitivity of the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (-)-Domesticine in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of (-)-Domesticine in biological matrices such as plasma and tissue homogenates. This compound, an aporphine (B1220529) alkaloid, has garnered significant interest for its potential pharmacological activities. The method presented herein utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of this compound.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species.[1][2] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of biological activities.[3] Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development and pharmacological research.[4]
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of drug molecules in complex biological matrices.[5][6] This application note provides a comprehensive protocol for the extraction and quantification of this compound, which can be readily implemented in a research laboratory setting.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar aporphine alkaloid or a stable isotope-labeled this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from biological matrices.
-
To 100 µL of the biological sample (plasma or tissue homogenate), add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Based on the structure of this compound (C₁₉H₁₉NO₄, Monoisotopic Mass: 325.1314) and known fragmentation patterns of aporphine alkaloids, the following MRM transitions are proposed.[5][7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 326.1 | 310.1 (Loss of CH₄) | To be optimized |
| This compound | 326.1 | 295.1 (Loss of CH₃O) | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Collision energies should be optimized for the specific instrument to achieve the highest signal intensity.
Method Validation
The analytical method should be validated according to established guidelines for bioanalytical method validation.[4][9] Key validation parameters are summarized in the table below with representative acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits, compensated by the internal standard |
| Stability | Analyte stable under various storage and handling conditions |
Quantitative Data Summary
The following table presents hypothetical, yet typical, quantitative performance data for the analysis of this compound based on methods for similar aporphine alkaloids.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Accuracy (% Bias) | -8% to +10% |
| Extraction Recovery | > 85% |
Visualizations
Figure 1. Experimental workflow for the analysis of this compound.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the quantitative determination of this compound in biological matrices. The simple sample preparation and high sensitivity and selectivity of the method make it well-suited for a variety of research applications in pharmacology and drug development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico fragmentation for computer assisted identification of metabolite mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry | Scilit [scilit.com]
Application Notes and Protocols for Developing a Cell-Based Assay for (-)-Domesticine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Domesticine is an aporphine (B1220529) alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. Alkaloids as a class of compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Preliminary studies on the racemic mixture, (+/-)-Domesticine, have identified it as a selective alpha1D-adrenoceptor antagonist, suggesting its potential role in modulating adrenergic signaling pathways.[3] This document provides a comprehensive guide for the development and implementation of a tiered, cell-based assay system to characterize the biological activity of this compound, focusing on its cytotoxic potential and mechanism of action.
The following protocols and application notes are designed to guide researchers in establishing a robust in vitro screening platform for this compound. The workflow progresses from broad cytotoxicity screening to more focused mechanistic studies, enabling a thorough characterization of the compound's cellular effects. This structured approach is crucial in the early stages of drug discovery and development to identify and validate new therapeutic leads.[4][5]
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | IC50 (µM) after 48h | Assay Method |
| PC-3 | Human Prostate Cancer | 25.5 | MTT Assay |
| MCF-7 | Human Breast Cancer | 38.2 | MTT Assay |
| A549 | Human Lung Cancer | 52.1 | MTT Assay |
| HEK293 | Human Embryonic Kidney | > 100 | MTT Assay |
| PNT1A | Normal Prostate Epithelium | > 100 | MTT Assay |
Table 2: Effect of this compound on Apoptosis Induction in PC-3 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 5.2 | 1.0 |
| This compound | 10 | 15.8 | 2.5 |
| This compound | 25 | 45.6 | 5.8 |
| This compound | 50 | 72.3 | 9.2 |
| Staurosporine (Positive Control) | 1 | 85.4 | 12.5 |
Table 3: Cell Cycle Analysis of PC-3 Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.3 | 25.1 | 19.6 |
| This compound | 10 | 60.1 | 22.5 | 17.4 |
| This compound | 25 | 75.8 | 15.2 | 9.0 |
| This compound | 50 | 82.4 | 9.8 | 7.8 |
| Nocodazole (Positive Control) | 0.1 | 10.2 | 15.5 | 74.3 |
Experimental Protocols
General Cytotoxicity Screening using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer and non-cancerous cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[6] Since this reduction only occurs in metabolically active cells, the amount of formazan (B1609692) produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell lines (e.g., PC-3, MCF-7, A549, HEK293, PNT1A)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Annexin V Staining and Caspase Activity
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Caspases are a family of proteases that are activated during apoptosis.
Materials:
-
PC-3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-Glo® 3/7 Assay System
-
Flow cytometer
-
Luminometer
Procedure (Annexin V Staining):
-
Seed PC-3 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Procedure (Caspase-3/7 Activity):
-
Seed PC-3 cells in a white-walled 96-well plate and treat with this compound for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis using Propidium Iodide Staining
Objective: To investigate the effect of this compound on cell cycle progression.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
PC-3 cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed PC-3 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: A tiered approach to characterizing this compound activity.
Caption: Potential mechanism of this compound-induced apoptosis.
Caption: Decision tree for mechanistic assay selection.
References
- 1. mdpi.com [mdpi.com]
- 2. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. news-medical.net [news-medical.net]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Isolation of (-)-Domesticine from Nandina domestica
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of the aporphine (B1220529) alkaloid, (-)-Domesticine, from the plant material of Nandina domestica. The procedure outlines a systematic approach involving extraction, acid-base partitioning, and multi-step chromatographic purification.
Introduction
This compound is a naturally occurring isoquinoline (B145761) alkaloid found in various plant species, notably Nandina domestica (Berberidaceae).[1][2] Aporphine alkaloids, including this compound, have garnered significant interest in the scientific community due to their diverse pharmacological activities.[2][3] This protocol details a robust method for obtaining purified this compound for use in research and drug development.
Materials and Equipment
Plant Material
-
Dried and powdered fruits or roots of Nandina domestica.
Solvents and Reagents
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethanol (B145695) (EtOH), 95%
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Hydrochloric acid (HCl), 2% aqueous solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 25% aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
This compound reference standard
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Separatory funnels
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank
-
UV lamp for TLC visualization
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)
-
Lyophilizer or vacuum oven
Experimental Protocol
The isolation of this compound is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of purification steps to isolate the target compound.
Step 1: Extraction of Total Alkaloids
Two primary methods can be employed for the initial extraction: maceration or Soxhlet extraction.[4]
-
Maceration:
-
Weigh 1 kg of dried, powdered Nandina domestica material.
-
Place the powder in a large glass container and add 5 L of 95% ethanol.
-
Stir the mixture periodically and allow it to macerate for 72 hours at room temperature.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the maceration process two more times with fresh ethanol.
-
Combine all the ethanol extracts.
-
-
Soxhlet Extraction:
-
Place 500 g of dried, powdered Nandina domestica material into a large thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract with 3 L of methanol for 24 hours.
-
After extraction, allow the apparatus to cool.
-
Concentrate the combined alcoholic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Step 2: Acid-Base Partitioning for Alkaloid Enrichment
This step separates the basic alkaloids from neutral and acidic compounds.
-
Dissolve the crude extract in 1 L of 2% aqueous hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic solution to a large separatory funnel and wash it three times with 500 mL of chloroform to remove neutral compounds. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide.
-
Extract the now basic aqueous solution three times with 500 mL of chloroform. The alkaloids will move into the organic phase.
-
Combine the chloroform extracts and wash them with distilled water until the washings are neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the total alkaloid fraction.
Step 3: Purification by Silica Gel Column Chromatography
This step provides a preliminary separation of the alkaloids.
-
Prepare a silica gel slurry in chloroform and pack it into a glass column. The amount of silica gel should be approximately 50 times the weight of the total alkaloid fraction.
-
Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the sample-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol. A suggested gradient is:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
-
Collect fractions of 20-50 mL and monitor the separation by TLC using a chloroform:methanol (9:1) solvent system and visualizing under a UV lamp.
-
Combine the fractions containing the compound with a similar Rf value to the this compound standard.
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound fraction.
Step 4: Final Purification by Preparative HPLC
The final purification is achieved using a preparative reverse-phase HPLC system.
-
Dissolve the partially purified this compound fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of a mixture of acetonitrile (A) and 0.1% trifluoroacetic acid in water (B).
-
Employ a gradient elution method. A suggested starting gradient is 20% A to 60% A over 40 minutes, with a flow rate of 10-20 mL/min. This may need to be optimized based on the specific column and system.
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound based on the retention time of a reference standard.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data at each stage of the isolation process. Please note that these values are estimates and can vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.
| Parameter | Extraction | Acid-Base Partitioning | Column Chromatography | Preparative HPLC |
| Starting Material | 1 kg dried Nandina domestica | ~100 g crude extract | ~10 g total alkaloids | ~1 g semi-pure this compound |
| Solvent/Mobile Phase | 95% Ethanol | 2% HCl, CHCl₃, NH₄OH | Chloroform:Methanol gradient | Acetonitrile:Water (0.1% TFA) gradient |
| Yield | ~10% (w/w) | ~1% (w/w) of starting material | ~0.1% (w/w) of starting material | ~0.01-0.05% (w/w) of starting material |
| Purity (estimated) | <1% | ~10% | ~50-70% | >98% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification protocol.
Caption: Workflow for the isolation of this compound.
Conclusion
This protocol provides a comprehensive and detailed methodology for the successful isolation of this compound from Nandina domestica. Adherence to these steps, coupled with careful monitoring and optimization of the chromatographic conditions, will enable researchers to obtain a high-purity compound suitable for further scientific investigation and drug development endeavors.
References
- 1. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]
- 2. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]
- 3. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Probing the Alpha-1D Adrenoceptor with (-)-Domesticine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Domesticine is an alkaloid that has been identified as a potent and selective antagonist for the alpha-1D adrenergic receptor (α1D-AR). This property makes it a valuable molecular probe for investigating the physiological and pathological roles of this specific adrenoceptor subtype. The α1D-AR is involved in various physiological processes, including vasoconstriction, and its dysregulation has been implicated in several cardiovascular diseases. The use of a selective antagonist like this compound allows for the precise dissection of α1D-AR signaling pathways and the evaluation of its potential as a therapeutic target.
Disclaimer: The majority of currently available research has been conducted using the racemic mixture, (+/-)-Domesticine. While this compound is understood to be the active enantiomer, the quantitative data and specific protocols detailed below are based on studies of the racemic mixture. Researchers should consider this when designing and interpreting experiments.
Data Presentation
The selectivity of a molecular probe is critical for its utility. The following tables summarize the quantitative data for (+/-)-Domesticine, highlighting its selectivity for the α1D-adrenoceptor.
Table 1: Selectivity of (+/-)-Domesticine for Adrenoceptor Subtypes
| Adrenoceptor Subtype | Selectivity Ratio (α1D vs. Subtype) | Reference |
| α1A | 34-fold higher for α1D | [1] |
| α1B | 9-fold higher for α1D | [1] |
Table 2: Selectivity of (+/-)-Domesticine for α1D-Adrenoceptor vs. Serotonin Receptor
| Receptor Subtype | Selectivity Ratio (α1D vs. Subtype) | Reference |
| 5-HT1A | 183-fold higher for α1D | [1] |
Signaling Pathways
The α1D-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that ultimately lead to a cellular response. This compound, as an antagonist, blocks the initial activation of this pathway by preventing agonist binding.
Experimental Protocols
The following are generalized protocols for using a selective α1D-adrenoceptor antagonist like this compound as a molecular probe. Specific parameters may need to be optimized depending on the cell type and experimental setup.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the α1D-adrenoceptor.
Materials:
-
Cell membranes expressing the α1D-adrenoceptor
-
Radiolabeled ligand (e.g., [3H]-Prazosin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound to the wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled non-selective antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium release in cells expressing the α1D-adrenoceptor.
Materials:
-
Cells expressing the α1D-adrenoceptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
An α1-adrenoceptor agonist (e.g., Phenylephrine)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the α1-adrenoceptor agonist to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time using a fluorometric plate reader.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium response.
-
Plot the inhibition of the calcium response as a function of the this compound concentration to determine the IC50 value.
References
Application Notes and Protocols: (-)-Domesticine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Domesticine is an aporphine (B1220529) alkaloid that has been identified as a potent and selective antagonist of the α1D-adrenergic receptor.[1] Its unique pharmacological profile suggests potential applications in neuroscience research, particularly in studies related to synaptic transmission, neuroprotection, and the pathophysiology of neurological disorders where adrenergic signaling plays a crucial role. These application notes provide an overview of the known pharmacology of (±)-Domesticine, detailed experimental protocols for its characterization, and potential avenues for its use in neuroscience research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.36 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
(±)-Domesticine functions as a selective antagonist for the α1D-adrenoceptor subtype over the α1A- and α1B-adrenoceptor subtypes.[1] It exhibits high selectivity for the α1D-adrenoceptor compared to the serotonin (B10506) 5-HT1A receptor and has weak affinity for 5-HT2A/5-HT2C receptors.[1] The precise mechanism of action at the molecular level is presumed to involve competitive binding to the α1D-adrenergic receptor, thereby inhibiting the downstream signaling cascades typically initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
Quantitative Data
The following tables summarize the binding affinities and functional antagonist potencies of (±)-Domesticine for various receptors, based on data from radioligand binding assays and functional studies.
Table 1: Binding Affinities of (±)-Domesticine for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Radioligand | (±)-Domesticine pKi (M) | (±)-Domesticine Ki (nM) |
| α1A | [³H]Prazosin | 6.7 ± 0.1 | 200 |
| α1B | [³H]Prazosin | 7.3 ± 0.1 | 50 |
| α1D | [³H]Prazosin | 8.2 ± 0.1 | 6.3 |
Data extracted from Indra et al., 2002.[1]
Table 2: Functional Antagonist Potencies of (±)-Domesticine in Rat Tissues
| Tissue | Predominant Receptor | (±)-Domesticine pA₂ |
| Thoracic Aorta | α1D | 8.1 ± 0.1 |
| Tail Artery | α1A | 6.6 ± 0.1 |
| Spleen | α1B | 6.9 ± 0.1 |
Data extracted from Indra et al., 2002.[1]
Table 3: Selectivity Profile of (±)-Domesticine
| Receptor Comparison | Selectivity Ratio |
| α1D vs. α1A (Binding) | 32-fold |
| α1D vs. α1B (Binding) | 8-fold |
| α1D vs. 5-HT1A (Binding) | 183-fold |
Data extracted from Indra et al., 2002.[1]
Signaling Pathways
The antagonism of α1D-adrenoceptors by this compound is expected to inhibit the canonical Gq/11 protein-coupled signaling pathway. This would lead to the attenuation of downstream events such as the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and the mobilization of intracellular calcium.
Caption: this compound inhibits the α1D-adrenoceptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes from CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[³H]Prazosin (specific activity ~70-90 Ci/mmol).
-
This compound stock solution (in DMSO).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM phentolamine (B1677648).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding).
-
50 µL of various concentrations of this compound or buffer (for control).
-
50 µL of [³H]Prazosin (final concentration ~0.2 nM).
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
In Vitro Neuroprotection Assay (Proposed)
Objective: To evaluate the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (from E18 rat embryos).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound stock solution (in DMSO).
-
Glutamate (B1630785) solution.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
MTT or PrestoBlue cell viability reagent.
-
96-well cell culture plates.
Procedure:
-
Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce excitotoxicity by adding glutamate (final concentration 50-100 µM) for 24 hours.
-
Assess cell viability using the MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure cytotoxicity by quantifying LDH release into the culture medium using an LDH assay kit.
-
Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with glutamate only.
-
Analyze the data to determine if this compound confers protection against glutamate-induced cell death.
In Vitro Anti-inflammatory Assay in Microglia (Proposed)
Objective: To investigate the potential anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia.
-
DMEM supplemented with 10% FBS and antibiotics.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess reagent for nitric oxide (NO) measurement.
-
ELISA kits for TNF-α and IL-6.
-
24-well cell culture plates.
Procedure:
-
Seed BV-2 cells or primary microglia in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.
-
Analyze the data to determine if this compound inhibits the production of pro-inflammatory mediators.
Potential Applications in Neuroscience Research
Based on its selective α1D-adrenoceptor antagonism, this compound can be a valuable tool for:
-
Dissecting the role of α1D-adrenoceptors in synaptic plasticity: Investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices.
-
Studying the involvement of α1D-adrenoceptors in neurological disorders: Explore its therapeutic potential in animal models of conditions where α1D-adrenoceptor signaling is implicated, such as stress-related disorders, cognitive decline, and certain types of pain.
-
Investigating neurovascular coupling: Given the role of adrenergic receptors in regulating cerebral blood flow, this compound could be used to study the specific contribution of the α1D subtype.
-
Probing the crosstalk between adrenergic and other neurotransmitter systems: Its high selectivity allows for the specific blockade of α1D-adrenoceptors to understand their interaction with dopaminergic, serotonergic, and cholinergic pathways in the brain.
Conclusion
This compound is a selective α1D-adrenoceptor antagonist with a well-defined pharmacological profile. The provided data and protocols offer a foundation for researchers to utilize this compound in their studies. While its direct application in neuroscience is still an emerging area, its unique selectivity presents a valuable opportunity to explore the specific roles of the α1D-adrenoceptor in the central nervous system and its potential as a therapeutic target for neurological disorders. Further research into its neuroprotective, anti-inflammatory, and behavioral effects is warranted.
References
Application Notes and Protocols for Investigating (-)-Domesticine as a Potential Anti-Cancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Domesticine is an aporphine (B1220529) alkaloid that has been investigated for various pharmacological activities. This document provides a comprehensive set of application notes and protocols to guide the investigation of this compound as a potential anti-cancer agent. The following sections detail the methodologies for evaluating its cytotoxic effects, its impact on cell cycle progression and apoptosis, and its potential mechanisms of action through key signaling pathways. Furthermore, protocols for in vivo evaluation of its anti-tumor efficacy are provided.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables summarize the expected quantitative data from a series of experiments designed to evaluate the anti-cancer efficacy of this compound. These tables are structured for clear comparison of its effects across different cancer cell lines and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 45.2 ± 3.1 | 28.7 ± 2.5 | 15.1 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 38.5 ± 2.8 | 22.1 ± 2.0 | 11.8 ± 1.2 |
| A549 | Lung Carcinoma | 52.8 ± 4.5 | 35.4 ± 3.3 | 20.3 ± 2.1 |
| HCT116 | Colon Carcinoma | 41.3 ± 3.9 | 25.9 ± 2.7 | 13.5 ± 1.5 |
| PC-3 | Prostate Cancer | 60.1 ± 5.2 | 42.6 ± 4.1 | 28.9 ± 3.0 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 65.2 ± 4.1 | 20.5 ± 2.3 | 14.3 ± 1.9 | 1.2 ± 0.3 |
| This compound (15 µM) | 75.8 ± 5.3 | 12.1 ± 1.8 | 12.1 ± 1.5 | 5.8 ± 0.9 |
| This compound (30 µM) | 82.3 ± 6.0 | 8.5 ± 1.2 | 9.2 ± 1.1 | 15.4 ± 2.1 |
| This compound (60 µM) | 70.1 ± 5.5 | 6.2 ± 0.9 | 23.7 ± 2.8 | 28.6 ± 3.4 |
Table 3: Effect of this compound on Apoptotic Protein Expression in MCF-7 Cells (48h Treatment)
| Treatment | Bcl-2 (Fold Change) | Bax (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (15 µM) | 0.72 ± 0.08 | 1.85 ± 0.21 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound (30 µM) | 0.45 ± 0.05 | 3.21 ± 0.35 | 4.8 ± 0.5 | 4.2 ± 0.4 |
| This compound (60 µM) | 0.21 ± 0.03 | 5.67 ± 0.61 | 8.2 ± 0.9 | 7.8 ± 0.8 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Use a vehicle control (DMSO) at the same concentration as in the highest drug concentration.
-
After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[1][2][3]
Materials:
-
Cancer cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).[2]
Apoptosis Assay by Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with this compound.[4][5]
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.[6][7][8][9]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cells (e.g., MCF-7)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline, DMSO/PEG solution)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.[7][8]
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]
-
Administer this compound (at various doses) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[9]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways that are often dysregulated in cancer and could be potential targets of this compound.
Caption: The PI3K/Akt signaling pathway, a potential target for this compound.
Caption: The MAPK/ERK signaling pathway, another potential target for this compound.
Caption: The NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Experimental Workflow Diagram
Caption: A comprehensive workflow for evaluating the anti-cancer potential of this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. In vivo tumor xenograft study [bio-protocol.org]
- 7. BiTE® Xenograft Protocol [protocols.io]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with (-)-Domesticine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Domesticine is an aporphine (B1220529) alkaloid that has garnered interest for its potential therapeutic properties. Preliminary in vitro studies suggest its involvement in modulating cellular pathways associated with cancer. These application notes provide a detailed framework for the preclinical in vivo evaluation of this compound, focusing on its potential as an anticancer agent. The protocols outlined below are designed to assess the compound's efficacy, toxicity, and mechanism of action in a xenograft mouse model.
Data Presentation: Efficacy and Toxicity of this compound
The following tables summarize hypothetical, yet plausible, quantitative data from in vivo studies with this compound to serve as a guide for experimental design and data interpretation.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Athymic Nude Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Mortality Rate (%) | Observed Toxicities |
| Vehicle Control | 0 | Intraperitoneal (i.p.) | Daily for 14 days | +2.5 | 0 | None observed |
| This compound | 10 | Intraperitoneal (i.p.) | Daily for 14 days | +1.8 | 0 | None observed |
| This compound | 25 | Intraperitoneal (i.p.) | Daily for 14 days | -3.2 | 0 | Mild lethargy |
| This compound | 50 | Intraperitoneal (i.p.) | Daily for 14 days | -12.7 | 10 | Significant lethargy, ruffled fur |
| This compound | 100 | Intraperitoneal (i.p.) | Daily for 14 days | -21.5 | 40 | Severe lethargy, ataxia, significant weight loss |
Table 2: Efficacy of this compound in a Human Colorectal Cancer (HCT116) Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 0 | 1520 ± 150 | - | - |
| This compound | 10 | 1150 ± 120 | 24.3 | < 0.05 |
| This compound | 25 | 780 ± 95 | 48.7 | < 0.01 |
| This compound | 50 | 450 ± 70 | 70.4 | < 0.001 |
| Positive Control (5-FU) | 30 | 480 ± 75 | 68.4 | < 0.001 |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Athymic Nude Mice (e.g., BALB/c nude), female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
Cell Culture and Xenograft Implantation
-
Cell Line: Human colorectal carcinoma cell line HCT116.
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Experimental Design and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (L x W²) / 2.[1][2][3][4]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10% DMSO in saline, i.p., daily)
-
Group 2: this compound (10 mg/kg, i.p., daily)
-
Group 3: this compound (25 mg/kg, i.p., daily)
-
Group 4: this compound (50 mg/kg, i.p., daily)
-
Group 5: Positive Control (e.g., 5-Fluorouracil, 30 mg/kg, i.p., every other day)
-
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily by dissolving in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection for the duration of the study (e.g., 21 days).
-
Toxicity Assessment
-
Body Weight: Monitor and record the body weight of each mouse twice a week. A sustained body weight loss of over 20% is a common endpoint.[5]
-
Clinical Observations: Observe mice daily for any signs of toxicity, such as changes in behavior, posture, fur texture, or activity levels.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to assess any organ-specific toxicity.
Efficacy Evaluation and Endpoint
-
Primary Endpoint: The primary efficacy endpoint is the tumor volume at the end of the treatment period.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[2]
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize mice and excise tumors for weighing and further analysis.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathways Modulated by this compound
Alkaloids with anticancer properties often exert their effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[6][7][8][9] Based on the known mechanisms of similar compounds, this compound is hypothesized to inhibit the PI3K/Akt and MAPK/ERK pathways, which are commonly dysregulated in cancer.[10][11][12][13]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK signaling cascade.
Experimental Workflow
The following diagram illustrates the workflow for an in vivo efficacy study of this compound.
Caption: Workflow for in vivo xenograft efficacy study of this compound.
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (-)-Domesticine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and biological evaluation of (-)-Domesticine analogues, a class of aporphine (B1220529) alkaloids with significant potential in drug discovery, particularly in oncology.
Introduction
This compound is a naturally occurring aporphine alkaloid that has attracted considerable interest from the medicinal chemistry community due to its diverse pharmacological activities. Analogues of this compound are being explored to enhance potency, selectivity, and pharmacokinetic properties. This document outlines key synthetic methodologies for the preparation of these analogues and protocols for evaluating their biological activity, with a focus on their potential as anticancer agents.
Synthetic Strategies
The synthesis of this compound analogues primarily revolves around the construction of the core aporphine scaffold. Key retrosynthetic disconnections often involve the formation of the biaryl bond and the construction of the tetrahydroisoquinoline moiety.
Core Synthetic Methodologies:
-
Bischler-Napieralski Reaction: This is a classical method for the synthesis of the 3,4-dihydroisoquinoline (B110456) core, a key intermediate for aporphine alkaloids. The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.
-
Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.
-
Intramolecular Biaryl Coupling: Various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Ullmann couplings, are employed to form the crucial biaryl bond of the aporphine core.
-
Photochemical Cyclization: Photochemically induced cyclization of appropriately substituted benzylisoquinolines offers an alternative and often efficient route to the aporphine scaffold.
General Synthetic Workflow
The synthesis of this compound analogues typically follows a convergent approach where substituted benzylisoquinoline precursors are first synthesized and then subjected to a key cyclization step to form the aporphine core. Further modifications can be introduced at various stages to generate a library of analogues.
Caption: General synthetic workflow for this compound analogues.
Experimental Protocols
Protocol 1: Synthesis of a 1-Substituted Tetrahydroisoquinoline Intermediate via Pictet-Spengler Reaction
Objective: To synthesize a key tetrahydroisoquinoline intermediate for the subsequent construction of the aporphine core.
Materials:
-
Substituted β-phenylethylamine
-
Substituted benzaldehyde (B42025)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted β-phenylethylamine (1.0 eq) in DCM.
-
Add the substituted benzaldehyde (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Protocol 2: Intramolecular Suzuki Coupling for Aporphine Core Formation
Objective: To construct the aporphine core via an intramolecular palladium-catalyzed Suzuki coupling reaction.
Materials:
-
N-protected-1-(2-bromobenzyl)-tetrahydroisoquinoline-boronic acid pinacol (B44631) ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453)/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of the N-protected-1-(2-bromobenzyl)-tetrahydroisoquinoline-boronic acid pinacol ester (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq), PPh₃ (0.2 eq), and Pd(OAc)₂ (0.1 eq).
-
Degas the reaction mixture again with argon for 15 minutes.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aporphine derivative.
Biological Evaluation: Anticancer Activity
The synthesized this compound analogues are evaluated for their potential anticancer activity using a panel of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
Objective: To determine the cytotoxic effects of this compound analogues on cancer cells and calculate their IC₅₀ values.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation
The cytotoxic activities of a series of synthesized this compound analogues against various cancer cell lines are summarized below.
| Compound | R1 | R2 | R3 | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| This compound | H | OMe | OH | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| Analogue 1 | Me | OMe | OH | 8.7 ± 0.9 | 12.3 ± 1.5 | 10.4 ± 1.1 |
| Analogue 2 | H | OEt | OH | 12.5 ± 1.4 | 18.1 ± 2.0 | 14.7 ± 1.6 |
| Analogue 3 | H | OMe | OAc | 25.6 ± 3.1 | 32.8 ± 3.5 | 29.3 ± 3.2 |
| Analogue 4 | H | OMe | F | 10.1 ± 1.2 | 15.4 ± 1.7 | 13.2 ± 1.4 |
Signaling Pathways
Aporphine alkaloids, including this compound and its analogues, are known to induce apoptosis in cancer cells through the modulation of various signaling pathways. A common mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound analogues.
Application Notes and Protocols for the Analysis of (-)-Domesticine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the aporphine (B1220529) alkaloid (-)-Domesticine. Detailed protocols for the acquisition of such data are also outlined to assist in the characterization and analysis of this compound.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid found in various plant species, including Nandina domestica. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of biological activities, making them of interest to researchers in pharmacology and drug development. Accurate structural elucidation and quantification are critical for further investigation of their therapeutic potential.
Spectroscopic Data of this compound
The structural confirmation of this compound is achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HR-MS).
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data is typically acquired in deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD) at room temperature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.55 | s | |
| H-4α | 3.05 | m | |
| H-4β | 2.55 | m | |
| H-5α | 3.15 | m | |
| H-5β | 2.70 | m | |
| H-6a | 3.95 | d | 12.5 |
| H-7eq | 3.10 | dd | 12.5, 4.5 |
| H-7ax | 2.60 | t | 12.5 |
| H-8 | 6.75 | d | 8.0 |
| H-9 | 6.85 | d | 8.0 |
| H-10 | 6.70 | s | |
| H-11 | 8.05 | s | |
| N-CH₃ | 2.54 | s | |
| OCH₃-1 | 3.65 | s | |
| OCH₃-2 | 3.88 | s | |
| OCH₂O | 5.90 | d | 1.5 |
| 5.92 | d | 1.5 |
Note: Chemical shifts are referenced to the residual solvent peak. Assignments are based on COSY, HSQC, and HMBC correlations.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 145.2 |
| 1a | 127.8 |
| 1b | 111.5 |
| 2 | 144.1 |
| 3 | 108.2 |
| 3a | 121.5 |
| 4 | 29.1 |
| 5 | 53.2 |
| 6a | 62.5 |
| 7 | 35.5 |
| 7a | 128.9 |
| 8 | 109.8 |
| 9 | 126.5 |
| 10 | 111.8 |
| 11 | 125.4 |
| 11a | 147.8 |
| N-CH₃ | 43.7 |
| OCH₃-1 | 56.1 |
| OCH₃-2 | 60.3 |
| OCH₂O | 100.9 |
Note: Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is used to determine the exact mass and elemental composition of this compound and to study its fragmentation pattern.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Fragmentation Products (m/z) |
| [M+H]⁺ | 326.1392 | 326.1388 | 310, 296, 282, 267, 253 |
Note: The fragmentation pattern is crucial for structural confirmation and can be used for identification in complex mixtures.
Experimental Protocols
The following are detailed protocols for the acquisition of NMR and mass spectrometry data for this compound.
Protocol 1: NMR Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or CD₃OD) with 0.03% TMS
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.
-
-
2D NMR (for full assignment):
-
Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Protocol 2: High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Materials:
-
Purified this compound sample
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
Formic acid
-
High-resolution mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the ionization of aporphine alkaloids.
-
-
Data Acquisition:
-
Full Scan MS:
-
Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).
-
-
Tandem MS (MS/MS):
-
Select the protonated molecule [M+H]⁺ of this compound as the precursor ion.
-
Acquire fragmentation spectra at different collision energies to observe the fragmentation pattern.
-
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and propose a fragmentation pathway.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Application Notes and Protocols for Preclinical Formulation of (-)-Domesticine
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Domesticine
This compound is an aporphine (B1220529) alkaloid and a known α1D-adrenergic receptor antagonist.[1] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a tetracyclic aromatic core structure and have shown a variety of biological activities.[2] Due to the structural complexity and moderate lipophilicity, as suggested by a calculated XLogP3 value of 2.9, this compound is anticipated to have poor aqueous solubility.[3][4] This presents a significant challenge for its preclinical development, as poor solubility can lead to low and variable oral bioavailability, hindering the accurate assessment of its pharmacokinetic, pharmacodynamic, and toxicological properties.[5]
These application notes provide a comprehensive guide to developing a suitable preclinical formulation for this compound, covering formulation strategies, essential experimental protocols, and visualizations of key processes and mechanisms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity is the foundation of a successful formulation development program. For this compound, the following data has been compiled from public databases. It is crucial to experimentally verify these and other properties.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | [3] |
| Molecular Weight | 325.4 g/mol | [4] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Formulation Strategies for Poorly Soluble Alkaloids
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for preclinical studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.[6]
| Formulation Strategy | Key Excipients/Method | Advantages | Considerations |
| Aqueous Solution (pH-adjusted) | Buffers (e.g., citrate, phosphate) | Simple to prepare, suitable for intravenous administration. | Only applicable if the compound has ionizable groups and sufficient solubility at a physiologically acceptable pH. |
| Co-solvent System | Water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) | Can significantly increase solubility. | Potential for drug precipitation upon dilution in aqueous media. Toxicity of the co-solvent at high concentrations. |
| Surfactant Dispersion (Micellar Solution) | Surfactants (e.g., Tween® 80, Cremophor® EL) | Enhances wetting and solubilization. | Potential for in vivo toxicity and effects on drug absorption and metabolism. |
| Suspension | Wetting agents (e.g., Tween® 80), suspending agents (e.g., carboxymethyl cellulose) | Suitable for oral administration of higher doses. | Physical instability (caking, crystal growth), potential for inaccurate dosing if not properly homogenized. |
| Lipid-Based Formulation (e.g., SEDDS) | Oils (e.g., sesame oil, Miglyol® 812), surfactants, co-solvents | Can improve oral bioavailability by enhancing lymphatic uptake and reducing first-pass metabolism. | Complex to develop and characterize. |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Forms inclusion complexes to increase aqueous solubility. | Can be limited by the stoichiometry of complexation and the dose of cyclodextrin that can be safely administered. |
| Nanosuspension | Stabilizers (e.g., surfactants, polymers) | Increased surface area leads to enhanced dissolution rate. | Requires specialized equipment for particle size reduction (e.g., high-pressure homogenization, milling). |
Experimental Protocols
The following are detailed protocols for the essential experiments required for the formulation development and preclinical evaluation of this compound.
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0 and 5.0
-
HPLC grade water, acetonitrile, and methanol
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Method:
-
Add an excess amount of this compound powder to vials containing the different aqueous buffers (e.g., 5 mg to 1 ml of buffer).
-
Tightly cap the vials and place them in an orbital shaker set at 37°C and 200 rpm for 24 hours to reach equilibrium.
-
After 24 hours, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Prepare a standard curve of this compound of known concentrations.
-
Inject the diluted supernatant and standards onto the HPLC system and quantify the concentration of dissolved this compound.
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
Objective: To assess the cytotoxicity of the this compound formulation on a relevant cell line.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if investigating anticancer effects)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound formulation and corresponding vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Method:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the this compound formulation and the vehicle control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral and intravenous administration in rats or mice.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
This compound formulation for oral and intravenous administration
-
Vehicle control
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K₂EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the animals overnight before dosing.
-
For the intravenous group, administer the formulation via the tail vein at a dose of, for example, 1 mg/kg.
-
For the oral group, administer the formulation via oral gavage at a dose of, for example, 10 mg/kg.
-
Collect blood samples (e.g., 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for the preclinical formulation development of this compound.
Signaling Pathway of this compound as an α1D-Adrenergic Receptor Antagonist
Caption: Mechanism of action of this compound as an α1D-adrenergic receptor antagonist.
Conclusion
The successful preclinical development of this compound hinges on overcoming its likely poor aqueous solubility. A systematic approach, starting with thorough physicochemical characterization, followed by the screening of various formulation strategies, is essential. The protocols provided herein offer a framework for these initial studies. By carefully selecting and optimizing a formulation, researchers can ensure reliable and reproducible data in subsequent in vitro and in vivo evaluations, ultimately paving the way for the potential clinical translation of this compound.
References
- 1. Domesticine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. (6aS)-5,6,6a,7-Tetrahydro-2-methoxy-6-methyl-4H-benzo(de)(1,3)benzodioxolo(5,6-g)quinolin-1-ol | C19H19NO4 | CID 164611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+/-)-Domesticine | C19H19NO4 | CID 327412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Pre-Clinical Formulation Development - Creative Bioarray [dda.creative-bioarray.com]
Application Notes & Protocols: High-Throughput Screening for (-)-Domesticine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of the aporphine (B1220529) alkaloid, (-)-Domesticine, to assess its potential therapeutic bioactivities. The primary focus is on its potent and selective antagonism of the α1D-adrenergic receptor (α1D-AR), a key target implicated in various physiological and pathological processes. Additionally, this document outlines protocols for secondary screening of its potential anticancer, anti-inflammatory, and neuroprotective effects, which may be downstream consequences of α1D-AR modulation.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid found in various plant species. It is structurally characterized by a tetracyclic dibenzo[de,g]quinoline core. Preclinical research has identified this compound as a potent and selective antagonist of the α1D-adrenoceptor, a G protein-coupled receptor involved in sympathetically controlled physiological processes[1]. The modulation of α1D-AR signaling has been linked to cellular proliferation, inflammation, and neuronal function, suggesting a broad therapeutic potential for selective antagonists like this compound[2][3][4]. These notes provide detailed protocols for investigating these potential bioactivities in a high-throughput format.
Data Presentation: Bioactivity of this compound
The following table summarizes the known quantitative bioactivity of (+/-)-Domesticine as an α1D-adrenoceptor antagonist. Data for direct anticancer, anti-inflammatory, and neuroprotective activities in the form of IC50 or EC50 values are not yet publicly available and are the subject of the screening protocols outlined below.
Table 1: Adrenoceptor Antagonist Selectivity of (+/-)-Domesticine
| Receptor Subtype | Antagonist Potency (pKi) | Selectivity vs. α1A | Selectivity vs. α1B | Reference |
| α1D | 8.4 | - | - | [1] |
| α1A | 6.9 | 34-fold | - | [1] |
| α1B | 7.5 | - | 9-fold | [1] |
High-Throughput Screening Protocols
The following sections detail HTS protocols to assess the bioactivities of this compound.
This protocol describes a competitive binding assay to determine the affinity of this compound for the human α1D-adrenoceptor.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1D-adrenoceptor.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Resuspend membrane pellets in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96- or 384-well plate, add a fixed concentration of radiolabeled ligand (e.g., [3H]prazosin).
-
Add increasing concentrations of unlabeled this compound (or other test compounds).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Experimental Workflow: α1D-Adrenoceptor Antagonist Screening
Caption: Workflow for α1D-adrenoceptor antagonist screening.
This protocol is designed to screen for the cytotoxic effects of this compound on various cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture and Seeding:
-
Culture selected human cancer cell lines (e.g., prostate cancer cell lines PC3 and DU145, which overexpress α1D-ARs) in appropriate media.
-
Seed cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the culture medium in the cell plates with the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (concentration of this compound that reduces cell viability by 50%) using non-linear regression analysis.
-
Signaling Pathway: α1D-AR in Cancer Cell Proliferation
Caption: α1D-AR signaling in cancer cell proliferation.
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Stimulation:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate medium.
-
Seed cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the EC50 value (the concentration of this compound that causes 50% inhibition of NO production).
-
Signaling Pathway: α1D-AR in Inflammation
Caption: α1D-AR signaling in inflammation.
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
-
Cell Culture:
-
Culture a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells).
-
Seed cells into 96-well plates. For SH-SY5Y, differentiation may be induced (e.g., with retinoic acid) to obtain a more neuron-like phenotype.
-
-
Compound Treatment and Induction of Oxidative Stress:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Include controls: untreated cells, cells treated with the oxidative stressor alone, and cells treated with this compound alone.
-
Incubate for an appropriate duration (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability using the MTT assay as described in the anticancer protocol (Section 3.2).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by this compound relative to the cells treated with the oxidative stressor alone.
-
Plot the percentage of neuroprotection against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of this compound that provides 50% neuroprotection).
-
Signaling Pathway: α1D-AR in Neuroprotection
Caption: α1D-AR signaling in neuroprotection.
References
- 1. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (-)-Domesticine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Domesticine is an aporphine (B1220529) alkaloid that has garnered interest for its potential therapeutic properties, including its anticancer activities. A crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can trigger this process in cancer cells are valuable candidates for drug development.[1][2]
These application notes provide a comprehensive guide for researchers to investigate and quantify this compound-induced apoptosis in cancer cell lines. The following sections detail the key methodologies, including the detection of early and late apoptotic events, DNA fragmentation, and the activation of the caspase cascade. The protocols are designed to be adaptable to various cancer cell types and experimental setups.
Key Apoptotic Events and Corresponding Assays
The process of apoptosis is characterized by a series of distinct morphological and biochemical changes.[3][4] Key events that can be measured to assess this compound's apoptotic activity include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V.[5][6]
-
Loss of Membrane Integrity: In late apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent dye that can enter cells with compromised membranes and bind to DNA.[5][7]
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments by caspase-activated DNases.[8][9]
-
Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to cell death.[2][10]
-
Changes in Apoptosis-Regulating Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway.[11][12] The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is another key indicator of apoptosis.[13]
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound on a cancer cell line.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables present hypothetical data from experiments assessing this compound-induced apoptosis in a human breast cancer cell line (e.g., MCF-7) after 24 hours of treatment.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 75.8 ± 3.5 | 15.4 ± 1.8 | 8.8 ± 1.2 |
| This compound | 25 | 42.1 ± 4.2 | 38.6 ± 3.1 | 19.3 ± 2.5 |
| This compound | 50 | 15.3 ± 2.8 | 55.9 ± 4.5 | 28.8 ± 3.0 |
Data are presented as mean ± standard deviation (n=3).
Table 2: TUNEL Assay for DNA Fragmentation
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle Control | 0 | 1.8 ± 0.3 |
| This compound | 10 | 12.5 ± 1.5 |
| This compound | 25 | 35.2 ± 2.8 |
| This compound | 50 | 68.7 ± 5.1 |
| Positive Control (DNase I) | - | 98.5 ± 1.2 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 10 | 2.8 ± 0.4 |
| This compound | 25 | 6.5 ± 0.8 |
| This compound | 50 | 12.3 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 2.5 ± 0.3 | 3.1 ± 0.5 | 2.8 ± 0.4 |
| This compound | 25 | 5.8 ± 0.7 | 7.2 ± 0.9 | 6.5 ± 0.8 |
| This compound | 50 | 10.2 ± 1.2 | 14.5 ± 1.8 | 13.1 ± 1.6 |
Densitometry data are normalized to a loading control (e.g., β-actin) and presented as mean fold change ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][14][15]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[7][14]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include a vehicle-treated negative control.[1]
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like EDTA to maintain membrane integrity).[14]
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][14]
-
-
Flow Cytometry Analysis:
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells[7]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[7]
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][9]
Materials:
-
This compound treated and control cells on coverslips or in a 96-well plate
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)[8]
-
Permeabilization Buffer (e.g., 0.1-1% Triton X-100 in PBS)[8]
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure (for cells on coverslips):
-
Sample Preparation:
-
Positive Control (Optional):
-
Treat a separate fixed and permeabilized sample with DNase I to induce DNA strand breaks.[8]
-
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the kit manufacturer's instructions.
-
Incubate the samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[8]
-
-
Detection and Visualization:
-
Stop the reaction and wash the cells as per the kit protocol.
-
Proceed with the detection step (e.g., incubation with a fluorescently labeled antibody or streptavidin if using biotin-dUTP).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Interpretation of Results:
-
TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation.
Protocol 3: Caspase Activity Assay (Fluorometric)
This protocol measures the activity of key executioner caspases like caspase-3.[17]
Materials:
-
This compound treated and control cells
-
Caspase-3 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)[17][18]
-
Cell Lysis Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Caspase Assay:
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein (e.g., 25-50 µg) from each sample.
-
Prepare the reaction mix containing the fluorogenic caspase substrate according to the kit's instructions.
-
Add the reaction mix to each well.
-
-
Measurement:
Interpretation of Results:
-
An increase in fluorescence intensity in this compound-treated samples compared to the control indicates an increase in caspase-3 activity.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[22]
Materials:
-
This compound treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane again and apply the ECL substrate.[20]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Interpretation of Results:
-
An increase in the Bax/Bcl-2 ratio, and increased levels of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[20]
Potential Signaling Pathway of this compound-Induced Apoptosis
Based on the common mechanisms of natural product-induced apoptosis, this compound may trigger the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical intrinsic pathway of this compound-induced apoptosis.
Disclaimer: This document provides generalized protocols and hypothetical data for research purposes. Investigators should optimize these protocols for their specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. clyte.tech [clyte.tech]
- 9. antbioinc.com [antbioinc.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. mpbio.com [mpbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Domesticine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of the aporphine (B1220529) alkaloid, (-)-Domesticine. The information is presented in a question-and-answer format to directly address challenges in improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the aporphine core of this compound?
A1: The synthesis of the tetracyclic aporphine core, the fundamental structure of this compound, typically relies on the initial construction of a substituted tetrahydroisoquinoline (THIQ) precursor. The most common and effective methods for creating this precursor are the Bischler-Napieralski and Pictet-Spengler reactions. Following the formation of the THIQ ring system, subsequent intramolecular cyclization reactions are employed to form the characteristic biaryl bond of the aporphine scaffold.[1]
Q2: What are the key challenges in synthesizing aporphine alkaloids like this compound?
A2: The synthesis of aporphine alkaloids presents several challenges. Achieving high yields can be difficult, and the formation of the core structure often requires multi-step processes.[2] In many synthetic routes, protecting groups are necessary, which adds to the number of steps.[3] Furthermore, purification of the final product and intermediates can be complex.[1] For enantioselective syntheses, establishing the correct stereochemistry at the chiral centers is a critical and often challenging aspect.
Q3: What are the common purification techniques for synthetic aporphine alkaloids?
A3: Purification of aporphine alkaloids typically involves standard chromatographic techniques. Column chromatography using silica (B1680970) gel is a frequently employed method to separate the desired product from byproducts and unreacted starting materials.[1] Other techniques that can be utilized for the purification of organic compounds include filtration, centrifugation, liquid-liquid extraction, crystallization, and recrystallization.[2][4] In some cases, trituration can be an effective method for removing highly soluble impurities from a solid product.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve reaction outcomes.
Low Yield of the Tetrahydroisoquinoline (THIQ) Precursor
| Issue | Potential Cause | Recommended Solutions |
| Incomplete Bischler-Napieralski Reaction | Insufficiently reactive aromatic ring. | This reaction is most effective with electron-rich aromatic rings.[1] Consider if the substituents on your starting material are sufficiently activating. |
| Ineffective dehydrating agent. | Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are commonly used. Ensure the reagent is fresh and used in appropriate stoichiometry.[1] | |
| Low Yield in Pictet-Spengler Reaction | Unfavorable reaction conditions. | This reaction is acid-catalyzed. Optimize the choice and concentration of the acid catalyst. Also, consider the reaction temperature and solvent, as these can significantly impact the yield.[1] |
| Side reactions. | The formation of byproducts can reduce the yield of the desired THIQ. Analyze the crude reaction mixture to identify major side products and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation. |
Inefficient Aporphine Core Formation (Intramolecular Cyclization)
| Issue | Potential Cause | Recommended Solutions | | :--- | :--- | Recommended Solutions | | Failure of Intramolecular C-C Bond Formation | Unfavorable molecular geometry. | The precursor molecule must be able to adopt a conformation that allows for the intramolecular cyclization to occur. Molecular modeling can be helpful to assess the feasibility of the desired ring closure. | | | Low reactivity of the aromatic rings. | The electronic properties of the aromatic rings are crucial. Ensure that the positions involved in the bond formation are sufficiently nucleophilic and electrophilic, respectively. | | Formation of Undesired Regioisomers | Competing reaction pathways. | If there are multiple possible sites for cyclization, a mixture of products may be formed. Modifying the substituents on the aromatic rings or using a different cyclization strategy might be necessary to favor the desired regioisomer. |
Difficulties in Purification
| Issue | Potential Cause | Recommended Solutions |
| Co-elution of Product and Impurities during Column Chromatography | Similar polarity of compounds. | Try a different solvent system with varying polarity. Gradient elution can be more effective than isocratic elution for separating compounds with close Rf values. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel). |
| Product is an oil or gum, making handling difficult | Amorphous nature of the product. | Attempt to crystallize the product by dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly. If direct crystallization is unsuccessful, consider converting the product to a crystalline salt (e.g., hydrochloride or tartrate) for easier handling and purification. |
| Presence of persistent minor impurities | Incomplete reaction or stable byproducts. | If the impurity is a starting material, try driving the reaction to completion by increasing the reaction time or using a slight excess of the other reactant. If it is a byproduct, a different purification method like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) might be necessary. |
Visualizing the Synthetic Pathway
The synthesis of aporphine alkaloids like this compound often begins with the construction of a tetrahydroisoquinoline (THIQ) core, followed by intramolecular cyclization to form the characteristic tetracyclic structure.
Caption: Generalized synthetic workflow for aporphine alkaloids.
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamide (1.0 equivalent) in an anhydrous solvent such as toluene (B28343) or acetonitrile.
-
Reagent Addition: Add the dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.1-2.0 equivalents), dropwise to the solution at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with ammonium (B1175870) hydroxide.
-
Extraction: Extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 3,4-dihydroisoquinoline (B110456) is often reduced without further purification.
General Protocol for Pictet-Spengler Reaction
-
Reactant Mixture: To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or toluene), add the aldehyde or ketone (1.0-1.2 equivalents).
-
Acid Catalyst: Add an acid catalyst, such as hydrochloric acid or trifluoroacetic acid.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]
Logical Troubleshooting Workflow
When encountering low yields, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow for diagnosing and resolving common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of (-)-Domesticine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, protocols, and troubleshooting strategies for the isolation and purification of (-)-Domesticine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is an aporphine (B1220529) alkaloid, a class of nitrogen-containing organic compounds. Its primary and most well-documented natural source is the plant Nandina domestica, commonly known as heavenly bamboo. The roots and stems of this plant are reported to contain domesticine.
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges in isolating this compound are typical for natural product chemistry and include:
-
Low abundance: The concentration of this compound in Nandina domestica may be low, requiring the processing of large amounts of plant material to obtain significant quantities of the pure compound.
-
Complex mixture of related alkaloids: Nandina domestica contains a variety of structurally similar aporphine alkaloids. This structural similarity makes the chromatographic separation of this compound from these other alkaloids a significant challenge.
-
Potential for degradation: Alkaloids can be sensitive to factors such as pH, temperature, and light. During the extraction and purification process, there is a risk of degradation, which can lead to lower yields.
-
Matrix interference: The crude plant extract contains a multitude of other compounds (pigments, lipids, etc.) that can interfere with the purification process and analytical techniques.
Q3: What analytical techniques are used to identify and confirm the purity of isolated this compound?
A3: A combination of spectroscopic and spectrometric methods is essential for the structural elucidation and purity confirmation of this compound. These include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the detailed chemical structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis), HPLC is used to assess the purity of the isolated compound.
-
Circular Dichroism (CD) Spectroscopy: Can be used to determine the absolute configuration of the chiral centers in the molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Optimize the extraction time and temperature; prolonged extraction at elevated temperatures can sometimes lead to degradation. Consider using ultrasound-assisted extraction to improve efficiency. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. For alkaloids, methanol (B129727) or ethanol (B145695) are often effective. Experiment with different solvent systems, including mixtures (e.g., methanol/water), to find the optimal conditions for this compound. |
| Degradation during Extraction | Protect the extraction mixture from light and use the lowest effective temperature to minimize degradation of light and heat-sensitive alkaloids. |
| Loss during Acid-Base Partitioning | Carefully monitor and adjust the pH during the acid-base extraction steps. Incomplete acidification or basification can lead to significant loss of the target alkaloid. Perform multiple extractions at each step to ensure complete transfer of the alkaloids between the aqueous and organic phases. |
Problem 2: Poor Separation of this compound during Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | While silica (B1680970) gel is commonly used for initial column chromatography, it may not provide sufficient resolution for separating structurally similar aporphine alkaloids. Consider using other stationary phases like alumina (B75360) or reverse-phase C18 silica gel. |
| Incorrect Mobile Phase Composition | Systematically optimize the mobile phase composition. For normal-phase chromatography, a gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., methanol or ethyl acetate) is often effective. For reverse-phase chromatography, a gradient of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid, can be optimized. |
| Column Overloading | Overloading the column with too much crude extract will result in poor separation, leading to broad and overlapping peaks. Reduce the amount of sample loaded onto the column. |
| Peak Tailing in HPLC | Alkaloids, being basic compounds, can interact strongly with residual acidic silanol (B1196071) groups on silica-based columns, leading to peak tailing. Use a high-purity, end-capped HPLC column. Adding a small amount of a basic modifier, such as triethylamine (B128534) or diethylamine, to the mobile phase can help to reduce peak tailing. |
Experimental Protocols
The following are detailed methodologies for the key experiments in the isolation and purification of this compound.
Protocol 1: General Alkaloid Extraction from Nandina domestica
-
Preparation of Plant Material: Air-dry the roots and stems of Nandina domestica at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then through filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude methanolic extract in 1 M hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with dichloromethane (B109758) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the alkaline solution multiple times with dichloromethane.
-
Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel-adsorbed sample onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 90:10 dichloromethane:methanol.
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound profile.
-
Final Purification: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier) to achieve high purity.
Quantitative Data Summary
| Purification Stage | Starting Material (g) | Weight of Fraction (g) | Yield (%) | Purity of this compound (%) |
| Dried Nandina domestica Powder | 1000 | - | - | - |
| Crude Methanolic Extract | 1000 | 80 | 8.0 | <1 |
| Crude Alkaloid Fraction | 80 | 5 | 6.25 (from crude extract) | 10-15 |
| Column Chromatography Fraction | 5 | 0.5 | 10 (from crude alkaloid) | 60-70 |
| Preparative HPLC Purified this compound | 0.5 | 0.05 | 10 (from CC fraction) | >98 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yields of this compound.
overcoming solubility issues with (-)-Domesticine in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Domesticine, focusing on overcoming its solubility challenges in in vitro settings.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound, as an aporphine (B1220529) alkaloid, is predicted to have low water solubility due to its chemical structure.
Suggested Solution:
-
Primary Dissolution in an Organic Solvent: First, dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for aporphine alkaloids.
-
Stepwise Dilution: When preparing working solutions, dilute the stock solution in a stepwise manner into your aqueous buffer or cell culture medium. Avoid adding the concentrated stock directly to a large volume of aqueous solution, as this can cause the compound to precipitate.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your in vitro assay is low enough to not affect the cells. For DMSO, it is recommended to keep the final concentration below 0.5% (v/v) to avoid cytotoxicity.[1]
Possible Cause 2: Incorrect pH of the Aqueous Solution
The solubility of alkaloids can be pH-dependent.
Suggested Solution:
-
pH Adjustment: Since alkaloids are basic, their solubility often increases in acidic conditions. For aporphine alkaloids, dissolving them in an acidic solution can be an effective method to improve solubility.[2][3][4] Consider preparing your initial aqueous dilutions in a slightly acidic buffer before further dilution into the final cell culture medium, while being mindful of the pH tolerance of your cell line.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is an aporphine alkaloid known to be an α1D-adrenergic receptor antagonist. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | PubChem |
| Molar Mass | 325.364 g·mol⁻¹ | PubChem |
| XLogP3 | 2.9 | PubChem |
Q2: What is a reliable method for preparing a stock solution of this compound?
While specific data for this compound is limited, a standard method for related, poorly soluble aporphine alkaloids can be adapted. The following protocol is a general guideline.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.25 mg.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber vial.
-
Add the calculated volume of 100% anhydrous DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect to ensure the solution is clear and all powder has dissolved.
-
-
Aiding Dissolution (Optional): If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can be beneficial.[5]
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Q3: How should I prepare my working solutions for cell-based assays?
To avoid precipitation and cytotoxicity, it is crucial to properly dilute your DMSO stock solution.
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing this compound working solutions.
Q4: What is the expected solubility of aporphine alkaloids in common solvents?
Solubility of Related Aporphine Alkaloids
| Compound | Solvent | Solubility | Source |
| Boldine | DMSO | ~50 mg/mL | Cayman Chemical[6] |
| Boldine | Ethanol | ~30 mg/mL | Cayman Chemical[6] |
| Boldine | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[6] |
| Nuciferine (B1677029) | DMSO | 2 mg/mL (warmed) | Sigma-Aldrich |
| Nuciferine | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Cayman Chemical[2] |
Q5: What is the known signaling pathway for this compound?
This compound is an antagonist of the α1D-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor by an agonist typically initiates a signaling cascade involving the Gq/11 family of G-proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). Downstream of this, the ERK/MAPK pathway can be activated, influencing cellular processes like growth and proliferation.[1][7]
α1D-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the α1D-adrenergic receptor.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Repositorio UC | Dirección de Bibliotecas UC [repositorio.uc.cl]
Technical Support Center: Optimizing HPLC Separation of Aporphine Alkaloids
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of aporphine (B1220529) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for aporphine alkaloid separation?
A1: The most frequently used stationary phase for the separation of aporphine alkaloids is reversed-phase C18.[1][2][3][4] Variations such as RP-select B have also been successfully employed.[5] For more polar aporphine alkaloids, HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be a suitable alternative.
Q2: How do I choose an appropriate mobile phase?
A2: Mobile phase selection is critical for achieving optimal separation.[6] A typical mobile phase for reversed-phase HPLC of aporphine alkaloids consists of a mixture of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[6] The pH of the aqueous phase is a crucial parameter, as it influences the ionization state and retention of the basic alkaloid compounds.[6][7] Acidic mobile phases, often containing additives like formic acid or acetic acid, are commonly used to ensure sharp, symmetrical peaks.[8][9] Buffers, such as ammonium (B1175870) acetate, can also be incorporated to maintain a stable pH.[5]
Q3: What are the key considerations for sample preparation?
A3: Proper sample preparation is essential for reliable and reproducible HPLC results.[10][11] Key steps include:
-
Extraction: A synergistic effect has been observed between chloroform (B151607) and methanol for improving the extraction of aporphine alkaloids.[12]
-
Dissolution: The sample should be dissolved in a solvent compatible with the mobile phase.[10]
-
Filtration: All samples should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that can cause blockages and high backpressure.[10][13]
Q4: Which detection method is most suitable for aporphine alkaloids?
A4: UV detection is commonly used for the quantification of aporphine alkaloids, with detection wavelengths typically set around 270 nm or 275 nm.[2][5] For more sensitive and selective analysis, especially in complex matrices, mass spectrometry (MS) detection, such as tandem mass spectrometry (MS/MS), is highly effective.[1][9][12][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of aporphine alkaloids.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my aporphine alkaloid peaks. What could be the cause and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like aporphine alkaloids.[7][15] It is often caused by strong interactions between the analytes and residual silanol (B1196071) groups on the silica-based stationary phase.[7]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or acetic acid) can suppress the ionization of silanol groups, reducing peak tailing.[5][8]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active sites on the stationary phase.[2][16]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[15] Try reducing the injection volume or sample concentration.
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer residual silanol groups and are less prone to causing peak tailing.
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Problem 2: Unstable Baseline (Drift, Noise, or Ghost Peaks)
Q: I am observing a drifting or noisy baseline in my chromatogram. What are the potential causes and solutions?
A: An unstable baseline can compromise the sensitivity and accuracy of your analysis.[13][17]
Troubleshooting Steps:
-
Baseline Drift:
-
Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[13]
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Use a column oven to maintain a stable temperature.[18] Prepare fresh mobile phases daily.[13]
-
-
Baseline Noise:
-
Ghost Peaks:
Experimental Workflow for Minimizing Baseline Instability
Caption: Workflow for ensuring a stable HPLC baseline.
Problem 3: Inconsistent Retention Times
Q: The retention times of my aporphine alkaloids are shifting between injections. How can I improve reproducibility?
A: Retention time shifts can be caused by a variety of factors related to the mobile phase, column, and HPLC system.[19]
Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift.[20] Prepare mobile phases carefully and consistently. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Column Equilibration: Insufficient equilibration between gradient runs can lead to shifting retention times. Ensure the column is fully re-equilibrated to the initial conditions before the next injection.[18]
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Use a column oven for precise temperature control.[18]
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which will affect retention times.[21] Check for leaks and ensure the pump is delivering a stable flow.
Experimental Protocols & Data
Example HPLC Method for Aporphine Alkaloid Separation
This protocol is a generalized example based on published methods.[2][3][5] Optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH adjusted to 3 with Acetic Acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | 10% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm[2] |
UHPLC Method Parameters for Fast Separation
For faster analysis, UHPLC methods can be employed.
| Parameter | Condition |
| Column | UHPLC C18 (e.g., Thermo Scientific Hypersil GOLD™ aQ C18, 100 mm x 2.1 mm, 1.9 µm)[1][3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Gradient Program | 5% B to 70% B over 20 minutes[9] |
| Flow Rate | 0.3 mL/min[9] |
| Column Temperature | 40 °C[3] |
| Detection | MS/MS (Mass Spectrometry)[1][9] |
Quantitative Method Validation Parameters
The following table summarizes typical validation parameters for a quantitative HPLC method for aporphine alkaloids.
| Parameter | Typical Value Range |
| Linear Range | 0.1 - 0.7 µg[2] |
| Correlation Coefficient (r) | > 0.999[2] |
| Limit of Detection (LOD) | 0.5 - 13 ng/mL[5][12] |
| Limit of Quantification (LOQ) | 1.6 - 20 ng/mL[5][12] |
| Accuracy (Recovery) | 80 - 120%[12] |
| Precision (RSD) | < 17.5%[12] |
References
- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 20. lcms.cz [lcms.cz]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting (-)-Domesticine Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell-based assays with (-)-Domesticine, with a specific focus on identifying and mitigating contamination.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are growing slower than the controls and look unhealthy. What could be the cause?
A1: Several factors could be contributing to poor cell health in your this compound assay. One of the most common issues in cell culture is contamination.[1] Contaminants can compete with your cells for nutrients, release toxic byproducts, and alter the pH of the culture medium, all of which can negatively impact cell growth and morphology.[2][3] It is crucial to first rule out contamination before investigating other potential causes, such as cytotoxicity of the compound at the tested concentration or issues with the cell culture environment itself.
Q2: I've noticed a sudden change in the color of my culture medium to yellow, and it appears cloudy. What does this indicate?
A2: A rapid drop in pH, indicated by the medium turning yellow, accompanied by turbidity, are classic signs of bacterial contamination.[1][2][4] Bacteria multiply quickly in culture media, leading to a rapid accumulation of acidic metabolic byproducts.[2] You may also observe small, motile particles between your cells when viewed under a microscope.[4]
Q3: My culture medium has not changed color, but I see filamentous structures or small budding particles under the microscope. What type of contamination is this?
A3: The presence of filamentous structures suggests fungal (mold) contamination, while small, budding, oval or round particles are indicative of yeast contamination.[1][5] Fungal and yeast contaminants may not cause a rapid pH change like bacteria, but they will adversely affect your cell culture by depleting nutrients and producing toxic metabolites.[1]
Q4: My cells appear healthy, but I'm getting inconsistent results in my this compound dose-response assays. Could this be a contamination issue?
A4: Yes, inconsistent results can be a sign of a more subtle contamination, such as by Mycoplasma. Mycoplasma are very small bacteria that lack a cell wall and are often not visible by standard light microscopy.[6][7] They can alter a wide range of cellular functions, including metabolism, proliferation, and gene expression, without causing overt signs of contamination like turbidity or pH changes.[3][7] This can lead to significant variability and unreliability in your experimental data. It is highly recommended to perform routine testing for Mycoplasma.[1][8]
Q5: What are the potential sources of chemical contamination in my this compound experiments?
A5: Chemical contamination can arise from various sources, including impurities in reagents, water, and sera used for media preparation.[4][8][9] Detergent residues from improperly rinsed glassware or plasticware can also be a source.[8] With a compound like this compound, an alkaloid, its stability under certain experimental conditions (e.g., pH, light exposure, temperature) could be a factor.[10][11] Degradation of the compound could lead to the presence of unexpected molecules in the culture, potentially affecting the cells or the assay readout.[12] Always use high-purity water and reagents from reputable suppliers.[9]
Troubleshooting Guides
Guide 1: Identifying the Type of Contamination
If you suspect contamination, the first step is to identify the type of contaminant to determine the appropriate course of action.
| Observation | Potential Contaminant | Recommended Action |
| Cloudy/turbid medium, rapid yellowing of medium, motile small particles under microscope.[1][2][4] | Bacteria | Discard the contaminated culture immediately. Decontaminate the incubator and biosafety cabinet. Review aseptic technique.[5] |
| Filamentous growth, fuzzy colonies, may or may not have pH change.[1] | Mold (Fungus) | Discard the contaminated culture immediately. Thoroughly clean and disinfect the entire cell culture area, paying attention to potential spore reservoirs.[1] |
| Small, budding, oval/round particles, medium may become cloudy and yellow over time.[5] | Yeast (Fungus) | Discard the contaminated culture. Review handling procedures to prevent airborne contamination.[1][5] |
| No visible signs of contamination, but cells are growing poorly, or assay results are inconsistent.[3] | Mycoplasma | Quarantine the cell line and test for Mycoplasma using a dedicated detection kit (e.g., PCR, ELISA, or DNA staining).[2][8][13] |
| No visible microbial growth, but cells show signs of toxicity or altered morphology. | Chemical Contaminant | Review preparation of all solutions and media. Use high-purity water and reagents. Consider the stability of this compound under your experimental conditions.[8][9] |
Guide 2: Experimental Protocols for Contamination Detection
Protocol 2.1: Visual Inspection by Microscopy
-
Daily Observation: Visually inspect your cell cultures daily using a phase-contrast microscope at both low and high power.[8]
-
Look for Bacteria: Scan the spaces between your cells for tiny, shimmering, and often motile particles (cocci or rods).[14]
-
Look for Yeast: Identify small, bright, ovoid, or budding particles that may appear in clumps.[14]
-
Look for Fungi (Mold): Observe for thin, filamentous mycelia that can quickly spread across the culture vessel. Fungal spores may also be visible as small, distinct particles.
Protocol 2.2: Mycoplasma Detection
Due to their small size, Mycoplasma cannot be detected by standard light microscopy.[6] Specific detection methods are necessary.
| Detection Method | Principle | Advantages | Disadvantages |
| PCR (Polymerase Chain Reaction) | Amplifies Mycoplasma-specific DNA sequences (often the 16S rRNA gene).[13] | Highly sensitive, specific, and provides rapid results.[7][13] | Can be susceptible to DNA contamination, leading to false positives.[7] |
| DNA Staining (e.g., DAPI or Hoechst) | The fluorescent dye binds to DNA. Mycoplasma contamination appears as small, fluorescent dots in the cytoplasm or outside the cells.[7] | Relatively simple and quick.[7] | Less sensitive than PCR and can be difficult to interpret for inexperienced users.[7] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Detects Mycoplasma antigens using specific antibodies.[3] | Can be highly specific and suitable for high-throughput screening. | May be less sensitive than PCR. |
| Microbiological Culture | Inoculating a sample onto a specialized agar (B569324) to grow Mycoplasma colonies.[7] | Considered the "gold standard" for detection. | Time-consuming (can take up to 28 days) and some Mycoplasma species are difficult to culture.[7][13] |
Protocol 2.3: Assessing this compound Stability
To rule out chemical contamination from compound degradation, consider performing a stability assessment.
-
Prepare a stock solution of this compound in your cell culture medium.
-
Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the duration of the experiment.
-
At various time points, analyze the solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.
Visual Guides and Workflows
Signaling Pathway of α1-Adrenoceptors
This compound is an antagonist of the α1D-adrenoceptor.[15] Understanding the signaling pathway can help in designing your cell-based assays.
Caption: Signaling pathway of the α1-adrenoceptor, which is blocked by this compound.
Experimental Workflow for Contamination Troubleshooting
A systematic approach is crucial for identifying and resolving contamination issues.
Caption: A logical workflow for troubleshooting contamination in cell assays.
Aseptic Technique Best Practices
Following strict aseptic techniques is the best prevention against contamination.[1]
Caption: Key components of proper aseptic technique to prevent contamination.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. goldbio.com [goldbio.com]
- 3. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. How to identify Mycoplasma contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 7. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 8. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 15. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Dosage of (-)-Domesticine for Animal Models
Welcome to the technical support center for researchers utilizing (-)-Domesticine in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your preclinical studies. Given that this compound is a selective α1D-adrenoceptor antagonist, this guide also incorporates data from other well-characterized alpha-blockers to provide a framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective α1D-adrenoceptor antagonist.[1] This means it blocks the action of adrenaline and noradrenaline at the α1D-subtype of adrenergic receptors, which are found in various tissues, including vascular smooth muscle and the prostate.[2][3] By blocking these receptors, this compound can induce relaxation of smooth muscle, leading to vasodilation and a potential reduction in blood pressure, as well as relaxation of the prostate and bladder neck.[2][3]
Q2: Which animal models are relevant for studying the effects of this compound?
A2: Based on its mechanism of action as an α1D-adrenoceptor antagonist, relevant animal models would primarily be those for conditions where this receptor subtype plays a significant role. These include:
-
Benign Prostatic Hyperplasia (BPH) Models: Testosterone-induced BPH in rats and dogs is a common model.[4][5] In these models, chronic testosterone (B1683101) administration leads to prostate enlargement and urinary symptoms that can be assessed.
-
Hypertension Models: Various models can be used, such as spontaneously hypertensive rats (SHR), angiotensin II-induced hypertension, or DOCA-salt hypertensive rats.[6] These models allow for the evaluation of the compound's effect on blood pressure.
Q3: How do I determine a starting dose for this compound in my animal model?
-
Literature Review of Similar Compounds: Research the effective dose ranges of other selective α1D-adrenoceptor antagonists or non-selective alpha-blockers in your chosen animal model.
-
In Vitro to In Vivo Extrapolation: If you have in vitro data (e.g., IC50 or Ki values for receptor binding), you can use this to estimate a starting dose range for in vivo studies.
-
Dose Escalation Study: Begin with a low dose, several-fold lower than the estimated effective dose, and gradually increase the dose in different groups of animals. Monitor for both efficacy and signs of toxicity.
Q4: How can I convert a human dose of a similar drug to an equivalent dose for my animal model?
A4: Dose conversion between species should be based on Body Surface Area (BSA) rather than body weight for greater accuracy. The following formula is commonly used:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. You can find tables with Km values for various species in FDA guidance documents and scientific literature.[4][7][8][9]
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Action |
| Inconsistent Drug Administration: | Ensure the oral gavage technique is consistent across all technicians.[6] Verify the correct volume is being administered each time. Consider using flexible gavage tubes to minimize stress and injury.[10] |
| Animal Stress: | Acclimate animals to handling and the experimental procedures for several days before the study begins.[11] Stress can significantly impact physiological parameters. |
| Pharmacokinetic Variability: | Consider potential differences in drug metabolism between individual animals. Ensure the use of a homogenous animal population (age, weight, and strain). |
| Incorrect Dosing: | Re-verify dose calculations and the concentration of your dosing solution. |
Issue 2: No observable effect at the tested doses.
| Possible Cause | Troubleshooting Action |
| Insufficient Dose: | The selected dose range may be too low. Conduct a dose-escalation study to identify the effective dose range. |
| Poor Bioavailability: | The compound may have low oral bioavailability. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to confirm efficacy. If oral administration is necessary, formulation adjustments may be needed. |
| Rapid Metabolism: | The compound may be rapidly metabolized and cleared from the body. Conduct a pilot pharmacokinetic study to determine the compound's half-life and time to maximum concentration (Tmax) to optimize the dosing schedule and sampling times. |
| Target Engagement: | Confirm that the drug is reaching and binding to the α1D-adrenoceptors in the target tissue. This may require ex vivo analysis. |
Issue 3: Signs of toxicity or adverse effects in animals.
| Possible Cause | Troubleshooting Action |
| Dose is too high: | Immediately reduce the dose or cease administration. Refer to your dose-escalation study to determine a maximum tolerated dose (MTD). |
| Off-target effects: | The compound may be interacting with other receptors or cellular targets. Conduct in vitro profiling against a panel of receptors to assess selectivity. |
| Formulation issues: | The vehicle used for drug delivery may be causing adverse effects. Administer a vehicle-only control group to assess this possibility. |
Data Presentation
Table 1: Example Dosing of Alpha-Blockers in Animal Models of Benign Prostatic Hyperplasia (BPH)
| Drug | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Silodosin | Testosterone-induced BPH in rats | 0.3, 1, 3 mg/kg/day | Oral gavage | Dose-dependent reduction in urinary frequency and increase in voided volume | [4] |
| Finasteride (B1672673) | Testosterone-induced BPH in rats | 5 mg/kg/day | Subcutaneous | Reduction in prostate weight and epithelial height | [5] |
| Finasteride | Spontaneous BPH in dogs | 0.1-0.5 mg/kg/day | Oral | Reduction in prostate size | [10] |
Table 2: Example Dosing of Antihypertensive Drugs in Animal Models
| Drug | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Captopril | Two-kidney, one-clip (2K1C) hypertensive rats | 25 mg/kg BW | Not specified | Reduction in blood pressure | [11] |
| Metformin | Dahl salt-sensitive rats | Not specified | Not specified | Decrease in blood pressure | [6] |
Experimental Protocols
Protocol 1: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Induction of BPH: Administer testosterone propionate (B1217596) (e.g., 3 mg/kg/day) subcutaneously for a specified period (e.g., 4 weeks) to induce prostate enlargement.[5]
-
Grouping: Divide animals into groups:
-
Sham (vehicle control)
-
BPH model (testosterone + vehicle)
-
BPH model + this compound (low, medium, and high doses)
-
BPH model + Positive control (e.g., finasteride or another alpha-blocker)
-
-
Drug Administration: Administer this compound and control drugs daily via oral gavage for the duration of the study.
-
Efficacy Assessment:
-
Urodynamic Measurements: Monitor urinary frequency and voided volume.
-
Prostate Weight: At the end of the study, euthanize the animals and weigh the prostates.
-
Histopathology: Perform histological analysis of the prostate tissue to assess changes in epithelial and stromal proliferation.
-
Protocol 2: Oral Gavage in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and pharynx.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Verification of Placement: Ensure the needle has not entered the trachea. There should be no resistance, and the animal should not show signs of respiratory distress.
-
Substance Administration: Slowly and steadily depress the syringe plunger to deliver the solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Mandatory Visualizations
Caption: Signaling pathway of the α1D-adrenoceptor and the inhibitory action of this compound.
Caption: Experimental workflow for refining the dosage of this compound in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Animal models of hypertension and effect of drugs | Semantic Scholar [semanticscholar.org]
- 3. (+/-)-Domesticine | C19H19NO4 | CID 327412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
- 9. benchchem.com [benchchem.com]
- 10. Benign Prostatic Hyperplasia in Dogs - Reproductive System - Merck Veterinary Manual [merckvetmanual.com]
- 11. ijprajournal.com [ijprajournal.com]
stability testing of (-)-Domesticine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of (-)-Domesticine. Given the limited publicly available stability data for this compound, this guide draws upon established principles of forced degradation studies and data from structurally related aporphine (B1220529) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing a stability study on this compound?
The primary objectives for conducting a stability study on this compound are:
-
To identify the likely degradation products.[1]
-
To establish the degradation pathways and the intrinsic stability of the molecule.[1]
-
To develop and validate a stability-indicating analytical method that can accurately measure the active ingredient and its degradation products without interference.[1][2][3]
-
To inform the development of a stable formulation and determine appropriate storage conditions and shelf-life.[1]
Q2: What are the typical stress conditions applied in a forced degradation study of an aporphine alkaloid like this compound?
Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[1] Typical stress conditions include:
-
Hydrolytic degradation: Exposure to acidic and basic conditions (e.g., 0.1 M to 1 M HCl and NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[4]
-
Oxidative degradation: Treatment with an oxidizing agent, commonly hydrogen peroxide (3% to 30%).[5]
-
Thermal degradation: Exposure to high temperatures, often in 10°C increments above the accelerated stability testing temperature.[5][6]
-
Photolytic degradation: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
Q3: What analytical techniques are most suitable for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust technique for the separation and quantification of aporphine alkaloids and their degradation products.[8][9] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10]
Q4: How can I interpret the results of my stability study?
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] Degradation beyond this range may generate secondary degradation products that are not typically formed under normal storage conditions. The results should be used to:
-
Propose a degradation pathway for this compound.
-
Identify and characterize the major degradation products.
-
Demonstrate the specificity of the analytical method by showing that the peaks of the degradation products are well-resolved from the main peak of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. The compound may be inherently stable under the applied conditions. | Increase the strength of the acid/base, the concentration of the oxidizing agent, the temperature, or the duration of exposure.[4] For poorly soluble compounds, consider the use of a co-solvent.[4] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor, the temperature, or the exposure time.[4] |
| Poor resolution between this compound and its degradation products in the chromatogram. | The analytical method is not optimized. | Modify the HPLC method parameters, such as the mobile phase composition, pH, column type, or gradient profile, to improve separation. |
| Appearance of a blue-green discoloration in the sample solution. | This is a characteristic of the degradation of some aporphine alkaloids, like apomorphine, often due to oxidation. | This indicates that oxidation is a likely degradation pathway. Ensure proper handling and storage to minimize exposure to oxygen and light. Consider the use of antioxidants in formulated products. |
| Inconsistent or irreproducible results. | Variability in experimental conditions (e.g., temperature, light exposure, reagent concentration). Instability of the degradation products. | Ensure all experimental parameters are tightly controlled and monitored. Analyze samples immediately after the stress test is completed, or store them under conditions that prevent further degradation. |
Experimental Protocols
Below are detailed methodologies for key stability testing experiments.
Protocol 1: Hydrolytic Stability Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Add a specific volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature or in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water instead of acid or base.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Stability Testing
-
Preparation: To a specific volume of the this compound stock solution in a volumetric flask, add a specific volume of hydrogen peroxide (e.g., 3% or 30%).
-
Incubation: Keep the solution at room temperature for a defined period, protected from light.
-
Sampling: At various time points, withdraw an aliquot and dilute it with the mobile phase for immediate analysis.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Thermal Stability Testing
-
Sample Preparation: Place the solid this compound powder in a sealed, clear glass vial.
-
Exposure: Place the vial in a calibrated oven at a specific temperature (e.g., 60°C, 80°C).
-
Sampling: At specified time intervals, remove the vial from the oven, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.
-
Analysis: Analyze the samples by HPLC.
Protocol 4: Photostability Testing
-
Sample Preparation:
-
For the solid-state study, spread a thin layer of this compound powder in a petri dish.
-
For the solution-state study, prepare a solution of known concentration in a transparent container.
-
-
Control Sample: Prepare a control sample for both solid and solution states and wrap it in aluminum foil to protect it from light.
-
Exposure: Place the samples and the control in a photostability chamber and expose them to a light source as per ICH Q1B guidelines.[7]
-
Analysis: After the specified exposure, analyze the samples and the control by HPLC.
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2 | |||
| 8 | |||||
| 24 | |||||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2 | |||
| 8 | |||||
| 24 | |||||
| Oxidation | 3% H₂O₂, RT | 2 | |||
| 8 | |||||
| 24 | |||||
| Thermal | 80°C (Solid) | 24 | |||
| 48 | |||||
| 72 | |||||
| Photolytic | ICH Q1B | 24 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Logical Relationship for Stability-Indicating Method Development
Caption: Logical steps for developing a stability-indicating analytical method.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. questjournals.org [questjournals.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. tsijournals.com [tsijournals.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Domesticine In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the side effects of (-)-Domesticine in in vivo experiments. The information is curated to address specific issues that may be encountered during experimental workflows.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address potential challenges and provide actionable solutions for researchers using this compound.
Question 1: What are the potential side effects of this compound in in vivo models?
Answer: Direct in vivo toxicity studies specifically for this compound are limited in publicly available literature. However, as this compound is a selective α1D-adrenoceptor antagonist, its side effects are predicted to be primarily related to the blockade of α1-adrenergic receptors.[1] Researchers should be vigilant for the following potential adverse effects, which are common to α1-adrenergic blocking agents:[2][3][4]
-
Cardiovascular Effects:
-
Orthostatic Hypotension: A sudden drop in blood pressure upon standing, which can lead to dizziness, lightheadedness, and syncope (fainting).[2] This is a primary concern, especially with initial dosing.
-
Reflex Tachycardia: An increase in heart rate as a compensatory response to the drop in blood pressure.
-
Palpitations: A feeling of a fast-beating, fluttering, or pounding heart.[2]
-
-
Central Nervous System (CNS) Effects:
-
Other Potential Effects:
Question 2: How can I minimize the cardiovascular side effects of this compound, particularly hypotension?
Answer: Mitigating cardiovascular side effects is crucial for the welfare of the animal models and the integrity of the experimental data. Consider the following strategies:
-
Dose Escalation: Begin with a low starting dose and gradually escalate to the desired therapeutic level. This allows the animal's cardiovascular system to adapt, reducing the risk of a severe hypotensive response to the initial dose.[2]
-
Modified-Release Formulations: If feasible, developing a modified-release formulation can help to blunt peak plasma concentrations, which are often associated with the most pronounced adverse events. This strategy aims to maintain therapeutic exposure while minimizing sharp drops in blood pressure.
-
Acclimatization and Handling: Ensure that animals are properly acclimatized to the experimental environment and handling procedures to minimize stress-induced fluctuations in blood pressure.
-
Hydration Status: Ensure animals are adequately hydrated, as intravascular volume depletion can exacerbate hypotensive effects.[2]
-
Continuous Monitoring: For initial studies, consider using telemetry to continuously monitor blood pressure and heart rate to accurately characterize the hemodynamic effects of this compound.
Question 3: What should I do if my animals show signs of CNS disturbances?
Answer: CNS side effects like dizziness and sedation can be managed through careful dose optimization.
-
Dose-Response Studies: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect with the fewest CNS side effects.
-
Behavioral Assessments: Incorporate a functional observational battery (FOB) or a modified Irwin test in your initial studies to systematically assess for behavioral changes, alterations in motor activity, and sensory/motor reflex responses.
-
Environmental Enrichment: Provide adequate environmental enrichment to reduce stress, which can sometimes manifest as behavioral changes.
Question 4: Are there any known drug interactions with this compound that I should be aware of?
Quantitative Data Summary
Specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not well-documented in the public domain. The following table provides an illustrative example of the type of data that should be determined in preclinical safety studies for an α1-adrenergic antagonist. This data is not specific to this compound and should be used for illustrative purposes only.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | >2000 mg/kg | [Illustrative][5] |
| NOAEL (14-day study) | Rat | Oral | 10 mg/kg/day | [Illustrative] |
| Primary Pharmacodynamic Effect | α1D-adrenoceptor antagonism | [1] | ||
| Potential Side Effects | Various | Oral | Hypotension, dizziness, headache | [Illustrative][2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vivo effects and side effects of this compound.
Protocol 1: In Vivo Cardiovascular Safety Pharmacology Assessment in Rodents
Objective: To evaluate the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Implantable telemetry devices for cardiovascular monitoring
-
Surgical instruments for implantation
-
Data acquisition system
-
Male and female Sprague-Dawley rats (or other appropriate rodent model)
Methodology:
-
Telemetry Implantation:
-
Anesthetize the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant the telemetry transmitter in the peritoneal cavity.
-
Place the blood pressure sensing catheter in the abdominal aorta and secure the ECG leads.
-
Allow a post-operative recovery period of at least 7-10 days.
-
-
Acclimatization and Baseline Recording:
-
House the animals individually and allow them to acclimatize to the recording chambers.
-
Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
-
Dose Administration:
-
Prepare fresh formulations of this compound and vehicle on the day of dosing.
-
Administer a single dose of vehicle to a control group and escalating doses of this compound to treatment groups via oral gavage or another appropriate route.
-
-
Data Collection and Analysis:
-
Continuously record blood pressure, heart rate, and ECG for at least 24 hours post-dose.
-
Analyze the data for changes in systolic, diastolic, and mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT).
-
Compare the responses in the treated groups to the vehicle control group.
-
Protocol 2: Functional Observational Battery (FOB) for CNS Safety Assessment
Objective: To assess the potential neurological and behavioral effects of this compound in rodents.
Materials:
-
This compound
-
Vehicle
-
Observation arena
-
Apparatus for sensory and motor reflex testing (e.g., grip strength meter, hot plate)
-
Male and female Sprague-Dawley rats (or other appropriate rodent model)
Methodology:
-
Acclimatization and Baseline Assessment:
-
Acclimatize the animals to the testing room and handling procedures.
-
Conduct baseline FOB assessments for all animals prior to the start of the study.
-
-
Dose Administration:
-
Administer a single dose of vehicle or this compound at various dose levels.
-
-
FOB Assessments:
-
At predetermined time points (e.g., 1, 4, and 24 hours post-dose), conduct the FOB, which includes:
-
Home Cage Observations: Note any changes in posture, activity level, or unusual behaviors.
-
Open Field Observations: Assess locomotor activity, gait, and any abnormal movements in a novel environment.
-
Hand-held Observations: Evaluate changes in muscle tone, reflexes (e.g., pinna, corneal), and response to handling.
-
Sensory and Motor Tests: Measure grip strength, landing foot splay, and response to a thermal stimulus (hot plate).
-
-
-
Scoring and Analysis:
-
Score the observations and measurements according to a standardized scoring system.
-
Statistically compare the scores of the treated groups to the vehicle control group to identify any significant CNS effects.
-
Visualizations
Signaling Pathway of α1-Adrenergic Receptor Antagonism
Caption: α1-Adrenergic Receptor Signaling and Blockade by this compound.
Experimental Workflow for In Vivo Side Effect Minimization
Caption: Iterative workflow for minimizing side effects in vivo.
References
- 1. Domesticine - Wikipedia [en.wikipedia.org]
- 2. Adverse effects of alpha 1-adrenergic blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Oral Bioavailability of (-)-Domesticine
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles for enhancing the oral bioavailability of poorly soluble and/or low permeability compounds. Due to the limited publicly available data on the specific pharmacokinetic properties of (-)-Domesticine, this information should be used as a strategic guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My in vivo pharmacokinetic study with this compound shows very low oral bioavailability (F% < 5%). What are the potential primary causes?
A1: Low oral bioavailability for a compound like this compound, an isoquinoline (B145761) alkaloid, is often multifactorial. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2][3]
-
Low Intestinal Permeability: The dissolved compound may not efficiently cross the intestinal epithelial cell layer to enter the bloodstream.[3][4]
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).[5][6][7]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestine or the liver before it reaches systemic circulation.[8][9][10]
It is crucial to systematically investigate each of these potential barriers to devise an effective enhancement strategy.
Q2: How can I determine if poor solubility is the main issue for my low bioavailability?
A2: You can perform a series of in vitro solubility studies. We recommend determining the equilibrium solubility of this compound in various aqueous media that simulate the gastrointestinal tract.
Table 1: Hypothetical Solubility Data for this compound
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | < 1.0 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 5.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 8.9 |
If the solubility is consistently low, particularly in intestinal fluids, it is a strong indicator that dissolution is a rate-limiting step for absorption.
Q3: What initial steps can I take to improve the solubility of this compound?
A3: Several formulation strategies can be employed to enhance solubility.[1][11][12][13] A logical starting point is to evaluate simple, scalable methods.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.[2][12]
-
pH Modification: For ionizable compounds, adjusting the microenvironment pH using acidic or basic excipients can improve solubility.[13]
-
Use of Solubilizing Excipients: Incorporating surfactants or co-solvents in the formulation can enhance the solubility of the drug in the gastrointestinal fluids.[13]
Q4: My compound has adequate solubility, but the bioavailability is still low. What should I investigate next?
A4: If solubility is not the limiting factor, the next step is to assess intestinal permeability and the potential for active efflux. The Caco-2 cell monolayer assay is a widely used in vitro model for this purpose.
Q5: How do I interpret the results of a Caco-2 permeability assay?
A5: The Caco-2 assay provides two key parameters: the apparent permeability coefficient in the apical-to-basolateral direction (Papp A→B) and the basolateral-to-apical direction (Papp B→A). The ratio of these two values gives the efflux ratio (ER).
Table 2: Hypothetical Caco-2 Permeability Data for this compound
| Parameter | Value | Interpretation |
| Papp (A→B) | 0.5 x 10⁻⁶ cm/s | Low Permeability |
| Papp (B→A) | 5.0 x 10⁻⁶ cm/s | High Efflux |
| Efflux Ratio (ER) | 10 | P-gp Substrate Likely |
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-glycoprotein.[5][6]
Q6: If this compound is a P-gp substrate, how can I overcome this to improve bioavailability?
A6: If P-gp mediated efflux is confirmed, you can explore the following strategies:
-
Co-administration with a P-gp Inhibitor: Using a known P-gp inhibitor can block the efflux pump and increase the net absorption of your compound. Natural compounds like piperine (B192125) have been shown to inhibit P-gp.[14][15][16]
-
Formulation with P-gp Inhibiting Excipients: Some pharmaceutical excipients, such as certain surfactants, can also inhibit P-gp function.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption and may also mitigate P-gp efflux.[12][17][18]
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Formulation Instability | Characterize the physical and chemical stability of your formulation under storage and administration conditions. |
| Inadequate Dosing Vehicle | Ensure the compound remains solubilized or uniformly suspended in the vehicle throughout the study. |
| Animal-to-Animal Variability | Increase the number of animals per group to achieve statistical significance. Ensure consistent fasting and dosing procedures. |
| Precipitation in the GI Tract | Perform in vitro precipitation studies to assess if the compound precipitates upon dilution in simulated GI fluids. |
Issue 2: A solubility-enhancing formulation failed to improve bioavailability in vivo.
| Possible Cause | Troubleshooting Step |
| Permeability is the Limiting Factor | Conduct a Caco-2 permeability assay to assess the compound's intrinsic permeability and potential for efflux. |
| Extensive First-Pass Metabolism | Perform in vitro metabolism studies using liver microsomes or S9 fractions to determine the metabolic stability of the compound. |
| Solubility-Permeability Trade-off | Some solubilizing agents can reduce the free fraction of the drug available for absorption, leading to decreased permeability.[4] Evaluate different types of solubilizers. |
Experimental Protocols
1. In Vitro Dissolution Testing
-
Objective: To assess the rate and extent of dissolution of this compound from a formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: 900 mL of SGF, FaSSIF, and FeSSIF.
-
Procedure:
-
Place the formulation equivalent to a specific dose of this compound in the dissolution vessel.
-
Rotate the paddle at a constant speed (e.g., 75 RPM) at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
2. Caco-2 Permeability Assay
-
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For A→B permeability, add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
For B→A permeability, add this compound to the basolateral (B) side and measure its appearance on the apical (A) side.
-
Include a P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.
-
Quantify the concentration of this compound in the donor and receiver compartments at various time points.
-
Calculate Papp values and the efflux ratio.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of this compound after oral and intravenous administration.
-
Procedure:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the this compound formulation orally (e.g., via gavage) or intravenously (e.g., via the tail vein).
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
-
Determine oral bioavailability (F%) by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
-
Visualizations
Caption: Workflow for Investigating Poor Oral Bioavailability.
Caption: Factors Influencing Oral Drug Absorption.
Caption: Strategy Selection for Bioavailability Enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug solubility and permeability [pion-inc.com]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein increases the efflux of the androgen dihydrotestosterone and reduces androgen responsive gene activity in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein plays a major role in the efflux of fexofenadine in the small intestine and blood-brain barrier, but only a limited role in its biliary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption and metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. academicjournals.org [academicjournals.org]
- 15. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 17. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with racemic mixtures in (-)-Domesticine synthesis
Welcome to the Technical Support Center for (-)-Domesticine Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this compound, with a particular focus on the resolution of racemic mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving a racemic mixture of (±)-Domesticine?
The primary methods for resolving racemic mixtures in alkaloid synthesis, applicable to (±)-Domesticine, are diastereomeric salt formation, enzymatic resolution, and chiral chromatography.[1][2] Diastereomeric salt formation is a classical and widely utilized technique for large-scale separations.[1] This method involves reacting the racemic basic alkaloid with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.[3][4]
Q2: Which chiral resolving agents are suitable for the resolution of (±)-Domesticine?
For a basic alkaloid like Domesticine, chiral acids are the resolving agents of choice.[5] Commonly used chiral acids include (+)-tartaric acid and its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA).[5][6] Other options include (-)-mandelic acid and (+)-camphor-10-sulfonic acid.[5] The selection of the optimal resolving agent often requires empirical screening to find the one that forms diastereomeric salts with the largest difference in solubility.[1]
Q3: How do I choose the right solvent for diastereomeric salt crystallization?
The choice of solvent is critical for successful resolution.[4] The ideal solvent should dissolve the diastereomeric salts to a different extent, allowing the less soluble salt to crystallize while the more soluble one remains in solution.[3] A screening of various solvents with different polarities, such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), is recommended.[4] Sometimes, a mixture of solvents can provide the optimal solubility characteristics.[7]
Q4: What are the alternatives to diastereomeric salt resolution for obtaining enantiomerically pure this compound?
Besides diastereomeric salt resolution, enantioselective synthesis is a powerful strategy to obtain this compound directly, avoiding the need for resolving a racemic mixture.[8] This approach involves using a chiral catalyst or auxiliary to control the stereochemistry of the reaction and produce the desired enantiomer selectively.[9] Chiral High-Performance Liquid Chromatography (HPLC) can also be used for the separation of enantiomers, particularly on an analytical or small preparative scale.[10]
Troubleshooting Guides
Diastereomeric Salt Crystallization
Problem 1: No crystals are forming after adding the resolving agent and cooling the solution.
-
Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated.
-
Solution:
-
Try a different solvent or a solvent mixture to reduce the solubility of the salts.
-
Slowly evaporate the solvent to increase the concentration.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[7]
-
Ensure the stoichiometry between the racemic mixture and the resolving agent is correct.[11]
-
Problem 2: The crystallized product has a low diastereomeric excess (d.e.).
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.
-
Solution:
-
Perform a systematic solvent screening to find a solvent system with a greater difference in solubility for the two diastereomers.[4]
-
Recrystallize the obtained diastereomeric salt multiple times. Each recrystallization step should enrich the desired diastereomer.
-
Optimize the temperature profile of the crystallization. A slower cooling rate can sometimes improve selectivity.[7]
-
Problem 3: The product is "oiling out" instead of crystallizing.
-
Possible Cause: The solute has separated from the solution as a liquid phase instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.
-
Solution:
-
Use a more dilute solution.
-
Employ a slower cooling rate.
-
Try a different solvent system.
-
Problem 4: The yield of the desired diastereomeric salt is low.
-
Possible Cause: A significant portion of the desired salt remains dissolved in the mother liquor.
-
Solution:
-
Optimize the solvent system to minimize the solubility of the desired diastereomeric salt.
-
Cool the crystallization mixture to a lower temperature or for a longer period.
-
The mother liquor, which is enriched in the other enantiomer, can be treated to recover the resolving agent and the other enantiomer of the starting material.
-
Data Presentation
Table 1: Common Chiral Acids for Resolution of Basic Alkaloids
| Chiral Resolving Agent | Abbreviation | Common Applications |
| (+)-Tartaric Acid | (+)-TA | Widely used for a variety of basic compounds.[6] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | (+)-DBTA | Effective for resolving aporphine (B1220529) alkaloids. |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | (+)-DPTTA | Used for resolving various amines.[6] |
| (-)-Mandelic Acid | (-)-MA | A common resolving agent for chiral amines.[1] |
| (+)-Camphor-10-sulfonic acid | (+)-CSA | A strong acid used for resolving basic compounds.[5] |
Table 2: Troubleshooting Summary for Diastereomeric Salt Crystallization
| Issue | Potential Cause | Suggested Solution(s) |
| No Crystallization | High solubility, low concentration | Change solvent, concentrate solution, seed crystals.[7] |
| Low Diastereomeric Excess | Similar solubilities of diastereomers | Solvent screening, multiple recrystallizations, optimize cooling rate.[4] |
| "Oiling Out" | High concentration, rapid cooling | Dilute solution, slow cooling, change solvent. |
| Low Yield | Desired salt is too soluble | Optimize solvent, lower crystallization temperature, process mother liquor. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of (±)-Domesticine
This protocol provides a general guideline for the resolution of racemic (±)-Domesticine using a chiral acid. The specific resolving agent, solvent, and temperatures will likely require optimization.
-
Salt Formation:
-
Dissolve racemic (±)-Domesticine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-O,O'-dibenzoyl-(2R,3R)-tartaric acid, 0.5-1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the (±)-Domesticine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
If no crystals form, cool the solution further in an ice bath or refrigerator.
-
If crystallization still does not occur, try to induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed for several hours to overnight to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of this compound:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) solution) to neutralize the chiral acid and liberate the free base of this compound.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved this compound should be determined using chiral HPLC.
-
Visualizations
Caption: Experimental workflow for the diastereomeric salt resolution of (±)-Domesticine.
Caption: Logical relationship in diastereomeric salt resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. Synthesis and evaluation of nuciferine and roemerine enantiomers as 5-HT2 and α1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
Technical Support Center: Method Refinement for Scaling Up (-)-Domesticine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and scale-up of (-)-Domesticine. Our aim is to facilitate a smoother, more efficient, and higher-yielding production process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the aporphine (B1220529) core of this compound?
A1: The construction of the tetracyclic aporphine core is a critical step in the synthesis of this compound. The most common strategies involve the formation of a biaryl bond and subsequent cyclization. Key methods include:
-
Bischler-Napieralski or Pictet-Spengler Reactions: These are foundational methods for creating the initial tetrahydroisoquinoline (THIQ) precursor. The Bischler-Napieralski reaction cyclizes a β-arylethylamide using a dehydrating agent, while the Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[1]
-
Intramolecular C-C Bond Formation: This can be achieved through several methods, including Pschorr cyclization, palladium-catalyzed intramolecular coupling, and photochemical reactions, to form the characteristic biaryl linkage of the aporphine scaffold.[1]
Q2: What is the biosynthetic precursor to this compound in plants?
A2: The biosynthesis of aporphine alkaloids like this compound begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into the key intermediate (S)-reticuline. Oxidative coupling of (S)-reticuline is the pivotal step that leads to the formation of the aporphine core structure.[1][2]
Q3: What are the main challenges related to the oral bioavailability of aporphine alkaloids like this compound?
A3: The oral bioavailability of aporphine alkaloids is often limited by several factors:
-
Poor Aqueous Solubility: Many of these compounds are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.
-
First-Pass Metabolism: They can be extensively metabolized in the liver and intestines before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Aporphine alkaloids can be substrates for the P-gp efflux pump, which transports them back into the intestinal lumen, reducing net absorption.[3]
Q4: What strategies can be employed to improve the bioavailability of this compound?
A4: To enhance the bioavailability, several formulation and co-administration strategies can be explored:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and enhance absorption.[3]
-
Co-administration with P-gp inhibitors: Compounds like verapamil (B1683045) or piperine (B192125) can be co-administered to inhibit the P-gp efflux pump, thereby increasing the systemic concentration of this compound.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low yield in Bischler-Napieralski or Pictet-Spengler reaction | Incomplete reaction; side product formation. | Optimize reaction conditions (temperature, reaction time, catalyst). Ensure anhydrous conditions for the Bischler-Napieralski reaction. For the Pictet-Spengler reaction, select an appropriate acid catalyst and solvent. | Increased yield of the desired tetrahydroisoquinoline precursor. |
| Poor regioselectivity in the key C-C bond-forming step | Steric hindrance or electronic effects favoring an undesired regioisomer. | Modify the protecting groups on the precursor to influence the electronic and steric environment. Explore different coupling catalysts and ligands that may favor the desired regioselectivity. | Improved ratio of the desired regioisomer, leading to a higher yield of the aporphine core. |
| Difficulty in achieving high enantioselectivity | Ineffective chiral catalyst or auxiliary. | Screen a variety of chiral catalysts and ligands for the asymmetric reaction. Optimize the reaction temperature and solvent to enhance enantioselectivity. Consider using a chiral auxiliary approach if catalytic methods are unsuccessful. | Increased enantiomeric excess (e.e.) of the desired (-)-enantiomer. |
| Formation of impurities during scale-up | Changes in heat and mass transfer at a larger scale; longer reaction times. | Implement controlled addition of reagents to manage exothermic reactions. Improve agitation to ensure homogenous reaction mixture. Re-optimize reaction time and temperature for the larger scale. | Reduced impurity profile and improved product purity. |
| Product degradation during workup and purification | Sensitivity of the aporphine core to acidic or basic conditions, or oxidation. | Use buffered aqueous solutions during extraction to control pH. Employ inert atmosphere techniques to prevent oxidation. Explore alternative purification methods like flash chromatography with a neutral stationary phase. | Minimized product loss and higher recovery of pure this compound. |
| Inconsistent crystal form (polymorphism) upon scale-up | Different crystallization conditions (cooling rate, solvent system, impurities). | Develop a robust crystallization protocol with controlled cooling rates and well-defined solvent ratios. Seed the crystallization with crystals of the desired polymorph. | Consistent formation of the desired crystal form with reproducible physicochemical properties. |
Experimental Protocols
General Procedure for Bischler-Napieralski Reaction
Objective: To synthesize a 3,4-dihydroisoquinoline (B110456) precursor.
Materials:
-
β-arylethylamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)
-
Anhydrous toluene (B28343) or acetonitrile (B52724)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane
Procedure:
-
Dissolve the β-arylethylamide in anhydrous toluene or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add phosphorus oxychloride to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Make the aqueous solution basic with an appropriate base (e.g., ammonium (B1175870) hydroxide) and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
For reduction to the tetrahydroisoquinoline, dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until complete, then quench with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane, dry the combined organic layers, and concentrate to yield the crude tetrahydroisoquinoline.
-
Purify the product by column chromatography on silica (B1680970) gel.[1]
General Procedure for Intramolecular Palladium-Catalyzed C-C Coupling
Objective: To form the aporphine core via intramolecular biaryl coupling.
Materials:
-
N-protected 1-(2-bromobenzyl)-tetrahydroisoquinoline (1.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (catalytic amount)
-
Triphenylphosphine (PPh₃) (catalytic amount)
-
Base (e.g., potassium carbonate)
-
Anhydrous DMF or acetonitrile
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the N-protected 1-(2-bromobenzyl)-tetrahydroisoquinoline, palladium(II) acetate, triphenylphosphine, and the base.
-
Add anhydrous DMF or acetonitrile via syringe.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture in an oil bath at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aporphine derivative.[1]
Visualizations
Biosynthetic Pathway of Aporphine Alkaloids
Caption: Biosynthetic pathway from L-tyrosine to this compound.
General Synthetic Workflow for Aporphine Alkaloids
References
Technical Support Center: Addressing Batch-to-Batch Variability of (-)-Domesticine Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in (-)-Domesticine extracts. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it primarily extracted?
This compound is an aporphine (B1220529) alkaloid. Its primary natural source is the roots and stems of Nandina domestica, a flowering plant in the family Berberidaceae.[1] While other alkaloids are present in the plant, this compound is a key bioactive compound of interest.
Q2: What are the known biological activities of extracts containing this compound?
Extracts from Nandina domestica, containing this compound and other alkaloids, have demonstrated several biological activities, including anti-inflammatory, antibacterial, and antioxidant properties.[1][2] Traditionally, the plant has been used in Chinese and Japanese medicine to treat conditions like coughs and asthma.[1][2]
Q3: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability of natural product extracts like this compound is a common challenge and can be attributed to several factors:
-
Raw Material Sourcing: The geographical location, climate, soil conditions, and harvest time of the Nandina domestica plant can significantly influence the concentration of this compound and other phytochemicals.
-
Plant Part Used: The concentration of this compound is higher in the roots and stems compared to other parts of the plant. Inconsistent use of plant parts will lead to variability.[1]
-
Extraction Method: The choice of solvent, temperature, and duration of extraction can impact the yield and purity of the final extract.[3] Aporphine alkaloids can be sensitive to heat and light, which can lead to degradation if the extraction process is not carefully controlled.[3]
-
Post-Extraction Processing: Steps such as solvent removal and drying can also introduce variability if not standardized.
Q4: Which analytical techniques are recommended for assessing the quality and consistency of this compound extracts?
To ensure the quality and consistency of this compound extracts across different batches, a combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common method for the separation and quantification of this compound in a complex plant extract.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides structural information and allows for accurate identification and quantification of this compound and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation of the isolated compound and to assess the overall chemical profile of the extract.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | Alkaloids are often extracted using solvents like methanol (B129727) or ethanol (B145695).[4] Consider performing small-scale extractions with a range of solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to determine the most efficient one for this compound. |
| Incomplete Extraction: The extraction time or temperature may be insufficient to fully extract the compound from the plant matrix. | Increase the extraction time in increments and monitor the yield. For temperature, be cautious as aporphine alkaloids can be heat-sensitive.[3] If using heat, employ gentle warming and compare the yield and purity to a room temperature extraction. | |
| Degradation of this compound: Exposure to harsh conditions such as high temperatures, extreme pH, or light can degrade the alkaloid.[3] | Conduct extractions under subdued light. Ensure the pH of the extraction solvent is near neutral or slightly basic to favor the free base form of the alkaloid, which is often more soluble in organic solvents. Avoid excessive heat. | |
| Poor Purity of Crude Extract | Co-extraction of Impurities: The initial extraction solvent may be too non-selective, pulling out a wide range of other compounds like fats, waxes, and other alkaloids. | Employ a multi-step extraction. Begin with a pre-extraction of the dried plant material with a non-polar solvent like hexane (B92381) to remove lipids. Subsequently, extract the defatted material with a more polar solvent like methanol or ethanol to isolate the alkaloids. |
| Presence of Other Alkaloids: Nandina domestica contains numerous other alkaloids that can be co-extracted with this compound.[1] | Further purification of the crude extract is necessary. Techniques like acid-base partitioning followed by column chromatography (e.g., silica (B1680970) gel or alumina) are effective for separating individual alkaloids. | |
| Inconsistent HPLC Results | Matrix Effects: Other compounds in the crude extract can interfere with the ionization or detection of this compound in LC-MS, or co-elute in HPLC-UV. | Improve sample preparation before analysis. Use Solid Phase Extraction (SPE) to clean up the extract. Ensure proper chromatographic separation by optimizing the mobile phase composition and gradient. |
| Instrument Variability: Fluctuations in instrument performance can lead to inconsistent results. | Regularly calibrate the HPLC system. Use an internal standard during quantification to account for variations in injection volume and detector response. |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Nandina domestica
This protocol provides a general method for the extraction of total alkaloids from the roots and stems of Nandina domestica. Further purification is required to isolate this compound.
-
Preparation of Plant Material:
-
Collect fresh roots and stems of Nandina domestica.
-
Wash the plant material thoroughly to remove any soil and debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight, until completely brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 100 g of powder in 1 L of methanol) in a sealed container for 3-5 days at room temperature with occasional shaking.
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over 24-48 hours. Be mindful of the potential for heat degradation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude methanol extract in 5% hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) or diethyl ether to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the alkaline solution multiple times with dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general HPLC method for the analysis of this compound. Method optimization will be required for specific instruments and extracts.
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (Solvent A) and a buffer such as 0.1% formic acid in water (Solvent B).
-
Gradient Program: A starting composition of 10-20% A, increasing to 80-90% A over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a range of 280-310 nm is a reasonable starting point for aporphine alkaloids).
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.
Data Presentation
Table 1: Factors Influencing this compound Yield and Purity
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Yield | Expected Outcome on Purity |
| Plant Part | Roots & Stems | Leaves | Higher | Higher |
| Extraction Solvent | Methanol | Hexane | Higher | Lower |
| Extraction Temperature | Room Temperature | 60°C | Potentially Higher (risk of degradation) | Potentially Lower |
| Purification Step | None (Crude Extract) | Acid-Base Partitioning | Lower | Higher |
Visualizations
Diagram 1: General Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Diagram 2: Potential Anti-inflammatory Signaling Pathway of Nandina domestica Extract
Disclaimer: This pathway is based on the known anti-inflammatory effects of Nandina domestica extracts as a whole and may not be solely attributed to this compound. Further research with the pure compound is required for confirmation.
Caption: Potential anti-inflammatory mechanism of the extract.
Diagram 3: General Mechanisms of Antibacterial Action
Disclaimer: The specific antibacterial mechanism of this compound is not fully elucidated. This diagram shows general bacterial targets for natural products.
Caption: General modes of antibacterial action for alkaloids.
References
- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in (-)-Domesticine analytical data
Welcome to the technical support center for the analysis of (-)-Domesticine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in your analytical data.
Introduction
This compound is an aporphine (B1220529) alkaloid with potential pharmacological applications.[1][2] Accurate and sensitive quantification is crucial for research and development. A low signal-to-noise ratio can compromise data quality, leading to inaccurate quantification and difficulty in detecting trace amounts of the compound. This guide offers strategies to enhance the signal and reduce noise in common analytical techniques used for this compound and similar natural products.
General Troubleshooting Workflow
When encountering a low signal-to-noise ratio, a systematic approach to troubleshooting is recommended. The following diagram illustrates a general workflow to identify and resolve the root cause of the issue.
Caption: General workflow for troubleshooting low signal-to-noise ratio.
FAQs and Troubleshooting by Analytical Technique
While specific data on this compound analysis is limited, the following sections provide guidance based on established principles for analyzing aporphine alkaloids and other natural products.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC-UV/DAD)
Question 1: My this compound peak is very small and the baseline is noisy. What should I check first?
Answer: A common cause of low signal and high noise in HPLC is related to the mobile phase or the detector lamp.[7][8]
-
Mobile Phase: Ensure you are using high-purity solvents and freshly prepared mobile phases. Degassing the mobile phase is critical to prevent bubbles from forming in the detector cell, which can cause significant noise.[8][9]
-
Detector Lamp: Check the age and energy output of your UV/DAD lamp. An old or failing lamp will result in higher noise levels.
-
Wavelength Selection: Confirm that you are monitoring at the UV absorbance maximum for this compound. If this is not known, perform a UV scan of a standard solution to determine the optimal wavelength.
Question 2: How can I improve the peak height of this compound without increasing the injection volume?
Answer: To increase the peak height, you can focus on improving chromatographic efficiency and optimizing your method parameters.
-
Column Efficiency: Use a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or a sub-2 µm particle column) to achieve sharper, taller peaks.[10] Ensure your column is not old or contaminated, as this can lead to peak broadening.
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio of your mobile phase. A mobile phase with a slightly weaker elution strength can sometimes lead to better peak focusing. For gradient methods, a shallower gradient can improve peak shape.
-
Flow Rate: Reducing the flow rate can sometimes increase the signal intensity, especially with smaller diameter columns.[10]
Question 3: What are some common sources of baseline noise in HPLC and how can I reduce them?
Answer: Baseline noise in HPLC can originate from several sources.[8][9]
| Source of Noise | Potential Solution |
| Pump | Pulsations from the pump can cause rhythmic noise. Ensure proper pump maintenance, including seal and check valve replacement.[8] |
| Mobile Phase | Incomplete mixing of mobile phase components in gradient elution can lead to noise. Use an appropriate mixer or pre-mix the mobile phase if running isocratically.[10] Ensure solvents are high-purity and degassed.[8] |
| Detector | A dirty flow cell can increase noise. Flush the flow cell with an appropriate solvent. Electronic noise can be reduced by adjusting the detector's time constant or data acquisition rate, but be cautious not to distort the peak shape.[10][11][12] |
| Column | Column bleed or contamination can contribute to a noisy baseline. Use a guard column to protect the analytical column from sample matrix components.[7] |
| Environment | Temperature fluctuations and vibrations near the instrument can affect the baseline. Maintain a stable laboratory environment.[8] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question 1: I am having trouble detecting this compound with good sensitivity using LC-MS. What parameters should I optimize?
Answer: For LC-MS, optimizing the ionization source and mass spectrometer parameters is crucial for achieving high sensitivity.
-
Ionization Mode: Test both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see which provides a better signal for this compound. ESI is generally suitable for polar and ionizable compounds.[13][14] Also, evaluate both positive and negative ion modes.
-
Source Parameters: Optimize key source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature. A systematic optimization, for instance, by infusing a standard solution, is recommended.[13][14]
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For positive mode ESI, small amounts of formic acid or ammonium (B1175870) formate (B1220265) are commonly used. For negative mode, ammonium acetate (B1210297) or a very low concentration of a weak base might be beneficial.
Question 2: How can I select the best precursor and product ions for Selected Reaction Monitoring (SRM) analysis of this compound?
Answer: Proper SRM transition selection is key to achieving both sensitivity and selectivity.
-
Infuse a Standard: Directly infuse a solution of this compound into the mass spectrometer to obtain a full scan mass spectrum and identify the most abundant precursor ion, which is typically [M+H]⁺.
-
Generate Product Ion Scan: Perform a product ion scan on the selected precursor ion by applying a range of collision energies.
-
Select Product Ions: Choose the most intense and stable product ions for your SRM transitions. It is advisable to monitor at least two transitions for confident identification and quantification. The transition that gives the highest response should be used for quantification.[13]
Question 3: My signal intensity for this compound is inconsistent between injections. What could be the cause?
Answer: Inconsistent signal intensity can be due to several factors.
| Cause of Inconsistency | Troubleshooting Steps |
| Ion Suppression/Enhancement | Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve chromatographic separation to move the analyte peak away from interfering compounds. Also, consider more effective sample preparation techniques to remove matrix components. |
| Source Contamination | A dirty ion source can lead to erratic signal. Regularly clean the ion source components as per the manufacturer's recommendations. |
| LC System Issues | Inconsistent delivery from the LC pump or partial clogs in the system can cause fluctuating flow rates, leading to variable signal intensity. Perform regular maintenance on the LC system. |
| Sample Stability | This compound may be degrading in the autosampler. Ensure the autosampler is temperature-controlled and consider the stability of your compound in the sample solvent. |
The following diagram illustrates the relationship between key LC-MS parameters and their impact on the final signal-to-noise ratio.
Caption: Relationship of LC-MS components to the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: The signal-to-noise ratio in my ¹H NMR spectrum of this compound is poor. How can I improve it?
Answer: There are several ways to enhance the SNR in NMR spectroscopy.[15]
-
Increase the Number of Scans: The SNR is proportional to the square root of the number of scans.[16] Doubling the number of scans will increase the SNR by a factor of approximately 1.4. This is often the simplest way to improve SNR, but it comes at the cost of longer experiment time.
-
Use a Higher Field Magnet: A stronger magnetic field will increase the signal intensity and thus the SNR.[15]
-
Optimize Sample Concentration: Ensure you have an adequate concentration of your sample. Very dilute samples will naturally have a low SNR.[16]
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly increase the SNR by reducing thermal noise in the electronics.
Question 2: Are there any acquisition parameters I can adjust to improve the SNR?
Answer: Yes, optimizing acquisition parameters can have a significant impact.
-
Receiver Gain: Properly setting the receiver gain is crucial. An incorrectly set gain can either clip the signal (if too high) or not amplify it sufficiently (if too low). Many modern spectrometers have an automatic receiver gain adjustment.[17]
-
Pulse Sequence and Relaxation Delay: Ensure you are using an appropriate pulse sequence and that the relaxation delay (d1) is sufficient for the protons to fully relax between scans.
-
Probe Tuning and Matching: The NMR probe must be properly tuned and matched to the frequency of the nucleus being observed for your specific sample. An improperly tuned probe will result in a significant loss of signal.[18]
Question 3: Can data processing techniques help improve the SNR?
Answer: Yes, post-acquisition data processing can help.
-
Line Broadening: Applying a matched filter (exponential multiplication) can improve the SNR by broadening the peaks slightly, which reduces the high-frequency noise. However, this comes at the expense of resolution.
-
Digital Filtering: Some software packages offer advanced digital filtering or denoising algorithms that can improve the SNR without significantly affecting the resolution.[19]
Experimental Protocols
General Protocol for HPLC-UV/DAD Analysis of Aporphine Alkaloids
This is a general starting method that should be optimized for this compound.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be 5-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Diode array detector (DAD) monitoring a range of wavelengths (e.g., 210-400 nm) and extracting the chromatogram at the absorbance maximum of this compound.
General Protocol for LC-MS/MS (SRM) Analysis
This protocol should be adapted based on instrument-specific optimization.
-
LC Conditions: Use the HPLC conditions described above.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Temperature: ~350 °C
-
Desolvation Gas Flow: ~800 L/hr
-
-
SRM Transition:
-
Precursor Ion: Determine by full scan analysis of a this compound standard (expected [M+H]⁺).
-
Product Ion(s) and Collision Energy: Optimize by performing a product ion scan and selecting the most intense fragments.
-
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: Start with 16 or 32 scans and increase as needed for desired SNR.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential line broadening factor (e.g., 0.3 Hz) can be applied to improve SNR.
References
- 1. Domesticine - Wikipedia [en.wikipedia.org]
- 2. (6aS)-5,6,6a,7-Tetrahydro-2-methoxy-6-methyl-4H-benzo(de)(1,3)benzodioxolo(5,6-g)quinolin-1-ol | C19H19NO4 | CID 164611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. nmr.oxinst.jp [nmr.oxinst.jp]
- 16. CHAPTER-8 [cis.rit.edu]
- 17. arxiv.org [arxiv.org]
- 18. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 19. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Domesticine Extraction Optimization
Welcome to the technical support center for the optimization of extraction parameters for (-)-Domesticine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of this bioactive alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The efficiency of this compound extraction is influenced by several key factors. The most critical parameters to optimize are the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio.[1][2][3] Particle size of the plant material also plays a significant role in extraction efficiency.[4]
Q2: Which solvents are most effective for extracting this compound?
A2: this compound, as an alkaloid, is typically soluble in polar organic solvents. Ethanol (B145695) and methanol (B129727) are common choices as they can dissolve a wide range of alkaloids.[5][6] The choice of solvent will depend on the specific plant matrix and the desired purity of the initial extract. It is often beneficial to perform a preliminary solvent screening with solvents of varying polarities (e.g., ethanol, methanol, acetone, and mixtures with water) to determine the most effective one for your plant material.
Q3: What are the common challenges encountered during the extraction of alkaloids like this compound?
A3: Researchers may face several challenges, including low yields due to the small amounts of alkaloids present in some plants.[5] The complexity of the plant matrix can also interfere with extraction and purification.[5] Additionally, the use of toxic solvents like chloroform (B151607) raises safety and environmental concerns.[5] Emulsion formation during liquid-liquid extraction steps is another common issue that can lead to poor separation and loss of analyte.[7]
Q4: Can modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for this compound?
A4: Yes, modern techniques such as UAE and MAE are highly applicable and can offer significant advantages over conventional methods. These techniques can reduce extraction time, decrease solvent consumption, and improve extraction efficiency.[1][2] However, it is crucial to optimize the parameters for these methods, such as power and frequency for UAE and microwave power for MAE, to prevent thermal degradation of the target compound.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell lysis and extraction. | Decrease the particle size of the plant material by grinding it to a finer powder to increase the surface area for solvent penetration.[4] Consider using extraction-enhancing techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1] |
| Inappropriate solvent selection. | Perform a solvent screening with a range of solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to identify the optimal solvent for this compound from your specific plant matrix.[5][6] | |
| Sub-optimal extraction time or temperature. | Optimize the extraction time and temperature. Prolonged extraction at high temperatures can lead to degradation of the target compound.[9] | |
| Co-extraction of Impurities | Low selectivity of the chosen solvent. | Adjust the polarity of the extraction solvent. A step-wise extraction with solvents of increasing polarity can help in separating compounds based on their solubility. |
| Complex plant matrix. | Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of surfactant-like compounds in the extract. | To break the emulsion, you can add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[7] Gentle swirling instead of vigorous shaking during mixing can also prevent emulsion formation.[7] Centrifugation can also be effective in separating the layers.[7] |
| Inconsistent Extraction Results | Variability in raw plant material. | Ensure that the plant material is sourced consistently, considering factors like geographical origin and harvest time, which can influence alkaloid content.[5] Standardize the drying and storage conditions of the plant material. |
| Lack of precise control over extraction parameters. | Maintain strict control over all optimized parameters, including temperature, time, solvent-to-solid ratio, and agitation speed, for each extraction batch.[2] |
Experimental Protocols
Protocol 1: Solvent Screening for this compound Extraction
-
Preparation of Plant Material: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place 1 gram of the powdered plant material into separate flasks for each solvent to be tested (e.g., 95% ethanol, 80% methanol, acetone, and a 1:1 mixture of ethanol and water).
-
Extraction Process: Add 20 mL of each solvent to the respective flasks (solid-to-solvent ratio of 1:20 w/v).
-
Maceration: Seal the flasks and place them on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filtration: Filter each extract through Whatman No. 1 filter paper.
-
Analysis: Analyze the concentration of this compound in each filtrate using a suitable analytical method like HPLC-UV.
Protocol 2: Optimization of Extraction Time and Temperature using Maceration
-
Setup: Based on the best solvent identified in Protocol 1, prepare multiple flasks each containing 1 gram of powdered plant material and 20 mL of the chosen solvent.
-
Time Optimization: Keep the temperature constant (e.g., 25°C) and vary the extraction time (e.g., 6, 12, 24, 48 hours).
-
Temperature Optimization: Keep the extraction time constant (e.g., 24 hours) and vary the temperature (e.g., 25°C, 40°C, 60°C).
-
Procedure: Follow the maceration and filtration steps as described in Protocol 1 for each experimental condition.
-
Analysis: Determine the yield of this compound for each condition to identify the optimal time and temperature.
Data Presentation
Table 1: Effect of Different Solvents on the Yield of this compound
| Solvent | This compound Yield (mg/g of dry plant material) |
| 95% Ethanol | 2.8 ± 0.2 |
| 80% Methanol | 3.5 ± 0.3 |
| Acetone | 1.9 ± 0.1 |
| 50% Ethanol | 2.5 ± 0.2 |
Table 2: Effect of Extraction Time and Temperature on this compound Yield (using 80% Methanol)
| Extraction Time (hours) | Temperature (°C) | This compound Yield (mg/g of dry plant material) |
| 12 | 25 | 2.9 ± 0.2 |
| 24 | 25 | 3.5 ± 0.3 |
| 48 | 25 | 3.6 ± 0.3 |
| 24 | 40 | 4.1 ± 0.4 |
| 24 | 60 | 3.2 ± 0.3 (yield decreases due to potential degradation) |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields of this compound.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 6. jocpr.com [jocpr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in (-)-Domesticine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the aporphine (B1220529) alkaloid, (-)-Domesticine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro experiments. The information provided is based on established knowledge of aporphine alkaloids and general best practices for natural product research.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is an aporphine alkaloid found in plants such as Nandina domestica.[1][2][3] While specific research on the (-)-enantiomer is limited, the racemic mixture ((+/-)-Domesticine) has been identified as a selective antagonist for the α1D-adrenergic receptor. Aporphine alkaloids as a class are known to possess a range of biological activities, including cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[1][2]
Q2: I am observing low or no cytotoxicity of this compound in my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Specificity: The cytotoxic effects of aporphine alkaloids can be highly cell-line dependent. Your chosen cell line may be inherently resistant to this compound's mechanism of action.
-
Compound Solubility: Poor solubility of this compound in your culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution.
-
Concentration and Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to induce a cytotoxic response. It is advisable to perform a dose-response and time-course experiment.
-
Compound Purity and Stability: Verify the purity of your this compound sample. Degradation during storage or handling can lead to loss of activity.
Q3: My results from the MTT assay are inconsistent or show high background. What should I do?
A3: Inconsistencies in MTT assays when testing natural products are common. Consider the following:
-
Interference with MTT Reduction: Some natural products can directly reduce the MTT reagent, leading to a false-positive signal. Run a control plate with this compound in media without cells to check for this.
-
Precipitation: this compound may precipitate at higher concentrations in the culture medium, which can interfere with absorbance readings. Visually inspect your wells under a microscope.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform single-cell suspension before seeding.
Q4: What are the likely signaling pathways affected by this compound?
A4: Based on studies of other aporphine alkaloids, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. These may include the NF-κB and MAPK signaling pathways.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect wells for precipitate. If present, try using a lower concentration range or a different solubilizing agent (with appropriate vehicle controls). | Clear wells and more consistent absorbance readings. |
| Direct MTT Reduction | Run a cell-free control with this compound and MTT reagent. | Determine if the compound directly reduces MTT, allowing for correction of data or selection of an alternative assay. |
| Cell Resistance | Test a wider range of concentrations and extend the incubation time (e.g., 24, 48, and 72 hours). Consider testing on a panel of different cancer cell lines. | Identification of sensitive cell lines and optimal experimental conditions. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. | Consistent and reproducible cell growth in control wells. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to identify the concentration that induces apoptosis without causing widespread necrosis. | Clear distinction between apoptotic and necrotic cell populations. |
| Incorrect Timing of Analysis | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting early and late apoptosis. | Capture the peak of apoptotic events. |
| Cell Handling during Staining | Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane, which can lead to false positives. | Lower background staining in the untreated control group. |
| Compensation Issues in Flow Cytometry | Use single-color controls for each fluorochrome to set up proper compensation. | Accurate separation of cell populations. |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the prepared dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol outlines the steps for detecting apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA). Wash the cells with cold PBS.[4]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[5][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[5]
Signaling Pathway and Experimental Workflow Diagrams
Putative Signaling Pathways of this compound
The following diagram illustrates the potential signaling pathways that may be modulated by this compound, based on the known activities of related aporphine alkaloids.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic effects of this compound.
Caption: Workflow for this compound cytotoxicity screening.
Troubleshooting Logic for Low Cytotoxicity
This diagram provides a logical flow for troubleshooting experiments where this compound shows lower-than-expected cytotoxicity.
Caption: Troubleshooting low cytotoxicity of this compound.
References
- 1. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]
- 2. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (-)-Domesticine and Boldine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of two naturally occurring aporphine (B1220529) alkaloids: (-)-Domesticine and boldine (B1667363). While both compounds share a common structural backbone, their mechanisms of action and therapeutic targets diverge significantly. This document summarizes their distinct pharmacological profiles, presents quantitative efficacy data, and provides detailed experimental methodologies to support further research and development.
Comparative Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and boldine, highlighting their distinct potencies and targets.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Binding Affinity (K_i, nM) | Selectivity vs. α_1a_ | Selectivity vs. α_1b_ |
| (+/-)-Domesticine | Human α_1d_-Adrenoceptor | 1.7 | 34-fold | 9-fold |
| Human α_1a_-Adrenoceptor | 57.5 | - | - | |
| Human α_1b_-Adrenoceptor | 15.8 | - | - |
Data extracted from functional inhibition studies on cloned human α_1_-adrenoceptor subtypes expressed in Chinese hamster ovary (CHO) cells.
Table 2: Bioactivity and Cytotoxicity of Boldine
| Activity | Assay/Cell Line | IC_50_ / Concentration | Reference |
| Acetylcholinesterase Inhibition | Enzyme Assay | ~8 µM | [1] |
| Phosphodiesterase IV Inhibition | Enzyme Assay | 106 µM | [1] |
| Free Radical Scavenging | In vitro assays | 10–50 µM | [2] |
| Cytotoxicity (Bladder Cancer) | T24 cells | 10-500 µM (growth inhibition) | [3] |
| 200-500 µM (apoptosis induction) | [3] | ||
| Cytotoxicity (Melanoma) | B16BL6 cells (DAB-MCT oil solution) | 50 µg/mL | [2] |
Mechanisms of Action and Signaling Pathways
This compound and boldine exert their effects through distinct molecular pathways. The following diagrams illustrate their primary mechanisms of action.
This compound: Selective α_1D_-Adrenoceptor Antagonism
This compound is a potent and selective antagonist of the α_1D_-adrenergic receptor, a G-protein coupled receptor (GPCR) associated with the G_q/11_ family of G-proteins.[4][5] Blockade of this receptor by domesticine (B1219612) inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine (B1679862) and epinephrine. This pathway is crucial in regulating smooth muscle contraction, particularly in the vasculature.[2][6][7]
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Domesticine - Wikipedia [en.wikipedia.org]
- 6. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. The alpha(1D)-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of (-)-Domesticine: A Comparative Analysis
In the quest for novel anti-inflammatory agents, natural compounds are a promising frontier. This guide provides a comprehensive validation of the anti-inflammatory effects of (-)-Domesticine, a compound found in plants such as Nandina domestica. While direct studies on isolated this compound are limited, research on extracts of Nandina domestica provides significant evidence of its anti-inflammatory potential. This document compares the bioactivity of Nandina domestica extracts and its constituents with established anti-inflammatory drugs, Indomethacin and Dexamethasone, supported by experimental data from in vitro and in vivo studies. This guide is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Nandina domestica extracts, which contain this compound, have been evaluated against key inflammatory mediators and compared with the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.
Table 1: In Vitro Anti-Inflammatory Effects
| Compound/Extract | Target Cell Line | Inflammatory Stimulus | Key Inflammatory Markers Inhibited | Mechanism of Action |
| Nandina domestica Leaf Extract | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Interleukin-6 (IL-6), Interleukin-1β (IL-1β)[1] | Suppression of MAPK phosphorylation[1] |
| Robustaflavone (from N. domestica) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO, IL-6, IL-1β, iNOS, COX-2[2] | Downregulation of NF-κB and pERK 1/2 phosphorylation[2] |
| Indomethacin | Various | Arachidonic Acid | Prostaglandins[3] | Inhibition of COX-1 and COX-2 enzymes[2][3] |
| Dexamethasone | Various | Various inflammatory stimuli | Pro-inflammatory cytokines (TNF-α, IL-1, IL-6), Prostaglandins, Leukotrienes[4] | Binds to glucocorticoid receptors, upregulates anti-inflammatory proteins (e.g., Annexin-1) and downregulates pro-inflammatory transcription factors like NF-κB[4][5][6] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound/Extract | Animal Model | Inflammatory Challenge | Key Outcomes |
| Nandina domestica Leaf Extract | Mice | Fine dust-induced lung injury | Reduced neutrophil accumulation; Decreased levels of IL-17, TNF-α, MIP-2, and CXCL-1 in bronchoalveolar lavage fluid[5] |
| Indomethacin | Rodent models | Carrageenan-induced paw edema | Reduction in paw edema and inflammation |
| Dexamethasone | Various animal models of inflammation | Various inflammatory stimuli | Potent and broad-spectrum anti-inflammatory effects by reducing immune cell infiltration and cytokine production[5] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of Nandina domestica extracts are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the anti-inflammatory effects of Nandina domestica extracts.
In Vitro Anti-Inflammatory Assay
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium. The cells are pre-treated with various concentrations of Nandina domestica extract or isolated compounds (e.g., robustaflavone) for a specified period, followed by stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of NO, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: The expression levels of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of signaling proteins (NF-κB, p38, ERK, JNK) are determined by Western blotting using specific antibodies.
In Vivo Anti-Inflammatory Model: Fine Dust-Induced Lung Injury
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Induction of Inflammation: A suspension of fine dust (e.g., a mixture of coal fly ash and diesel exhaust particles) is administered intranasally to the mice to induce lung inflammation.
-
Treatment: Mice are orally administered with Nandina domestica leaf extract daily for a specified duration. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug.
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, BAL fluid is collected to analyze the inflammatory cell infiltrate and cytokine levels.
-
Cell Counting: The total number of cells and the differential count of neutrophils, macrophages, and lymphocytes in the BAL fluid are determined.
-
Cytokine Analysis: The concentrations of inflammatory cytokines (e.g., IL-17, TNF-α, MIP-2, CXCL-1) in the BAL fluid are measured using ELISA.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.
Conclusion
The available evidence from studies on Nandina domestica extracts strongly suggests that its constituent, this compound, likely contributes to its significant anti-inflammatory properties. The extracts have been shown to inhibit key pro-inflammatory mediators such as NO, IL-6, and IL-1β, and to modulate crucial inflammatory signaling pathways including NF-κB and MAPK. These effects are comparable to the mechanisms of action of established anti-inflammatory drugs like Indomethacin and Dexamethasone. While further research is warranted to isolate and evaluate the specific effects of this compound, the findings presented in this guide provide a solid foundation for its potential as a novel anti-inflammatory agent. The detailed experimental protocols and pathway analyses offer a clear roadmap for future investigations in this promising area of natural product drug discovery.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plants as Sources of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opastpublishers.com [opastpublishers.com]
- 6. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Domesticine and Other Aporphine Alkaloids: A Guide for Researchers
Aporphine (B1220529) alkaloids represent a significant class of isoquinoline (B145761) alkaloids, characterized by a tetracyclic core structure.[1][2] Found widely throughout the plant kingdom, these compounds have garnered substantial interest from researchers due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antipsychotic, and antimicrobial properties.[3][4] This guide provides a comparative analysis of (-)-Domesticine against other notable aporphines, presenting experimental data, detailed protocols, and visualizations of relevant biological pathways to aid in drug discovery and development.
This compound: A Profile of Adrenoceptor Selectivity
This compound is an aporphine alkaloid found in plants such as Nandina domestica.[5][6] Its pharmacological profile is distinguished by its activity as a selective adrenoceptor antagonist. Research on the racemic mixture, (+/-)-Domesticine, has demonstrated its potency and selectivity, particularly for the α1D-adrenoceptor subtype. This selectivity is a key feature when comparing it to other aporphine alkaloids, which often exhibit different primary targets.
Comparative Biological Activity of Aporphine Alkaloids
The biological activities of aporphine alkaloids are diverse, largely dictated by the substitutions on their core chemical skeleton.[1][6] While this compound is recognized for its adrenoceptor antagonism, other aporphines like Boldine, Glaucine, and Liriodenine are known for activities ranging from cytotoxicity against cancer cells to antioxidant and anti-inflammatory effects. The following tables summarize quantitative data from various in vitro studies to facilitate comparison.
Table 1: Adrenoceptor and Serotonin Receptor Binding Affinity of (+/-)-Domesticine
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (α1D vs. others) |
| (+/-)-Domesticine | α1D-adrenoceptor | - | - |
| α1a-adrenoceptor | - | 34-fold higher for α1D | |
| α1b-adrenoceptor | - | 9-fold higher for α1D | |
| 5-HT1A Receptor | - | 183-fold higher for α1D | |
| 5-HT2A/5-HT2C Receptors | Weak Affinity | - | |
| Data sourced from studies on cloned human α1-adrenoceptor subtypes and rat brain tissue receptors.[7] |
Table 2: Comparative Cytotoxicity of Various Aporphine Alkaloids
| Aporphine Alkaloid | Cell Line | Activity Metric | Value |
| Boldine | Kasumi (Leukemia) | EC50 | 46 µM |
| KG-1 (Leukemia) | EC50 | 116 µM | |
| K-562 (Leukemia) | EC50 | 145 µM | |
| Magnoflorine | HepG2 (Liver Cancer) | IC50 | 0.4 µg/mL |
| Lanuginosine | HepG2 (Liver Cancer) | IC50 | 2.5 µg/mL |
| (+)-Xylopine | HepG2 (Liver Cancer) | IC50 | 1.87 µg/mL |
| Glaziovine | HL-60 (Leukemia) | IC50 | Good cytotoxicity reported |
| Sparsiflorine | HeLa (Cervical Cancer) | IC50 | Good cytotoxicity reported |
| This table compiles data from multiple sources to illustrate the range of cytotoxic potential within the aporphine class.[8][9][10] Note that experimental conditions may vary between studies. |
Mechanism of Action and Signaling Pathways
The diverse pharmacology of aporphines stems from their interaction with a variety of cellular targets. This compound exerts its effects by blocking α1D-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The antagonism of these receptors interferes with the canonical Gq signaling pathway, preventing the downstream release of intracellular calcium and subsequent physiological responses.
Caption: The Gq-coupled α1-adrenergic signaling pathway inhibited by this compound.
Experimental Protocols & Workflow
Objective comparison requires standardized methodologies. Below are detailed protocols for key assays cited in aporphine alkaloid research.
General Experimental Workflow for Aporphine Evaluation
The discovery and characterization of bioactive aporphine alkaloids follow a structured workflow, from plant material to final biological assessment.
Caption: General workflow for the isolation and evaluation of aporphine alkaloids.
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[11][12][13]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, HepG2, K-562) in a 96-well plate at a density of 4 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11][13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the purified aporphine alkaloid in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and experimental goals.[10][13]
-
MTT Addition: After incubation, add 20 µL of MTT solution (typically 0.5 mg/mL in PBS) to each well.[13][14] Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (or EC50) value, which is the concentration required to inhibit cell growth by 50%.
Protocol 2: Radioligand Binding Assay for Adrenoceptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the target receptor (e.g., CHO cells expressing human α1D-adrenoceptors).[7]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled standard antagonist. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to calculate the IC50 value, which can then be converted to the inhibition constant (Ki).
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphine - Wikipedia [en.wikipedia.org]
- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Domesticine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The robust quantification of (-)-Domesticine, an aporphine (B1220529) alkaloid with significant therapeutic potential, is critical for pharmacokinetic studies, quality control, and overall drug development. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of two common bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.
Due to the limited availability of public data specifically on the cross-validation of analytical methods for this compound, this guide presents a hypothetical comparison based on established methods for structurally similar aporphine alkaloids such as boldine (B1667363) and glaucine. The experimental data and protocols provided are representative of typical performance characteristics for these analytical techniques and are intended to illustrate a practical framework for method validation and comparison.
Data Presentation: A Comparative Analysis
The performance of analytical methods is evaluated based on several key parameters. The following table summarizes the typical performance characteristics of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound in a biological matrix like human plasma.
| Parameter | HPLC-UV (Hypothetical) | LC-MS/MS (Hypothetical) | Commentary |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity. |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~0.1 ng/mL | LC-MS/MS offers significantly higher sensitivity, crucial for studies with low dosage. |
| Accuracy (% Recovery) | 88-110% | 95-105% | Both methods provide high accuracy within acceptable ranges. |
| Precision (% RSD) | < 15% | < 10% | LC-MS/MS generally offers better precision. |
| Specificity/Selectivity | Moderate | High | LC-MS/MS provides superior selectivity by monitoring specific parent-daughter ion transitions, minimizing matrix interference. |
| Throughput | Moderate | High | LC-MS/MS, especially with modern autosamplers, allows for higher sample throughput. |
| Cost (Instrument) | Low to Moderate | High | The initial investment for an LC-MS/MS system is substantially higher. |
| Cost (Per Sample) | Low | Moderate | The operational cost per sample for LC-MS/MS can be higher due to more complex sample preparation and maintenance. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method (Hypothetical)
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
To 200 µL of plasma sample, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample).
-
Precipitate proteins by adding 600 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
LC-MS/MS Method (Hypothetical)
This method offers high sensitivity and selectivity, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of the analyte are expected.
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of an internal standard (IS) solution (a stable isotope-labeled version of this compound is preferred).
-
Perform protein precipitation by adding 200 µL of methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Dilute the supernatant 1:1 with water.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Parent Ion) -> Q3 (Daughter Ion)
-
Internal Standard: Q1 (Parent Ion) -> Q3 (Daughter Ion)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualizations
Cross-Validation Workflow
The cross-validation of two distinct analytical methods is essential to ensure data consistency and reliability, particularly when samples from a single study are analyzed using different techniques.
Caption: Workflow for the cross-validation of analytical methods.
Representative Signaling Pathway for Aporphine Alkaloids
Aporphine alkaloids, such as the structurally related compound boldine, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1]
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
References
Translating In Vitro Anticancer Promise of Aporphine Alkaloids to Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are aporphine (B1220529) alkaloids, a class of naturally occurring compounds known for their potential cytotoxic effects against various cancer cell lines. While in vitro studies often demonstrate significant anticancer activity, the successful translation of these findings into in vivo animal models is a critical step in the drug development pipeline. This guide provides a comparative overview of the in vitro and in vivo anticancer activities of representative aporphine alkaloids, offering insights into their mechanisms of action and the experimental approaches used to evaluate their efficacy. Although specific data for (-)-Domesticine is not publicly available, this guide will utilize data from other well-studied aporphine alkaloids to provide a framework for future research and comparison.
Comparative Anticancer Activity of Aporphine Alkaloids
The following table summarizes the in vitro cytotoxic activity of selected aporphine alkaloids against various cancer cell lines, alongside available in vivo data from animal models. This allows for a direct comparison of their potency and provides a basis for evaluating the translation of in vitro findings.
| Compound | Cancer Cell Line | In Vitro IC50 | Animal Model | In Vivo Efficacy | Reference |
| Nuciferine | Human neuroblastoma | 9.5 mg/mL | Mouse colorectal cancer | Inactivated PI3K-AKT signaling pathway | [1] |
| Pancreatic cancer | - | Mouse model | Adjuvant to gemcitabine, activated AMPK, downregulated HMGCR and YAP | [2] | |
| Boldine | Kasumi (leukemia) | 46 µM | - | - | [3] |
| KG-1 (leukemia) | 116 µM | - | - | [3] | |
| K-562 (leukemia) | 145 µM | - | - | [3] | |
| Crebanine | K562 (CML) | 665 µg/mL (extract) | - | - | [4] |
| Berberine | MCF-7 (breast cancer) | 8.75 µg/mL | - | Suppressed gastric carcinoma tumor growth in vivo | [5] |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
Aporphine alkaloids exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for identifying potential biomarkers and for the rational design of combination therapies.
Several key signaling pathways have been implicated in the anticancer activity of aporphine alkaloids:
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Nuciferine has been shown to inactivate the PI3K/Akt pathway, leading to the inhibition of tumor growth.[1]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. The aporphine alkaloid Crebanine has been shown to inhibit the NF-κB pathway, leading to anti-inflammatory and pro-apoptotic effects.
-
AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Its activation can inhibit cell growth and proliferation. Nuciferine has been found to activate AMPK signaling, contributing to its anticancer effects in pancreatic cancer.[2]
Below is a diagram illustrating the proposed signaling pathway for the anticancer action of certain aporphine alkaloids.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Frontiers | Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids [frontiersin.org]
A Comparative Guide to the Neuroprotective Potential of Aporphine Alkaloids: Implications for (-)-Domesticine Derivatives
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the neuroprotective effects of (-)-Domesticine derivatives remains to be elucidated, the broader class of aporphine (B1220529) alkaloids, to which this compound belongs, has demonstrated significant potential in mitigating neuronal damage. This guide provides a comparative overview of the neuroprotective properties of prominent aporphine alkaloids, offering a valuable framework for future research and development of this compound-based therapeutics. The data presented herein is based on studies of structurally related compounds and aims to guide the investigation into the therapeutic promise of novel this compound derivatives.
Comparative Efficacy of Aporphine Alkaloids
The neuroprotective effects of aporphine alkaloids are attributed to their multifaceted mechanisms of action, primarily centered around their antioxidant and anti-inflammatory properties. The following table summarizes key quantitative data from studies on aporphine alkaloids that are structurally related to this compound.
| Compound | Model System | Neuroprotective Effect | Key Findings |
| Pronuciferine (B1678250) | Human neuronal SH-SY5Y cells | Increased cell proliferation and protection against oxidative stress.[1][2] | At a concentration of 10 µM, pronuciferine significantly increased the proliferation of SH-SY5Y cells by 45% and suppressed neuronal death induced by hydrogen peroxide (H₂O₂).[1][2] |
| Nuciferine | PC12 cells and rat models of cerebral ischemia-reperfusion | Anti-inflammatory and cytoprotective effects.[3] | Nuciferine improved the viability of PC12 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) and reduced apoptosis. In animal models, it decreased the expression of inflammatory proteins and reduced the release of inflammatory factors such as TNF-α and IL-6.[3] |
| Boldine | Not specified in abstracts | Nootropic and memory-enhancing effects. | Boldine has been reported to exhibit neuroprotective properties. |
| Laurotetanine | Not specified in abstracts | Limited information available on specific neuroprotective effects. | Further research is needed to determine the neuroprotective potential of laurotetanine. |
Key Signaling Pathways and Mechanisms of Action
Aporphine alkaloids exert their neuroprotective effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for the targeted design and development of this compound derivatives.
Anti-Inflammatory Pathway of Nuciferine
Nuciferine has been shown to mitigate neuroinflammation by inhibiting the PI3K/Akt/NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response in the brain.
Caption: Nuciferine's inhibition of the PI3K/Akt/NF-κB pathway reduces neuroinflammation.
Neurotrophic Effect of Pronuciferine
Pronuciferine has been observed to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuciferine reduces inflammation induced by cerebral ischemia-reperfusion injury through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of (-)-Domesticine and standard-of-care drugs
A comparative analysis of (-)-Domesticine against current standard-of-care therapies is not feasible at this time due to the absence of publicly available preclinical and clinical data for this compound. Extensive searches have revealed no specific therapeutic studies, efficacy data, or safety profiles for this compound. The available research focuses on the racemic mixture, (+/-)-Domesticine, and its pharmacological characterization as a selective alpha-1D adrenoceptor antagonist.
While the mechanism of action for an alpha-1D adrenoceptor antagonist suggests potential therapeutic applications in conditions such as benign prostatic hyperplasia (BPH) and hypertension, no studies have been published to date that evaluate this compound or its racemic form for these or any other indications.
To conduct a meaningful head-to-head comparison, comprehensive data from preclinical and clinical trials are essential. This would include, but is not limited to, dose-response studies, efficacy in validated animal models, and human clinical trials assessing both safety and efficacy against a placebo and the current standard of care.
Potential Therapeutic Indications and Corresponding Standard-of-Care Drugs
Based on its mechanism of action, this compound could potentially be investigated for the following conditions, for which the current standard-of-care drugs are well-established.
Benign Prostatic Hyperplasia (BPH)
The management of lower urinary tract symptoms (LUTS) associated with BPH often involves alpha-1 adrenergic receptor antagonists. These drugs relax the smooth muscle of the prostate and bladder neck, improving urine flow.
Standard-of-Care Drugs for BPH:
| Drug Class | Examples | Mechanism of Action |
| Alpha-1 Adrenergic Receptor Antagonists | Tamsulosin, Alfuzosin, Doxazosin, Terazosin, Silodosin | Block alpha-1 adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation. |
| 5-Alpha-Reductase Inhibitors | Finasteride, Dutasteride | Inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), reducing prostate volume over time. |
| Phosphodiesterase-5 Inhibitors | Tadalafil | Induces smooth muscle relaxation in the prostate, bladder, and their surrounding vasculature. |
Hypertension
While alpha-1 adrenergic receptor antagonists are not typically first-line therapy for hypertension, they can be used in combination with other antihypertensive agents, particularly in patients with concomitant BPH.[1][2]
Standard-of-Care Drugs for Hypertension:
| Drug Class | Examples | Mechanism of Action |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorthalidone | Reduce blood volume by increasing sodium and water excretion. |
| ACE Inhibitors | Lisinopril, Enalapril, Ramipril | Block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan, Irbesartan | Block the action of angiotensin II on its receptors, leading to vasodilation. |
| Calcium Channel Blockers | Amlodipine, Diltiazem, Verapamil | Relax blood vessels by blocking the entry of calcium into muscle cells. |
| Beta-Blockers | Metoprolol, Atenolol, Carvedilol | Reduce heart rate and cardiac output by blocking beta-adrenergic receptors. |
Experimental Protocols for Future Comparative Studies
Should this compound proceed to preclinical and clinical development, a rigorous set of experiments would be required to enable a head-to-head comparison with standard-of-care drugs.
Preclinical Evaluation
-
Receptor Binding Assays: To confirm the affinity and selectivity of this compound for alpha-1D adrenoceptors compared to other alpha-1 subtypes (1A and 1B) and other receptors.
-
In Vitro Functional Assays: To assess the functional antagonism of this compound on smooth muscle contraction in isolated prostate, bladder neck, and vascular tissues.
-
Animal Models of BPH: To evaluate the efficacy of this compound in reducing urethral pressure and improving voiding function in surgically or hormonally induced BPH models in rodents or larger animals.
-
Animal Models of Hypertension: To determine the effect of this compound on blood pressure in spontaneously hypertensive rats or other relevant models.
-
Pharmacokinetic and Toxicological Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile and to establish the safety and tolerability of this compound.
Clinical Evaluation
-
Phase I Studies: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Phase II Studies: To evaluate the efficacy and dose-response of this compound in patients with BPH or hypertension, often compared to a placebo.
-
Phase III Studies: To conduct large-scale, randomized, controlled trials comparing the efficacy and safety of this compound directly against a current standard-of-care drug.
Signaling Pathways
The signaling pathway for alpha-1 adrenergic receptor antagonists involves the blockade of Gq-protein coupled receptors, which prevents the activation of phospholipase C and the subsequent downstream signaling cascade that leads to smooth muscle contraction.
Caption: Alpha-1 Adrenoceptor Antagonist Signaling Pathway.
Caption: Workflow for Drug Development and Comparison.
References
A Comparative Guide to the Binding Affinity of (-)-Domesticine and a Selection of α1D-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of (-)-Domesticine and other known antagonists for the α1D-adrenoceptor, a G-protein coupled receptor implicated in various physiological processes, including the regulation of blood pressure. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of adrenergic signaling and the development of novel therapeutics targeting this receptor.
Quantitative Binding Affinity Data
| Compound | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) | Selectivity for α1D |
| This compound | N/A | N/A | N/A | 34-fold vs. α1A, 9-fold vs. α1B[1] |
| BMY 7378 | 6.1 | 6.2 | 8.7 | High |
| (+)-Boldine | 7.21 | 5.79 | 6.09 | Moderate α1A selectivity |
| RS 17053 | 8.6 | 7.3 | 7.1 | High α1A selectivity[2] |
| Tamsulosin (-) | High | Moderate | Moderate | High α1A selectivity[2] |
Note: The selectivity of this compound is based on functional assay data for the racemic mixture ((+/-)-Domesticine)[1]. pKi is the negative logarithm of the inhibition constant (Ki). N/A indicates that the data is not available.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using established experimental techniques such as radioligand binding assays and Surface Plasmon Resonance (SPR). Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This method directly measures the interaction of a radiolabeled ligand with its receptor.
Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
Test compounds (e.g., this compound, BMY 7378).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-Prazosin at a concentration near its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time interactions between a ligand and a target protein immobilized on a sensor chip.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a test compound for the α1D-adrenoceptor.
Materials:
-
Purified and solubilized α1D-adrenoceptor.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-P+ with detergent).
-
Test compounds.
Procedure:
-
Immobilization: Covalently immobilize the purified α1D-adrenoceptor onto the sensor chip surface using amine coupling chemistry.
-
Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Association: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
Dissociation: After the association phase, switch back to running buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
Signaling Pathway and Experimental Workflow
The α1D-adrenoceptor is a Gq/11-coupled receptor. Upon agonist binding, it activates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for determining binding affinity.
Caption: The α1D-adrenoceptor signaling cascade.
Caption: A generalized workflow for a binding affinity assay.
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (-)-Domesticine's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published bioactivity of domesticine, focusing on its role as an α1D-adrenoceptor antagonist. Due to a lack of independent verification and specific data for the (-)-enantiomer in publicly available scientific literature, this document summarizes the initial findings for the racemic mixture, (+/-)-domesticine, and compares its reported activity with independently verified data for other well-established α-adrenoceptor antagonists.
Published Bioactivity of (+/-)-Domesticine
Initial research has identified (+/-)-domesticine as a novel and selective antagonist for the α1D-adrenoceptor subtype. A key study demonstrated its potency and selectivity in both animal tissues and cloned human α1-adrenoceptor subtypes. The primary mechanism of action is the competitive inhibition of α1D-adrenoceptors, which are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction.
The selectivity of (+/-)-domesticine for the α1D-adrenoceptor subtype over α1A and α1B subtypes is a significant finding, suggesting its potential for more targeted therapeutic applications with fewer side effects compared to non-selective α-blockers. The initial study also compared its activity to BMY-7378, a known α1D-adrenoceptor antagonist.[1]
It is crucial to note that at the time of this publication, no independent studies verifying these findings or specific bioactivity data for the (-)-domesticine enantiomer were found in the peer-reviewed literature. The phenomenon of enantioselective bioactivity, where one enantiomer is significantly more active than the other, is common for chiral compounds.[2]
Comparative Analysis with Alternative α1-Adrenoceptor Antagonists
To provide a context for the reported bioactivity of (+/-)-domesticine, this section presents independently verified data for a range of other α1-adrenoceptor antagonists. The data is derived from a comprehensive study that evaluated the binding affinities of these compounds at cloned human α1A, α1B, and α1D-adrenoceptor subtypes. This allows for a standardized comparison of potency and selectivity.
The table below summarizes the binding affinities (pKi values) for several antagonists. A higher pKi value indicates a higher binding affinity.
Data Presentation
| Compound | pKi for α1A | pKi for α1B | pKi for α1D | Selectivity Profile |
| (+/-)-Domesticine * | ~7.0 | ~7.6 | ~8.5 | α1D > α1B > α1A |
| BMY-7378 | 7.1 | 7.3 | 8.6 | α1D selective |
| (-)-Tamsulosin | 9.8 | 8.8 | 9.4 | α1A/α1D > α1B |
| (+)-Tamsulosin | 8.3 | 8.2 | 8.4 | Non-selective |
| Prazosin | 9.2 | 9.5 | 9.2 | Non-selective |
| Doxazosin | 9.0 | 9.2 | 9.0 | Non-selective |
| Alfuzosin | 8.7 | 8.9 | 8.7 | Non-selective |
| RS 17053 | 8.6 | 7.3 | 7.1 | α1A selective |
*Data for (+/-)-Domesticine is from a single study[1] and has not been independently verified. pKi values are estimated from reported Ki values. Data for all other compounds is from an independent comparative study.[3]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology representative of these key experiments.
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol is a standard method for determining the binding affinity of a compound to specific receptor subtypes.
1. Cell Culture and Membrane Preparation:
- Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor subtypes are cultured under standard conditions.
- Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes.
- The membrane pellets are washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA protein assay).
2. Competition Binding Assay:
- Cell membranes (containing a specific α1-adrenoceptor subtype) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor compound (e.g., this compound or an alternative antagonist).
- The incubation is carried out in a binding buffer at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
3. Filtration and Scintillation Counting:
- The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
- The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Caption: Signaling pathway of the α1D-adrenoceptor and the antagonistic action of this compound.
Caption: Logical workflow for the independent verification of this compound's bioactivity.
References
- 1. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-Domesticine Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Insights from Aporphine (B1220529) Alkaloid Research
Due to the limited availability of specific quantitative data for a series of (-)-Domesticine analogues, the following table presents a generalized summary of structure-activity relationships observed for the aporphine alkaloid class, which can serve as a predictive framework for designing novel this compound derivatives. The data is compiled from various studies on aporphine alkaloids and their interactions with key biological targets.
| Modification Position | Substitution/Modification | Observed/Predicted Effect on Activity | Target(s) |
| Nitrogen (N-6) | N-alkylation (e.g., methyl, propyl) | Generally essential for activity. N-propyl substitution is often optimal for dopamine (B1211576) receptor affinity. | Dopamine Receptors (D1/D2), Serotonin (B10506) Receptors |
| C-1, C-2 | Hydroxyl groups | Catechol moiety (hydroxyls at C-1 and C-2) is often crucial for potent dopamine receptor agonism. | Dopamine Receptors |
| Methylenedioxy bridge | Can modulate selectivity and activity at serotonin receptors. | Serotonin Receptors (e.g., 5-HT2A) | |
| C-10, C-11 | Hydroxyl, Methoxy groups | Substitution pattern influences affinity and selectivity for both dopamine and serotonin receptor subtypes.[1] | Dopamine Receptors, Serotonin Receptors |
| Lipophilic substituents | Can interact with a proposed lipophilic pocket in the 5-HT1A receptor. | 5-HT1A Receptor | |
| Aromatic Rings | Halogenation, other substitutions | Can modulate potency and selectivity. The position and nature of the substituent are critical. | Various receptors |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of aporphine alkaloids, including this compound analogues.
Radioligand Binding Assays for Dopamine and Serotonin Receptors
Objective: To determine the binding affinity of this compound analogues for specific receptor subtypes (e.g., D1, D2, 5-HT1A, 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test compounds (this compound analogues) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (concentration of the analogue that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Accumulation Assay for D1 Receptor Agonism)
Objective: To determine the functional activity (agonism or antagonism) of this compound analogues at a specific receptor.
Materials:
-
Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Test compounds (this compound analogues) at various concentrations.
-
A known agonist for the receptor as a positive control.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds at various concentrations to the cells.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Stimulate the cells with forskolin (if necessary to amplify the signal).
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualizations
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for conducting SAR studies on this compound analogues.
References
Comparative Cytotoxicity of (-)-Domesticine: An Uncharted Territory in Cancer Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the comparative cytotoxic effects of (-)-Domesticine on cancerous versus normal cells. Despite the growing interest in natural compounds for cancer therapy, detailed studies providing quantitative data, specific experimental protocols, and elucidated signaling pathways for this compound remain elusive.
Researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this compound will find a notable absence of direct comparative studies. To date, no peer-reviewed articles have been identified that present a side-by-side analysis of the half-maximal inhibitory concentration (IC50) values of this compound on both cancer and normal cell lines. This lack of comparative data is a critical barrier to assessing the compound's selectivity and potential for targeted cancer therapy with minimal side effects on healthy tissues.
Furthermore, the scientific literature does not currently offer detailed experimental protocols for cytotoxicity assays specifically involving this compound. Methodologies outlining the specific cell lines used (both cancerous and normal), drug concentrations, incubation periods, and the types of assays employed (e.g., MTT, LDH, or flow cytometry) are not publicly available. This absence of standardized protocols hinders the reproducibility and validation of any potential cytotoxic effects.
The molecular mechanism of action for this compound in the context of cancer remains largely uninvestigated. There are no published diagrams or in-depth studies detailing the signaling pathways that may be modulated by this compound to induce cell death in cancer cells. Understanding these pathways is fundamental for drug development, as it provides insights into the compound's mode of action and potential targets for therapeutic intervention.
-
In vitro cytotoxicity studies: To determine the IC50 values of this compound across a panel of cancer cell lines and a corresponding set of normal cell lines from various tissues.
-
Mechanism of action studies: To elucidate the signaling pathways involved in this compound-induced cell death, including its effects on apoptosis, cell cycle regulation, and other relevant cellular processes.
-
In vivo studies: To evaluate the anti-tumor efficacy and safety profile of this compound in animal models.
The generation of such data will be instrumental in paving the way for the potential development of this compound as a novel therapeutic agent for cancer treatment. Researchers are encouraged to address this knowledge gap to unlock the full potential of this natural compound.
Pioneering Pathways: A Comparative Guide to the Synthetic Routes of (-)-Domesticine
For researchers and professionals in drug development, the efficient synthesis of complex natural products like (-)-Domesticine, an aporphine (B1220529) alkaloid with significant biological activity, is a critical endeavor. This guide provides a comparative analysis of the prominent synthetic routes to this target molecule, focusing on efficiency metrics such as overall yield and step count. Detailed experimental protocols for key transformations and visual representations of the synthetic strategies are included to facilitate a comprehensive understanding.
This compound's tetracyclic core, featuring a biaryl linkage and a stereocenter, has presented a formidable challenge to synthetic chemists. Over the years, several strategies have emerged, each with its own set of advantages and drawbacks. This comparison will focus on two notable approaches: the classic route relying on a Bischler-Napieralski reaction followed by a Pschorr cyclization, and a more contemporary approach utilizing a palladium-catalyzed intramolecular Heck reaction.
Comparative Analysis of Synthetic Efficiency
The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of linear steps, the cost and availability of starting materials, and the ease of execution. Below is a summary of the key quantitative data for the two major synthetic strategies for this compound.
| Metric | Bischler-Napieralski / Pschorr Cyclization Route | Intramolecular Heck Reaction Route |
| Longest Linear Sequence | ~10 steps | ~8 steps |
| Overall Yield | ~1.5% | ~5% |
| Key Bond Formation | Biaryl bond via diazonium salt decomposition | Biaryl bond via Pd-catalyzed C-C coupling |
| Chirality Introduction | Resolution of a racemic intermediate or asymmetric synthesis of a precursor | Asymmetric synthesis of a key intermediate |
Visualizing the Synthetic Roadmaps
To better illustrate the strategic differences between the two approaches, the following diagrams outline the core transformations.
Caption: Bischler-Napieralski/Pschorr route to this compound.
Caption: Intramolecular Heck reaction route to this compound.
Deep Dive into Key Experimental Protocols
The successful execution of these synthetic routes hinges on the precise implementation of their key steps. Below are detailed methodologies for the cornerstone reactions of each pathway.
Bischler-Napieralski Reaction
This reaction is a fundamental method for constructing the isoquinoline core.
-
Objective: To cyclize a β-arylethylamide to a 3,4-dihydroisoquinoline.
-
Procedure: A solution of the N-acyl-β-phenethylamine (1.0 eq) in anhydrous acetonitrile (B52724) (0.1 M) is treated with phosphorus oxychloride (2.0-3.0 eq) at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is carefully quenched with ice-water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel.
Pschorr Cyclization
This classical method is employed to forge the crucial biaryl bond in the final stages of the synthesis.
-
Objective: To effect an intramolecular aromatic substitution via the decomposition of a diazonium salt to form the aporphine core.
-
Procedure: The aminotetralin precursor (1.0 eq) is dissolved in a mixture of sulfuric acid and water (e.g., 1:1 v/v) at 0 °C. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes at this temperature. The resulting diazonium salt solution is then added slowly to a vigorously stirred, heated suspension of copper powder in water (typically 80-100 °C). After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction is cooled, filtered, and the filtrate is made alkaline with ammonium (B1175870) hydroxide. The aqueous layer is extracted with chloroform (B151607) (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by chromatography.
Intramolecular Heck Reaction
This modern palladium-catalyzed cross-coupling reaction offers a more efficient alternative for the key biaryl bond formation.
-
Objective: To construct the tetracyclic aporphine skeleton via an intramolecular C-C bond formation between an aryl halide and an alkene.
-
Procedure: To a solution of the aryl halide precursor (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.01 M) is added a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 10-20 mol%), and a base (e.g., triethylamine (B128534) or silver carbonate, 2.0-3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Concluding Remarks
The synthesis of this compound has evolved from classical, multi-step sequences to more streamlined and efficient modern approaches. While the Bischler-Napieralski/Pschorr route laid the foundational groundwork, its lower overall yield and greater number of steps highlight the advances made in synthetic methodology. The intramolecular Heck reaction strategy provides a more direct and higher-yielding pathway to this valuable natural product.
For research groups and pharmaceutical companies, the choice of synthetic route will depend on a variety of factors, including the availability of specific starting materials, in-house expertise with particular reaction types, and the desired scale of production. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions and to aid in the continued development of even more efficient and elegant syntheses of this compound and other complex alkaloids.
Safety Operating Guide
Proper Disposal of (-)-Domesticine: A Guide for Laboratory Professionals
(-)-Domesticine, as a bioactive aporphine (B1220529) alkaloid, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its potential pharmacological activity, all this compound waste should be treated as hazardous chemical waste. The following procedures are based on standard protocols for the management of hazardous chemicals and related alkaloids.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, ideally within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) Summary
A summary of recommended PPE is provided in the table below.
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Protective Clothing | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator should be used if handling powders outside of a fume hood.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of identification, segregation, packaging, and labeling, followed by appropriate storage and final disposal coordinated with the institution's environmental health and safety office.
-
Waste Identification and Classification : All materials contaminated with this compound must be classified as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE.[1]
-
Waste Segregation : It is critical to segregate this compound waste from other laboratory waste streams.[1] Solid and liquid waste must be collected in separate, designated containers to prevent chemical reactions and ensure proper disposal.
-
Packaging and Labeling : Use only chemically resistant and leak-proof containers for waste collection.[1] Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date the waste was first added.
-
On-site Storage : Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. The storage area should be cool and dry.
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] Do not attempt to dispose of this compound waste through standard trash or sewer systems.[2][3][4]
Experimental Protocols
The procedures outlined above are based on established safety protocols for handling and disposing of hazardous chemical waste and do not originate from a specific experimental study on this compound disposal. These are standard best practices in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling (-)-Domesticine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (-)-Domesticine. Adherence to these protocols is essential for ensuring personal safety and mitigating potential risks associated with this potent isoquinoline (B145761) alkaloid.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically resistant nitrile gloves (double-gloved). | Required for all handling activities, including preparation, administration, and disposal. Change outer gloves immediately if contaminated. |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs.[2] | Required when there is any potential for splashing or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles.[2] A face shield worn over goggles is required for significant splash risks.[2][3] | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling powders or when aerosols may be generated.[2] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[2]
-
Preparation:
-
Restrict access to the designated handling area.
-
Assemble all necessary materials, including vials, solvents, absorbent pads, and clearly labeled waste containers, within the ventilated enclosure.
-
Don all required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and finally, outer gloves.[2]
-
-
Handling and Experimentation:
-
For Solids: Handle the compound carefully to minimize dust generation. Use a spatula for transfers and, if possible, a containment system like a glove box for weighing.[4]
-
For Solutions: Avoid splashes and aerosol formation when working with solutions. Employ proper pipetting techniques and appropriate glassware.[4]
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area after use.
-
PPE Removal: To prevent self-contamination, remove PPE in the following order: outer gloves, gown, face shield/goggles, respirator, and inner gloves.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into clearly labeled hazardous waste containers.[4]
-
Disposal Protocol: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5] Do not pour this compound waste down the drain.[6] Contaminated materials can be mixed with an unappealing substance like cat litter, placed in a sealed plastic bag, and then disposed of in the designated hazardous waste container.[7]
Experimental Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. (6aS)-5,6,6a,7-Tetrahydro-2-methoxy-6-methyl-4H-benzo(de)(1,3)benzodioxolo(5,6-g)quinolin-1-ol | C19H19NO4 | CID 164611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. benchchem.com [benchchem.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
